molecular formula C5H12NO3PS2 B109192 Isodimethoate CAS No. 3344-11-4

Isodimethoate

Cat. No.: B109192
CAS No.: 3344-11-4
M. Wt: 229.3 g/mol
InChI Key: IRZFDJFTOCCEPS-UHFFFAOYSA-N
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Description

Isodimethoate is a compound of significant interest in environmental and toxicological research, particularly in studies concerning the fate and behavior of organophosphate insecticides. It is most commonly investigated as a metabolite, degradation product, or isomer of the widely used insecticide dimethoate. Like dimethoate, its primary mechanism of action is understood to involve the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for normal nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in continued neurotransmission and potentially toxic effects. Research into this compound is vital for understanding the complete toxicological profile of dimethoate applications. Scientists utilize this compound in advanced analytical methods to track the dissipation and transformation of the parent insecticide in various matrices, including crops, water, and soil. Its study is essential for conducting comprehensive risk assessments, developing regulatory guidelines, and monitoring environmental contamination and food safety to ensure public health protection. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFDJFTOCCEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955066
Record name 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3344-11-4
Record name Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Isodimethoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Isodimethoate, an organophosphate compound relevant to researchers, scientists, and professionals in drug and pesticide development. This document details its chemical structure, physicochemical properties, analytical methodologies, and mechanism of action.

Chemical Identity and Structure

This compound is an isomer of the widely used organophosphate insecticide, Dimethoate, and is often found as an impurity in commercial Dimethoate formulations.[1] It is also known to be a thermal decomposition product of Dimethoate.[2]

Chemical Name (IUPAC): 2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide[3]

Synonyms:

  • O,S-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate[1][4]

  • Phosphorodithioic acid, O,S-dimethyl S-[2-(methylamino)-2-oxoethyl] ester[3][5]

  • 2-Mercapto-N-methyl-acetamide S-Ester with O,S-Dimethyl Phosphorodithioate[1]

IdentifierValue
CAS Number 3344-11-4[1][3][4][5][6]
Molecular Formula C₅H₁₂NO₃PS₂[1][3][4][6]
Molecular Weight 229.26 g/mol [1]
Canonical SMILES CNC(=O)CSP(=O)(OC)SC[1][3]
InChI Key IRZFDJFTOCCEPS-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Physical Form Colourless to Off-White Solid[1]
Stability Moisture Sensitive[1]
Storage Conditions Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C[2]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like its parent compound Dimethoate, is a neurotoxic agent that functions as a direct inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the central nervous system.[1][7][8] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thereby terminating the nerve signal.

The inhibitory action of this compound leads to the accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts normal nerve function, leading to the toxic effects observed in insects and mammals.[8] Specifically, this compound reacts with human red blood cell acetylcholinesterase, rendering a portion of the enzyme non-reactivatable.[1]

Isodimethoate_Mechanism cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles ACh ACh ACh_Vesicles->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds This compound This compound This compound->AChE Inhibits Signal_Propagation Continuous Signal Propagation ACh_Receptor->Signal_Propagation Activates

Mechanism of Acetylcholinesterase Inhibition by this compound.

Analytical Methodology

The quantification of this compound, particularly as an impurity in Dimethoate technical materials and formulations, can be achieved using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[9]

Experimental Protocol: HPLC Analysis of this compound

Objective: To determine the concentration of this compound in a technical sample.

1. Reagents and Materials:

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sample of technical Dimethoate

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • UV detector

    • ODS2 column (or equivalent C18 column)

    • Autosampler and injector

    • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water.

  • Column: ODS2 reverse-phase column.

  • Detection: UV spectrophotometer at a specified wavelength.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 10-20 µL.

4. Standard Preparation:

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve in a known volume of 10% acetonitrile in the mobile phase solvent A to create a stock solution.[9]

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.[9]

5. Sample Preparation:

  • Accurately weigh approximately 3 g of the technical Dimethoate sample into a sample bottle.[9]

  • Add 10 mL of 10% acetonitrile in mobile phase solvent A, weigh again, and mix thoroughly.[9]

  • This solution is then ready for injection into the HPLC system.

6. Analysis:

  • Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the analytical standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

7. Data Interpretation:

  • The concentration of this compound in the original sample is calculated using the data from the calibration curve and the initial sample weight and dilution factor.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Calibration Standards HPLC_Injection Inject Standards and Sample into HPLC-UV System Standard_Prep->HPLC_Injection Sample_Prep Prepare Technical Sample Solution Sample_Prep->HPLC_Injection Chromatogram Generate Chromatograms and Peak Areas HPLC_Injection->Chromatogram Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Quantify Quantify this compound in Sample Cal_Curve->Quantify

General workflow for the HPLC analysis of this compound.

References

An In-depth Technical Guide to Isodimethoate (CAS Number 3344-11-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, with the CAS number 3344-11-4, is an organophosphate chemical that is an isomer of the widely used insecticide Dimethoate (B1670662).[1] It is often found as a thermal decomposition product in commercial formulations of Dimethoate.[2] As a direct-acting anticholinesterase agent, this compound exhibits significant neurotoxic properties by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for the proper functioning of the central nervous system.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods for its detection and quantification.

Chemical and Physical Properties

This compound, systematically named O,S-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate, possesses a distinct chemical structure compared to its isomer, Dimethoate.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 3344-11-4[1]
Molecular Formula C5H12NO3PS2[1]
Molecular Weight 229.26 g/mol [1]
Appearance Colourless to Off-White Solid[1]
SMILES CNC(=O)CSP(=O)(OC)SC[1]
InChI Key IRZFDJFTOCCEPS-UHFFFAOYSA-N[1]
Hydrolysis Half-life 16 minutes (in buffered solution at pH 7.4 and 37°C)[2]

Synthesis

A generalized synthesis workflow for organophosphate pesticides like Dimethoate, which could be adapted for this compound, is outlined below.

G cluster_0 Synthesis Workflow Phosphorus Pentasulfide Phosphorus Pentasulfide Reaction1 Reaction Phosphorus Pentasulfide->Reaction1 Methanol Methanol Methanol->Reaction1 O,O-dimethyl dithiophosphoric acid O,O-dimethyl dithiophosphoric acid Reaction1->O,O-dimethyl dithiophosphoric acid Neutralization Neutralization O,O-dimethyl dithiophosphoric acid->Neutralization Base Base Base->Neutralization Salt of O,O-dimethyl dithiophosphoric acid Salt of O,O-dimethyl dithiophosphoric acid Neutralization->Salt of O,O-dimethyl dithiophosphoric acid Reaction2 Reaction Salt of O,O-dimethyl dithiophosphoric acid->Reaction2 N-methyl-2-chloroacetamide N-methyl-2-chloroacetamide N-methyl-2-chloroacetamide->Reaction2 Crude this compound Crude this compound Reaction2->Crude this compound Purification Purification (e.g., Chromatography) Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: A plausible synthesis workflow for this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid in the synaptic cleft, a critical step for terminating nerve impulses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of cholinergic receptors. This overstimulation disrupts the normal functioning of the nervous system, leading to a range of symptoms from muscle tremors and paralysis to respiratory failure and death.[4]

G cluster_0 Normal Synaptic Transmission cluster_1 Synaptic Transmission with this compound Presynaptic_Neuron_Normal Presynaptic Neuron ACh_Vesicles_Normal Acetylcholine (ACh) Vesicles ACh_Normal ACh ACh_Vesicles_Normal->ACh_Normal Release Synaptic_Cleft_Normal Synaptic Cleft AChE_Normal Acetylcholinesterase (AChE) ACh_Normal->AChE_Normal Hydrolyzed by ACh_Receptor_Normal ACh Receptor ACh_Normal->ACh_Receptor_Normal Binds Choline_Acetic_Acid Choline + Acetic Acid AChE_Normal->Choline_Acetic_Acid Postsynaptic_Neuron_Normal Postsynaptic Neuron Nerve_Impulse_Normal Nerve Impulse (Terminated) ACh_Receptor_Normal->Postsynaptic_Neuron_Normal Stimulates Presynaptic_Neuron_Inhibited Presynaptic Neuron ACh_Vesicles_Inhibited Acetylcholine (ACh) Vesicles ACh_Inhibited ACh ACh_Vesicles_Inhibited->ACh_Inhibited Release Synaptic_Cleft_Inhibited Synaptic Cleft AChE_Inhibited Inhibited AChE ACh_Inhibited->AChE_Inhibited Accumulates ACh_Receptor_Inhibited ACh Receptor ACh_Inhibited->ACh_Receptor_Inhibited Binds This compound This compound This compound->AChE_Inhibited Inhibits Postsynaptic_Neuron_Inhibited Postsynaptic Neuron Nerve_Impulse_Continuous Continuous Nerve Impulse ACh_Receptor_Inhibited->Postsynaptic_Neuron_Inhibited Overstimulates

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

A key study has provided specific kinetic data for the interaction of this compound with human red blood cell acetylcholinesterase, which is summarized in Table 2.[2]

ParameterValueConditionsReference
Inhibition Rate Constant (ki) 2.3 x 10³ M⁻¹ min⁻¹pH 7.4, 37°C[2]
Spontaneous Reactivation Half-life 2.3 minutes-[2]
Aging Half-life 25 minutes-[2]

These data indicate that this compound is a potent and direct inhibitor of human AChE.[2] The rapid aging kinetics suggest that the inhibited enzyme quickly becomes resistant to reactivation by standard oxime antidotes.[2]

Metabolism

The metabolic fate of this compound is expected to be similar to that of Dimethoate, involving both activation and detoxification pathways. The primary metabolic pathways for Dimethoate in mammals are hydrolysis and oxidation.[5] Hydrolysis generally leads to less toxic metabolites, while oxidation can produce more toxic compounds. A proposed metabolic pathway for Dimethoate, which may share similarities with this compound, is presented below. For this compound specifically, a metabolite named O-desmethyl this compound has been identified.[6]

G cluster_0 Inferred Metabolic Pathway of this compound This compound This compound Oxidation Oxidative Metabolism This compound->Oxidation Hydrolysis Hydrolytic Metabolism This compound->Hydrolysis Desmethylation Desmethylation This compound->Desmethylation Oxo-analog More Toxic Oxo-analog Oxidation->Oxo-analog Less_Toxic_Metabolites Less Toxic Hydrolytic Products Hydrolysis->Less_Toxic_Metabolites O-desmethyl_this compound O-desmethyl this compound Desmethylation->O-desmethyl_this compound

Caption: Inferred metabolic pathways of this compound.

Toxicology

This compound is considered a toxic compound, primarily due to its potent inhibition of acetylcholinesterase. Limited toxicological data are available specifically for this compound, with much of the information derived from studies on Dimethoate formulations known to contain it as an impurity.

EndpointSpeciesValueReference
Acute Oral LD50 Rat25-200 mg/kg bw[3]

The acute oral toxicity in rats suggests that this compound is a harmful substance if swallowed.[3]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method for determining the inhibitory activity of a compound on acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound test solutions of varying concentrations

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare all reagents in phosphate buffer.

  • In a 96-well microplate, add a specific volume of the AChE enzyme solution to each well.

  • Add the this compound test solutions at different concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme inhibition.

  • Add DTNB solution to all wells.

  • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • The rate of the reaction (change in absorbance over time) is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.

G cluster_0 AChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) Add_AChE Add AChE to Microplate Wells Prepare_Reagents->Add_AChE Add_this compound Add this compound (Varying Concentrations) Add_AChE->Add_this compound Incubate Incubate (e.g., 15 min, 37°C) Add_this compound->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance (412 nm, Kinetic) Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an acetylcholinesterase inhibition assay.

Analytical Method for this compound Quantification

The following outlines a general high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of this compound in pesticide formulations.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Accurately weigh a portion of the pesticide formulation and dissolve it in a known volume of the mobile phase or a suitable solvent. Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Conclusion

This compound is a toxicologically significant isomer and decomposition product of Dimethoate. Its primary hazard lies in its potent and direct inhibition of acetylcholinesterase, leading to neurotoxicity. The information presented in this technical guide, including its chemical properties, inferred synthesis, mechanism of action, and analytical methodologies, provides a foundational understanding for researchers and professionals working in the fields of toxicology, pesticide development, and environmental science. Further research is warranted to fully elucidate the specific metabolic pathways and long-term toxicological effects of this compound.

References

Isodimethoate's Mechanism of Action on Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, a thermal decomposition product found in commercial formulations of the organophosphate insecticide dimethoate, is a direct-acting inhibitor of acetylcholinesterase (AChE).[1][2] Unlike its parent compound, dimethoate, which requires metabolic activation to its toxic oxon form (omethoate), this compound possesses a P=O bond structure that allows it to directly inhibit AChE.[1][2] This guide provides an in-depth technical overview of the mechanism of action of this compound on acetylcholinesterase, focusing on its kinetics of inhibition, spontaneous reactivation, aging, and oxime-induced reactivation. The information presented herein is critical for toxicologists, pharmacologists, and drug development professionals working on countermeasures for organophosphate poisoning.

Organophosphate pesticides, including this compound, exert their toxic effects by inhibiting acetylcholinesterase, a critical enzyme in the nervous system.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and a state known as cholinergic crisis.[3][5][6] The clinical manifestations of cholinergic crisis are severe and can include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE syndrome), as well as muscle fasciculations, paralysis, and respiratory failure, which can be fatal.[5][7]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound, like other organophosphates, is the irreversible inhibition of acetylcholinesterase.[3] This process involves the phosphorylation of a serine residue within the active site of the AChE enzyme.[3] The resulting phosphorylated enzyme is stable and unable to perform its normal function of hydrolyzing acetylcholine.

The interaction between this compound and acetylcholinesterase can be described by a series of kinetic events:

  • Inhibition: this compound binds to the active site of AChE and phosphorylates the serine hydroxyl group. This covalent modification inactivates the enzyme.

  • Spontaneous Reactivation: The phosphorylated enzyme can, to some extent, undergo spontaneous hydrolysis, regenerating the active enzyme. However, for many organophosphates, this process is very slow.

  • Aging: The phosphorylated enzyme can undergo a further chemical modification, typically the loss of an alkyl group, in a process called aging. The aged enzyme is resistant to reactivation by standard oxime antidotes.

  • Oxime-Induced Reactivation: Nucleophilic agents, such as oximes (e.g., pralidoxime (B1201516), obidoxime), can reactivate the phosphorylated enzyme by removing the phosphoryl group, provided that aging has not occurred.

Quantitative Data on this compound-AChE Interaction

The following tables summarize the key quantitative data regarding the interaction of this compound with human red blood cell acetylcholinesterase at pH 7.4 and 37°C, based on the findings of Eyer et al. (2008).[1][2]

ParameterValueUnitSignificanceReference
Inhibition Rate Constant (kᵢ)2.3 x 10³M⁻¹ min⁻¹Measures the potency of this compound as an AChE inhibitor. A higher value indicates greater potency.[1][2]
ProcessHalf-life (t₁⸝₂)UnitSignificanceReference
Spontaneous Reactivation2.3minIndicates a relatively fast spontaneous recovery of enzyme activity in the absence of reactivators.[1][2]
Aging25minRepresents a rapid conversion to a non-reactivatable state, posing a significant challenge for treatment.[1][2]
ReactivatorReactivation Rate Constant (kᵣ)Dissociation Constant (Kₑ)UnitSignificanceReference
Obidoxime (B3283493)9min⁻¹0.1mMDemonstrates that obidoxime is an effective reactivator of this compound-inhibited AChE.
PralidoximeNot readily reactivated at therapeutic concentrations--Indicates that pralidoxime is not an effective antidote for this compound poisoning.[1][2]

Experimental Protocols

The determination of the kinetic parameters of acetylcholinesterase inhibition by this compound typically involves the use of the Ellman's method, a widely accepted spectrophotometric assay.

General Protocol for Determination of Acetylcholinesterase Activity (Ellman's Method)

Principle:

This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (e.g., from human erythrocytes)

  • This compound (or other inhibitor)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., ethanol).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Contains buffer, ATCI, and DTNB (no enzyme).

    • Control (100% activity): Contains buffer, AChE, ATCI, and DTNB.

    • Test Sample: Contains buffer, AChE, various concentrations of the inhibitor, ATCI, and DTNB.

  • Incubation:

    • Add the enzyme and inhibitor (or solvent for control) to the respective wells.

    • Incubate for a defined period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the substrate (ATCI) and DTNB to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

Determination of the Inhibition Rate Constant (kᵢ)

The second-order rate constant of inhibition (kᵢ) is determined by incubating the enzyme with different concentrations of the inhibitor and measuring the residual enzyme activity at various time points. The pseudo-first-order rate constant (k_obs) is calculated for each inhibitor concentration, and kᵢ is then determined from the slope of the plot of k_obs versus the inhibitor concentration.

Determination of Spontaneous Reactivation
  • Inhibit the enzyme with a known concentration of this compound to achieve significant inhibition (e.g., >95%).

  • Remove the excess inhibitor by methods such as gel filtration or rapid dilution.

  • Incubate the inhibited enzyme in buffer at a constant temperature (e.g., 37°C).

  • At different time points, measure the recovered enzyme activity using the Ellman's method.

  • The rate of spontaneous reactivation is determined by plotting the natural logarithm of the percentage of inhibited enzyme against time. The slope of this plot gives the first-order rate constant for reactivation.

Determination of Aging
  • Inhibit the enzyme with this compound as described for spontaneous reactivation.

  • Incubate the inhibited enzyme at a constant temperature.

  • At various time points, take aliquots of the inhibited enzyme and add a reactivator (e.g., obidoxime) to measure the extent of reactivatable enzyme.

  • The rate of aging is determined by the decrease in the reactivatable enzyme over time. The half-life of aging is the time at which 50% of the inhibited enzyme can no longer be reactivated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, this compound, ATCI, DTNB, Buffer) prep_plate Prepare 96-well Plate (Blank, Control, Test Samples) prep_reagents->prep_plate incubation Incubate Enzyme with Inhibitor prep_plate->incubation reaction Initiate Reaction (Add ATCI & DTNB) incubation->reaction measurement Kinetic Measurement (Absorbance at 412 nm) reaction->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_kinetics Determine Kinetic Parameters (kᵢ, t₁⸝₂, etc.) calc_inhibition->det_kinetics cholinergic_pathway cluster_normal Normal Cholinergic Transmission cluster_inhibited Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptors ACh_release->ACh_receptor AChE_hydrolysis AChE Hydrolyzes ACh ACh_receptor->AChE_hydrolysis AChE_hydrolysis->ACh_release Termination of Signal ACh_release_i Acetylcholine (ACh) Released ACh_receptor_i ACh Binds to Receptors ACh_release_i->ACh_receptor_i ACh_accumulation ACh Accumulation in Synaptic Cleft ACh_receptor_i->ACh_accumulation AChE_hydrolysis_blocked ACh_receptor_i->AChE_hydrolysis_blocked Hydrolysis Blocked AChE_inhibited AChE Inhibited by This compound Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Cholinergic_crisis Cholinergic Crisis Overstimulation->Cholinergic_crisis This compound This compound This compound->AChE_inhibited

References

Toxicological profile and primary metabolites of Isodimethoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, an isomer of the organophosphate insecticide dimethoate (B1670662), is a compound of significant interest in the fields of toxicology and drug development due to its presence as an impurity in commercial dimethoate formulations. While the toxicological profile of dimethoate is well-documented, specific data on this compound is less abundant. This technical guide provides a comprehensive overview of the known toxicological profile and primary metabolites of this compound, drawing comparisons with dimethoate where necessary to provide a fuller understanding. This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of agrochemicals and the development of new chemical entities.

Toxicological Profile

The primary mechanism of toxicity for organophosphate compounds like this compound is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazard of a substance after a single exposure. The median lethal dose (LD50) is a standard measure of acute toxicity.

Table 1: Acute Oral Toxicity of this compound

SpeciesRouteLD50 (mg/kg bw)PurityReference
Rat (Sprague-Dawley, female)Oral25 - 20095.6%[1]

In a study following OECD Guideline 423, female Sprague-Dawley rats were administered this compound by oral gavage. All rats in the 200 mg/kg bw group died within one hour of dosing, exhibiting signs of cholinergic toxicity such as convulsions, prostration, and respiratory distress. No mortality was observed at 25 mg/kg bw, although transient signs of toxicity were noted in females.[1]

For comparison, the acute oral LD50 of dimethoate in rats is reported to be in the range of 150-414 mg/kg bw.[1] This suggests that this compound may have a slightly higher acute oral toxicity than its isomer, dimethoate.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies provide insights into the effects of repeated, long-term exposure to a substance. No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are key endpoints from these studies.

Specific sub-chronic or chronic toxicity studies on this compound were not identified in the public domain. However, extensive data exists for dimethoate. In a 2-year feeding study in rats, the NOEL for dimethoate was established at 0.04 mg/kg bw/day for males and 0.06 mg/kg bw/day for females, based on cholinesterase inhibition.[1] Given that this compound is an impurity in dimethoate, these values for the parent compound are relevant for risk assessment.

Genotoxicity

Genotoxicity assays are used to assess the potential of a substance to cause damage to genetic material.

No specific genotoxicity studies for this compound were found. However, dimethoate has been shown to be genotoxic in some in vitro bacterial and mammalian cell assays.[1] While some in vivo studies have produced equivocal results, the weight of evidence from guideline-compliant studies suggests that dimethoate is unlikely to be genotoxic in vivo.[1]

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

There is no direct evidence for the carcinogenicity of this compound. For dimethoate, there is no evidence of carcinogenic potential in long-term studies.[1]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproduction and normal development.

Specific reproductive and developmental toxicity data for this compound are not available. For dimethoate, the NOEL for reproductive toxicity in a two-generation rat study was 0.05 mg/kg bw/day, with decreased pregnancy rates observed at higher doses.[1] The developmental NOEL for dimethoate is 0.1 mg/kg bw/day, based on pup toxicity and mortality in developmental neurotoxicity studies.[1]

Primary Metabolites of this compound

The metabolism of this compound in mammals is not well-characterized in publicly available literature. However, based on the known metabolic pathways of its isomer, dimethoate, and the identification of a key metabolite, a proposed pathway can be inferred.

The primary routes of metabolism for organophosphate insecticides are oxidation and hydrolysis. For dimethoate, a major activation pathway is oxidative desulfuration to its highly toxic oxygen analog, omethoate. A detoxification pathway involves hydrolysis by carboxylesterases.

A significant metabolite identified in studies of dimethoate is O-desmethyl this compound . This suggests that one of the metabolic pathways for this compound involves the removal of a methyl group from the phosphate (B84403) ester.

Proposed Primary Metabolic Pathway of this compound

Isodimethoate_Metabolism This compound This compound Metabolite_X O-desmethyl this compound This compound->Metabolite_X O-demethylation (Oxidative) Further_Metabolites Further Hydrolysis and Conjugation Products Metabolite_X->Further_Metabolites Hydrolysis/Conjugation

Figure 1: Proposed primary metabolic pathway of this compound.

Experimental Protocols

The following sections outline the general methodologies for key toxicological and metabolic studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol provides a method for estimating the acute oral toxicity (LD50) of a substance.

OECD_423_Workflow start Start acclimatization Acclimatization of Animals (e.g., Rats, 5 days) start->acclimatization fasting Fasting (overnight) acclimatization->fasting dosing Single Oral Gavage Dose (Stepwise procedure with pre-defined starting doses) fasting->dosing observation Observation (14 days) - Clinical signs - Mortality - Body weight dosing->observation necropsy Gross Necropsy (at end of study) observation->necropsy end End necropsy->end

Figure 2: Experimental workflow for an acute oral toxicity study.

Methodology:

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for an overnight fast before dosing.

  • Dose Administration: The test substance is administered in a single dose by oral gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Metabolism Study Using Liver Microsomes

This protocol is used to investigate the metabolic fate of a compound in the liver.

In_Vitro_Metabolism start Start microsomes Prepare Liver Microsomes (e.g., from rat or human liver) start->microsomes incubation_mix Prepare Incubation Mixture: - Microsomes - Test Compound (this compound) - NADPH-generating system microsomes->incubation_mix incubation Incubate at 37°C incubation_mix->incubation reaction_stop Stop Reaction (e.g., with organic solvent) incubation->reaction_stop analysis Analyze Samples (LC-MS/MS) reaction_stop->analysis identification Identify Metabolites analysis->identification end End identification->end

Figure 3: Workflow for an in vitro metabolism study.

Methodology:

  • Preparation of Microsomes: Liver microsomes are prepared from the desired species (e.g., rat, human) by differential centrifugation of liver homogenates.

  • Incubation: The test compound (this compound) is incubated with the liver microsomes in the presence of an NADPH-generating system (to support cytochrome P450 enzyme activity) at 37°C.

  • Sample Processing: The reaction is stopped at various time points by adding a solvent like acetonitrile. The samples are then centrifuged to pellet the protein.

  • Analysis: The supernatant is analyzed by a sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the parent compound and its metabolites.

Conclusion

The available data indicate that this compound possesses significant acute oral toxicity in rats, with an LD50 estimated to be in the range of 25-200 mg/kg bw.[1] This suggests a toxicity profile that may be slightly higher than its more well-studied isomer, dimethoate. However, there is a notable lack of publicly available data on the sub-chronic, chronic, reproductive, developmental, and genotoxic effects of this compound. Similarly, while O-desmethyl this compound has been identified, a comprehensive understanding of the metabolic fate of this compound in mammals is yet to be fully elucidated.

For a complete risk assessment, further studies on the toxicological endpoints and metabolic pathways of this compound are warranted. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for conducting such investigations. Researchers and professionals in drug development and chemical safety are encouraged to consider the data gaps for this compound and to utilize the extensive database on dimethoate as a valuable, albeit provisional, reference for risk assessment and further study design.

References

Isodimethoate: A Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, a structural isomer of the widely used organophosphate insecticide dimethoate (B1670662), is a compound of significant interest due to its presence as an impurity in commercial dimethoate formulations and its own intrinsic biological activity.[1] As a direct anticholinesterase agent, understanding its physicochemical properties and solubility is paramount for assessing its environmental fate, toxicological profile, and potential applications in research and development. This technical guide provides a comprehensive overview of the available data on this compound, presented in a clear and accessible format for scientific professionals.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems. While extensive data is available for its isomer, dimethoate, specific experimental values for this compound are not widely reported in publicly available literature. The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamidePubChem
CAS Number 3344-11-4CymitQuimica[1]
Chemical Formula C5H12NO3PS2CymitQuimica[1]
Molecular Weight 229.26 g/mol CymitQuimica[1]
Physical State Colourless to off-white solidCymitQuimica[1]
Melting Point Data not availableDC Chemicals[2]
Boiling Point Data not availableDC Chemicals[2]
Density Data not availableDC Chemicals[2]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation, environmental transport, and biological uptake. As with other physicochemical properties, specific quantitative solubility data for this compound is scarce. The table below provides a qualitative summary based on available information and general characteristics of similar organophosphate compounds.

SolventSolubilitySource/Rationale
Water Data not available, but likely sparingly solubleGeneral characteristic of organophosphates; its isomer, dimethoate, has a water solubility of 2.5 g/100 mL.
Methanol Data not available, but likely solublePolar protic solvent, generally a good solvent for polar organic molecules.
Ethanol Data not available, but likely solublePolar protic solvent, similar to methanol.
Acetone Data not available, but likely solublePolar aprotic solvent, effective for a wide range of organic compounds.
Dichloromethane Data not available, but likely solubleA versatile organic solvent capable of dissolving many organophosphates.[3][4][5][6]
Toluene Data not available, but likely solubleNonpolar aromatic solvent, often used for less polar compounds.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of physicochemical and biological properties. The following sections outline the general principles of experimental protocols that would be employed to characterize this compound.

Determination of Physicochemical Properties

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[7][8][9][10][11] These protocols ensure data consistency and reliability.

  • Melting Point (OECD 102): The melting point of a solid crystalline substance can be determined by the capillary tube method, where a small amount of the substance is heated in a capillary tube and the temperature range over which it melts is observed.

  • Boiling Point (OECD 103): For non-decomposing substances, the boiling point is determined by distillation. For substances that decompose before boiling, a differential scanning calorimeter (DSC) or a thermogravimetric analyzer (TGA) can be used to determine the decomposition temperature.

  • Density (OECD 109): The density of a solid can be determined using a pycnometer or by displacement in a liquid of known density in which the substance is insoluble.

  • Water Solubility (OECD 105): The flask method is a common technique where a saturated solution of the substance in water is prepared and the concentration of the dissolved substance is determined analytically, often by chromatography.

  • Solubility in Organic Solvents: Similar to the determination of water solubility, a saturated solution is prepared in the specific organic solvent, and the concentration is measured using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Acetylcholinesterase Inhibition Assay

The anticholinesterase activity of this compound can be quantified using the Ellman's method, a widely accepted colorimetric assay.[12][13][14][15][16]

  • Principle: The assay measures the activity of the enzyme acetylcholinesterase (AChE). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), DTNB, and the AChE enzyme.

    • This compound, at various concentrations, is added to the reaction mixture and incubated to allow for enzyme inhibition.

    • The reaction is initiated by the addition of the substrate, ATCI.

    • The change in absorbance over time is measured using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by this compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound functions as a direct inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

AChE_Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve\nImpulse Nerve Impulse AChR->Nerve\nImpulse Initiates Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Forms This compound This compound This compound->AChE Binds to

Mechanism of Acetylcholinesterase Inhibition by this compound.

Conclusion

This compound is a biologically active organophosphate with a clear mechanism of action as an acetylcholinesterase inhibitor. While its fundamental chemical identity is well-established, a significant gap exists in the publicly available, experimentally determined physicochemical data, particularly concerning its melting point, boiling point, density, and solubility in various solvents. The methodologies for determining these properties and its biological activity are well-defined by international standards. Further research to elucidate the specific physicochemical characteristics of this compound is crucial for a more complete understanding of its environmental and toxicological profile, which will be of great value to researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Synthesis and Purification of Isodimethoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodimethoate, an isomer of the widely used organophosphate insecticide dimethoate (B1670662), is a potent acetylcholinesterase inhibitor. While often found as an impurity in commercial dimethoate formulations resulting from thermal decomposition, its specific synthesis and purification are of interest for toxicological studies and the development of analytical standards. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound via controlled thermal isomerization of dimethoate, along with detailed protocols for its purification by preparative high-performance liquid chromatography (HPLC) and recrystallization.

Introduction

This compound, chemically known as O,S-Dimethyl S-(2-(methylamino)-2-oxoethyl) phosphorodithioate (B1214789), is the thiolo-isomer of the thiono-insecticide dimethoate. The presence of this compound in dimethoate formulations is significant as it is a direct inhibitor of acetylcholinesterase (AChE), unlike dimethoate which requires metabolic activation. This direct action contributes to the overall toxicity of dimethoate products. Understanding the synthesis and purification of this compound is crucial for accurate risk assessment, environmental monitoring, and for providing pure standards for research.

Synthesis of this compound via Thermal Isomerization

A direct, selective synthesis of this compound is not well-documented in scientific literature. The most practical approach for its preparation is the controlled thermal isomerization of its more common isomer, dimethoate. This process, known as the thiono-thiolo rearrangement, involves the migration of a methyl group from the oxygen atom to the sulfur atom of the phosphorodithioate moiety.

Proposed Reaction Pathway

The synthesis of the precursor, dimethoate, typically involves the reaction of a salt of O,O-dimethyl dithiophosphoric acid with N-methyl-2-chloroacetamide. The subsequent controlled heating of dimethoate induces the thiono-thiolo rearrangement to yield this compound.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Dimethoate Synthesis cluster_1 Step 2: Isomerization P2S5 Phosphorus pentasulfide DMDTP O,O-dimethyl dithiophosphoric acid P2S5->DMDTP + Methanol Methanol Methanol Methanol->DMDTP DMDTP_Salt Sodium O,O-dimethyl dithiophosphate DMDTP->DMDTP_Salt + Base Base Base (e.g., NaOH) Base->DMDTP_Salt Dimethoate Dimethoate DMDTP_Salt->Dimethoate + NMCA NMCA N-methyl-2-chloroacetamide NMCA->Dimethoate Dimethoate_input Dimethoate This compound This compound Dimethoate_input->this compound Heat (Δ) Thiono-thiolo rearrangement Purification_Workflow Crude_Mixture Crude Reaction Mixture Solvent_Removal Solvent Removal (under vacuum) Crude_Mixture->Solvent_Removal Prep_HPLC Preparative HPLC Solvent_Removal->Prep_HPLC Fraction_Collection Fraction Collection (this compound) Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Pure_this compound Pure this compound Crystals Recrystallization->Pure_this compound AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor Binds to Postsynaptic Receptor ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE is substrate for Nerve_Impulse Nerve Impulse Propagation ACh_receptor->Nerve_Impulse Hydrolysis ACh Hydrolyzed to Choline and Acetate AChE->Hydrolysis Termination Signal Termination Hydrolysis->Termination Isodimethoate_mol This compound AChE_inhibited Inhibited AChE (Phosphorylated) Isodimethoate_mol->AChE_inhibited Inhibits ACh_accumulation ACh Accumulation Overstimulation Continuous Receptor Stimulation ACh_accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity ACh_release_inhib Acetylcholine (ACh) Released ACh_release_inhib->ACh_accumulation not hydrolyzed

Isodimethoate Stability Under Diverse pH and Temperature Regimes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, an isomer of the widely used organophosphate insecticide dimethoate (B1670662), is a compound of significant interest due to its potential presence in dimethoate formulations and as a thermal decomposition product.[1] Understanding the stability of this compound under various environmental conditions, particularly pH and temperature, is crucial for assessing its environmental fate, persistence, and potential toxicological impact. While specific quantitative stability data for this compound is limited in publicly available literature, its structural similarity to dimethoate allows for informed inferences regarding its stability profile. This guide synthesizes the available information on the stability of the closely related compound, dimethoate, as a surrogate to provide a comprehensive understanding of the factors likely to influence this compound's persistence.

Data on the Stability of Dimethoate (as a surrogate for this compound)

The stability of organophosphate pesticides like dimethoate, and by extension this compound, is significantly influenced by pH and temperature. Hydrolysis is a primary degradation pathway, with the rate being highly dependent on the acidity or alkalinity of the aqueous environment.

Table 1: Half-life of Dimethoate in Aqueous Solutions at 25°C
pHHalf-life (days)
3124 ± 18
5Not specified, but generally stable
75.7 ± 1.4
90.89 ± 0.21

Data sourced from a systematic analysis of dimethoate and omethoate (B27486) hydrolysis, which indicates that dimethoate is significantly more stable in acidic solutions compared to alkaline conditions.[2][3][4]

Table 2: Effect of Temperature on the Half-life of Dimethoate in Aqueous Solution at pH 9
Temperature (°C)Half-life (days)
258
351.5

This data illustrates that a 10°C increase in temperature can accelerate the degradation of dimethoate approximately three-fold under alkaline conditions.[2]

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of organophosphate pesticides like this compound. These methods are based on established practices for studying pesticide degradation.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions (e.g., pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • HPLC or GC system with a suitable detector for quantification

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable organic solvent. From the stock solution, prepare test solutions in the respective buffer solutions at a known concentration.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 40°C, 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method (e.g., HPLC-UV, GC-MS).

  • Data Analysis: Determine the degradation kinetics and calculate the half-life (t½) of this compound at each pH and temperature combination.

Thermal Stability Study

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound analytical standard

  • Oven or heating block

  • Analytical balance

  • HPLC or GC system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound into suitable vials.

  • Incubation: Place the vials in an oven set to the desired temperatures (e.g., 50°C, 75°C, 100°C).

  • Sampling: At specified time points, remove a vial from the oven and allow it to cool to room temperature.

  • Analysis: Dissolve the contents of the vial in a suitable solvent and analyze the concentration of the remaining this compound using a validated analytical method.

  • Data Analysis: Calculate the percentage of degradation over time at each temperature.

Visualizations

Experimental Workflow for this compound Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Start: this compound Standard prep_stock Prepare Stock Solution start->prep_stock prep_test Prepare Test Solutions (Different pH/Temp) prep_stock->prep_test incubate Incubate under Controlled Conditions prep_test->incubate sampling Periodic Sampling incubate->sampling analytical_method Analytical Quantification (HPLC/GC) sampling->analytical_method data_analysis Data Analysis (Kinetics, Half-life) analytical_method->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for assessing the stability of this compound.

Logical Relationship of Factors Affecting this compound Stability

Stability_Factors cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_outcome Outcome This compound This compound pH pH This compound->pH Temperature Temperature This compound->Temperature Hydrolysis Hydrolysis pH->Hydrolysis Temperature->Hydrolysis Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition Degradation_Products Degradation Products Hydrolysis->Degradation_Products Thermal_Decomposition->Degradation_Products

Caption: Factors influencing the stability of this compound.

Conclusion

The stability of this compound is a critical parameter for understanding its environmental behavior and potential risks. Based on the data available for its isomer, dimethoate, it is evident that this compound is likely to be significantly less stable under alkaline conditions and at elevated temperatures. The provided experimental protocols offer a framework for conducting detailed stability studies on this compound to generate specific quantitative data. Such data is essential for accurate risk assessment and the development of effective management strategies for this compound. Further research is warranted to elucidate the specific degradation kinetics and pathways of this compound under a range of environmentally relevant conditions.

References

The Environmental Odyssey of Isodimethoate: A Scarcity of Data and a Tale of Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigma of Isodimethoate

This compound, an organophosphate insecticide and an isomer of the more widely known dimethoate (B1670662), presents a significant challenge in environmental science due to a notable scarcity of dedicated research into its environmental fate and degradation pathways.[1] While present in commercial dimethoate formulations, its individual environmental behavior remains largely uncharacterized.[1][2] This guide aims to synthesize the limited available information on this compound and, by leveraging the extensive data on its isomer, dimethoate, provide a comprehensive overview of the anticipated environmental transformation processes.

A Note on Data Limitations: The vast majority of scientific literature focuses on dimethoate. Consequently, this document will heavily reference data pertaining to dimethoate to infer the potential environmental fate of this compound, a practice necessitated by the current research landscape. All data and pathways related to dimethoate will be clearly identified as such.

Abiotic Degradation: The Influence of Water and Light

The primary abiotic degradation pathways for organophosphate insecticides are hydrolysis and photolysis.[3]

Hydrolysis

Hydrolysis is a major degradation pathway for dimethoate, particularly in aqueous environments, and its rate is highly dependent on pH.[4][5] It is reasonable to assume that this compound would exhibit similar pH-dependent stability.

  • Alkaline Conditions: Dimethoate is unstable in alkaline solutions, with hydrolysis being a predominant degradation pathway.[4][5]

  • Acidic to Neutral Conditions: In acidic to neutral environments (pH 2-7), dimethoate is relatively stable, leading to longer persistence.[6][7]

The primary hydrolysis product of dimethoate is its oxygen analog, omethoate, which is often more toxic than the parent compound.[3][8] Further hydrolysis can lead to less toxic compounds.[3]

Table 1: Hydrolysis Half-life of Dimethoate in Aqueous Solutions

pHTemperature (°C)Half-life (days)
3-9250.89 - 124[9][10]
6Not Specified0.5 (12 hours)[5]
9Not Specified12[6]
Photolysis

Photolysis, the breakdown of a chemical by light, is generally considered a minor dissipation pathway for dimethoate.[4] However, the rate of photolysis can be enhanced in the presence of a catalyst.[4] Studies on the photocatalytic degradation of dimethoate have shown that its concentration decreases sharply over time when a Fe(III) catalyst solution is used in the presence of sunlight.[11] In the absence of a catalyst, the photolytic decomposition of dimethoate is very slow.[12]

Biotic Degradation: The Role of Microorganisms

Biotic degradation, mediated by microorganisms, is a significant process for the dissipation of dimethoate in soil and water.[3][4] A wide range of bacteria and fungi have been identified that can utilize dimethoate as a source of carbon, nitrogen, and phosphorus.[3][13]

Microbial degradation of dimethoate can proceed through several enzymatic reactions, often involving the cleavage of P-S, P-O, or C-N bonds.[3][14] The most frequently reported and significant metabolite of dimethoate is omethoate.[3] Other identified metabolites include:

  • Dimethoate carboxylic acid[3]

  • O-desmethyl-dimethoate[3]

  • O-desmethyl-omethoate[3]

  • O-desmethyl this compound[3]

  • Phosphorothioic O,O,S-acid[3][15]

  • Methyl diethanol amine[3][15]

  • Aspartyl glycine (B1666218) ethyl ester[3][15]

Table 2: Half-life of Dimethoate in Soil

Soil TypeConditionsHalf-life (days)
LoamField trials5.1 - 7.1[5]
Sandy LoamDrought conditions4[5]
Sandy LoamFollowing moderate rainfall2.5[5]
Humus rich sandy10°C15[5]
Humus rich sandy20°C9[5]
Heavy clay10°C15[5]
Heavy clay20°C9[5]
Clay loam10°C10[5]
Clay loam20°C5[5]
GeneralNot Specified~200[13][16][17]

Experimental Protocols for Degradation Studies

Generalized methodologies for conducting laboratory-based studies on the degradation of organophosphate insecticides like dimethoate in soil and water are outlined below.

Soil Degradation Study

A typical experimental setup to study pesticide degradation in soil involves the following steps:

  • Soil Collection and Characterization: Collect soil samples from the desired location. Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and cation exchange capacity.

  • Spiking: Treat the soil samples with a known concentration of the pesticide. A solution of the pesticide in a suitable solvent is typically used to ensure even distribution.[3]

  • Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.[3] Aerobic or anaerobic conditions can be established depending on the study's objective.

  • Sampling: Collect soil subsamples at regular time intervals throughout the incubation period.[3]

  • Extraction: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile, ethyl acetate). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used extraction technique.[3]

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.[3][15]

Water Degradation Study

To investigate pesticide degradation in water, the following protocol can be followed:

  • Water Sample Preparation: Use sterile distilled water, buffered solutions at different pH values, or natural water samples.[3]

  • Spiking: Add a known concentration of the pesticide to the water samples.[3]

  • Incubation: Incubate the samples under controlled temperature and light conditions. For photolysis studies, samples are exposed to a light source, while control samples are kept in the dark.[3]

  • Sampling: Collect water samples at specific time points.[3]

  • Extraction (if necessary): For samples with low concentrations or complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to concentrate the analytes.[3]

  • Analysis: Analyze the water samples directly or the extracts using HPLC or GC-MS.[3][9]

Visualization of Degradation Pathways and Workflows

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Isodimethoate_parent This compound / Dimethoate Omethoate Omethoate Isodimethoate_parent->Omethoate Hydrolysis (Oxidation) Photodegradation_Products Photodegradation Products Isodimethoate_parent->Photodegradation_Products Photolysis Hydrolysis_Products Further Hydrolysis Products Omethoate->Hydrolysis_Products Hydrolysis Metabolites Various Metabolites (e.g., Carboxylic Acid, O-desmethyl derivatives) Mineralization Mineralization (CO2, H2O, etc.) Metabolites->Mineralization Isodimethoate_parent_biotic This compound / Dimethoate Isodimethoate_parent_biotic->Metabolites Microbial Hydrolysis / Cleavage Omethoate_biotic Omethoate Isodimethoate_parent_biotic->Omethoate_biotic Microbial Oxidation Omethoate_biotic->Metabolites

Caption: Overview of Dimethoate Degradation Pathways.

start Start: Sample Collection (Soil or Water) characterization Sample Characterization (Physicochemical Properties) start->characterization spiking Spiking with This compound/Dimethoate characterization->spiking incubation Incubation (Controlled Conditions) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Extraction of Analytes (e.g., QuEChERS, LLE, SPE) sampling->extraction analysis Instrumental Analysis (HPLC, GC-MS) extraction->analysis data Data Analysis (Kinetics, Metabolite ID) analysis->data end End: Report Findings data->end

Caption: Workflow for a Pesticide Degradation Study.

Conclusion

The environmental fate of this compound remains a significant knowledge gap in pesticide science. While its structural similarity to dimethoate allows for informed hypotheses about its degradation pathways, dedicated studies are crucial for a comprehensive understanding. The degradation of dimethoate is a multifaceted process influenced by environmental factors such as pH, light, and microbial activity, with hydrolysis and microbial degradation being the most significant routes of dissipation. The formation of the more toxic metabolite, omethoate, is a key consideration in the environmental risk assessment of both dimethoate and, by extension, this compound. This guide provides a foundational understanding of these processes, supported by available data and established experimental methodologies, to aid researchers in addressing the existing data gaps and mitigating the environmental impact of these organophosphate insecticides.

References

Isodimethoate: A Technical Guide on its Neurotoxic Effects and Anticholinesterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodimethoate, a thermal decomposition product and impurity found in commercial formulations of the organophosphate insecticide dimethoate (B1670662), presents a significant toxicological concern.[1][2] As a direct-acting anticholinesterase agent, its neurotoxic effects are potent and immediate.[1][3] This technical guide provides an in-depth analysis of the neurotoxic profile of this compound, with a primary focus on its well-documented anticholinesterase activity. We present a compilation of the available quantitative data, detailed experimental protocols for the assessment of its toxicity, and visual representations of the key molecular pathways and experimental workflows. This document aims to serve as a critical resource for researchers, toxicologists, and professionals involved in drug development and pesticide safety evaluation.

Core Mechanism of Neurotoxicity: Anticholinesterase Activity

The principal mechanism underlying the neurotoxicity of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, thereby terminating the nerve impulse.[4] this compound, being an organophosphate, phosphorylates the serine hydroxyl group within the active site of AChE. This forms a stable covalent bond, rendering the enzyme inactive.[4] The resulting inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing persistent stimulation of cholinergic receptors, which manifests as a state of hyperexcitation of the nervous system, leading to paralysis and, in severe cases, death.[4]

Quantitative Data on Anticholinesterase Activity

The following table summarizes the key quantitative parameters that define the interaction of this compound with human red blood cell acetylcholinesterase.

ParameterValueConditionsReference
Inhibition Rate Constant (k_i) 2.3 x 10³ M⁻¹ min⁻¹pH 7.4, 37°C[1]
Spontaneous Reactivation Half-life 2.3 minpH 7.4, 37°C[1]
Aging Half-life 25 minpH 7.4, 37°C[1]
Reactivation by Obidoxime (k_r) 9 min⁻¹pH 7.4, 37°C[1]
Reactivation by Obidoxime (K_D) 0.1 mMpH 7.4, 37°C[1]
Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of AChE inhibition by this compound and the subsequent disruption of cholinergic signaling.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate ACh_Receptor->Postsynaptic Signal Transduction This compound This compound This compound->AChE Inhibition (Phosphorylation)

Mechanism of Acetylcholinesterase Inhibition by this compound.

Acute Toxicity

This compound exhibits significant acute toxicity, primarily due to its potent anticholinesterase activity.

Quantitative Data on Acute Toxicity
ParameterValueSpeciesRouteReference
Oral LD50 25-200 mg/kg bwRatOral[5]

Other Potential Neurotoxic Effects (Inferred from Dimethoate)

While direct research on this compound is limited, studies on its parent compound, dimethoate, suggest other potential mechanisms of neurotoxicity that may also be relevant for this compound. It is crucial to note that the following mechanisms are inferred and require direct experimental validation for this compound.

  • Oxidative Stress: Organophosphates are known to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[6] This can contribute to neuronal cell death.

  • Apoptosis: Exposure to dimethoate has been shown to induce apoptosis (programmed cell death) in neuronal cells, a mechanism that could also be triggered by this compound.[2]

Potential Signaling Pathway: Oxidative Stress and Apoptosis

The following diagram illustrates a potential pathway for this compound-induced neurotoxicity involving oxidative stress and apoptosis, extrapolated from studies on dimethoate.

Oxidative_Stress_Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Damage->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell Death Cell Death Caspase_Activation->Cell Death

Inferred Pathway of this compound-Induced Oxidative Stress and Apoptosis.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for determining the in vitro inhibition of AChE by a test compound like this compound.

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes)

  • Acetylthiocholine iodide (ATCh) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • This compound (test inhibitor) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add in triplicate:

    • Phosphate buffer

    • DTNB solution

    • This compound solution (or solvent for control wells)

  • Add the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time.

  • Initiate the reaction by adding the ATCh substrate solution to all wells.

  • Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of AChE inhibition for each concentration relative to the control (solvent only).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • To determine the inhibition rate constant (k_i), the natural log of the remaining enzyme activity is plotted against time for each inhibitor concentration. The slope of this line gives the apparent first-order rate constant (k_obs). A secondary plot of k_obs versus inhibitor concentration yields the k_i.

Acute Oral Toxicity Study (LD50) in Rats

This protocol provides a general outline for determining the median lethal dose (LD50) of a substance.

1. Test System:

  • Young adult rats (e.g., Wistar or Sprague-Dawley strain), typically 8-12 weeks old.

  • Animals should be of a single sex or both sexes can be used.

2. Acclimatization:

  • Animals are acclimatized to the laboratory conditions for at least 5 days before the study, with free access to standard rodent diet and water.

3. Experimental Design:

  • Animals are randomly assigned to different dose groups, including a control group (vehicle only).

  • A range of doses of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), are administered.

  • The "Up-and-Down Procedure" (UDP) or a similar method can be used to minimize the number of animals.

4. Procedure:

  • Animals are fasted overnight before dosing.

  • This compound is administered as a single oral dose by gavage.

  • Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4 hours after dosing, and then daily) for a period of 14 days.

  • Body weights are recorded before dosing and at least weekly thereafter.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

5. Data Analysis:

  • The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis).

Experimental Workflow for Neurotoxicity Assessment

The following diagram provides a general workflow for assessing the neurotoxic effects of a compound like this compound.

Neurotoxicity_Workflow cluster_animal_study In Vivo Neurotoxicity Study cluster_analysis Ex Vivo / In Vitro Analysis Animal_Selection Animal Selection (e.g., Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Dosing Dosing with this compound (Different Concentrations) Acclimatization->Dosing Behavioral_Tests Behavioral Tests (e.g., Open Field, Morris Water Maze) Dosing->Behavioral_Tests Euthanasia Euthanasia and Tissue Collection Behavioral_Tests->Euthanasia Biochemical_Assays Biochemical Assays (AChE activity, Oxidative Stress Markers) Euthanasia->Biochemical_Assays Histopathology Histopathology (Brain Tissue) Euthanasia->Histopathology Molecular_Analysis Molecular Analysis (Gene/Protein Expression) Euthanasia->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

General Experimental Workflow for Neurotoxicity Assessment.

Conclusion

This compound is a potent, direct-acting anticholinesterase agent with significant acute toxicity. Its primary mechanism of neurotoxicity is well-established and characterized by the irreversible inhibition of acetylcholinesterase. The quantitative data presented in this guide underscore its high reactivity with this critical enzyme. While other neurotoxic mechanisms such as the induction of oxidative stress and apoptosis are plausible based on data from the parent compound dimethoate, further research is imperative to directly confirm these effects for this compound. The detailed experimental protocols provided herein offer a framework for future investigations into the comprehensive toxicological profile of this compound. A thorough understanding of the multifaceted neurotoxic effects of this compound is essential for accurate risk assessment and the development of effective countermeasures in cases of exposure.

References

Isodimethoate: A Technical Deep Dive into the Isomeric Impurity of a Widely Used Organophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, the O,S-dimethyl isomer of the widely used organophosphate insecticide dimethoate (B1670662), represents a critical area of study for toxicologists and regulatory bodies.[1] Unlike its parent compound, which requires metabolic activation to become a potent acetylcholinesterase (AChE) inhibitor, this compound is a direct-acting inhibitor, posing a potentially greater and more immediate toxicological threat.[2] This technical guide provides a comprehensive overview of the discovery, historical context, mechanism of action, and available research data on this compound, intended to serve as a vital resource for the scientific community.

Historical Context and Discovery

The history of this compound is intrinsically linked to that of dimethoate, which was first introduced as a systemic insecticide in the 1950s.[3] Over the decades, as analytical methods became more sophisticated, this compound was identified as a significant impurity and a thermal decomposition product in commercial dimethoate formulations.[1][2] Regulatory bodies such as the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) have acknowledged the presence of this compound in technical grade dimethoate and have set maximum permissible limits for this impurity in their specifications.[1]

A pivotal moment in this compound research was the 2008 publication by Eyer et al., which provided the first detailed characterization of its toxicological properties.[2] This study illuminated the direct-acting nature of this compound as an acetylcholinesterase inhibitor and quantified its kinetic interactions with the enzyme, solidifying its importance as a toxicologically relevant component of dimethoate-based pesticides.

Mechanism of Action: Direct Acetylcholinesterase Inhibition

Like all organophosphorus insecticides, the primary mechanism of toxicity for this compound is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in the cholinergic synapses of the nervous system by hydrolyzing the neurotransmitter acetylcholine (B1216132).

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation manifests in a range of toxic effects, from initial signs of hyper-salivation and muscle tremors to convulsions, respiratory distress, and ultimately, death. What distinguishes this compound from dimethoate is its direct inhibitory action, which does not require prior metabolic activation, leading to a more rapid onset of toxicity.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide a comparison with its parent compound, dimethoate.

Table 1: Physicochemical Properties

PropertyThis compoundDimethoate
IUPAC Name O,S-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate (B1214789)O,O-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate
CAS Number 3344-11-4[4]60-51-5[3]
Molecular Formula C5H12NO3PS2[4]C5H12NO3PS2[3]
Molecular Weight 229.26 g/mol [4]229.26 g/mol [3]

Table 2: Toxicological Data

ParameterThis compoundDimethoate
Acute Oral LD50 (rat) Data not available in searched literature180 - 400 mg/kg[3][5]
AChE Inhibition Rate Constant (k_i) (human RBC AChE) 2.3 x 10³ M⁻¹ min⁻¹[2]Indirect inhibitor (requires metabolic activation)
Spontaneous Reactivation Half-life (t½) of Inhibited AChE 2.3 min[2]Not applicable (indirect inhibitor)
Aging Half-life (t½) of Inhibited AChE 25 min[2]Not applicable (indirect inhibitor)
Hydrolysis Half-life (t½) (pH 7.4, 37°C) 16 min[2]Relatively stable

Note: The lack of a publicly available LD50 value for this compound is a significant data gap. However, its direct and potent inhibition of AChE suggests a high degree of acute toxicity.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard method for determining the in vitro inhibition of acetylcholinesterase, which can be adapted for studying this compound.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes)

  • This compound (analytical standard)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplate reader

  • Solvent for this compound (e.g., ethanol (B145695) or DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • This compound solution at various concentrations (test wells) or solvent (control wells)

      • DTNB solution

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate, ATCI, to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • The inhibition rate constant (k_i) can be calculated by plotting the apparent first-order rate constant against the inhibitor concentration.

Synthesis of this compound

Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse AChR->Nerve Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products This compound This compound Inhibited_AChE Inhibited AChE Signal Termination Signal Termination Choline_Acetate->Signal Termination This compound->AChE Binds to active site Continuous Nerve Impulse\n(Toxicity) Continuous Nerve Impulse (Toxicity) Inhibited_AChE->Continuous Nerve Impulse\n(Toxicity)

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents (AChE, this compound, DTNB, ATCI) Serial_Dilutions Prepare Serial Dilutions of this compound Reagents->Serial_Dilutions Plate_Setup Add Buffer, this compound/Control, DTNB, and AChE to wells Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Add ATCI Substrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition and Inhibition Constant (k_i) Calculate_Rates->Determine_Inhibition

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Logical_Relationship Dimethoate Dimethoate (O,O-dimethyl isomer) Formulation Commercial Dimethoate Formulation Dimethoate->Formulation Decomposition Thermal Decomposition / Storage Dimethoate->Decomposition This compound This compound (O,S-dimethyl isomer) Formulation->this compound Contains as impurity Decomposition->this compound Forms

Caption: Relationship between Dimethoate and this compound.

References

Isodimethoate's Interaction with Red Blood Cell Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodimethoate, a potent organophosphate and a thermal decomposition product found in commercial dimethoate (B1670662) formulations, poses a significant toxicological threat due to its direct and rapid inhibition of acetylcholinesterase (AChE).[1] This technical guide provides an in-depth analysis of the interaction between this compound and human red blood cell (RBC) acetylcholinesterase, a critical surrogate for synaptic AChE. The document summarizes key quantitative kinetic data, details established experimental protocols for studying this interaction, and presents visual representations of the underlying molecular mechanisms and experimental workflows. This information is intended to support further research into the toxicology of this compound, the development of effective antidotes, and the refinement of risk assessments for dimethoate-containing pesticides.

Introduction

Organophosphate insecticides, including dimethoate, are widely used in agriculture.[2][3] However, their formulations often contain more toxic impurities, such as this compound.[1] this compound is a direct-acting cholinesterase inhibitor, meaning it does not require metabolic activation to exert its toxic effects.[1] Its primary target is acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses.[4] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors and potentially leading to a cholinergic crisis characterized by a range of symptoms, including respiratory failure.

Red blood cell (RBC) AChE is structurally and kinetically similar to the AChE found in the nervous system, making it a valuable and accessible model for studying the effects of anticholinesterase agents.[5] Understanding the kinetics and mechanism of this compound's interaction with RBC AChE is crucial for predicting its in vivo toxicity and for developing effective therapeutic interventions.

Quantitative Data on this compound-RBC AChE Interaction

The following tables summarize the key quantitative parameters that describe the interaction of this compound with human red blood cell acetylcholinesterase. The data is primarily derived from the work of Eyer et al. (2008), which provides the most comprehensive kinetic analysis to date.[1]

Table 1: Inhibition and Reaction Kinetics of this compound with Human RBC Acetylcholinesterase [1]

ParameterValueConditions
Inhibition Rate Constant (kᵢ)2.3 x 10³ M⁻¹ min⁻¹pH 7.4, 37°C
Spontaneous Reactivation Half-life2.3 min-
Aging Half-life25 min-

Table 2: Reactivation Kinetics of this compound-Inhibited Human RBC Acetylcholinesterase with Obidoxime [1]

ParameterValueConditions
Reactivation Rate Constant (kᵣ)9 min⁻¹-
Dissociation Constant (Kₑ)0.1 mM-

Experimental Protocols

This section details the methodologies for preparing red blood cell samples and for assaying acetylcholinesterase activity, which are fundamental to studying the effects of this compound.

Preparation of Red Blood Cell "Ghosts" for AChE Assay

To eliminate interference from hemoglobin in colorimetric assays, red blood cell membranes, or "ghosts," are prepared. This is a common procedure involving hypotonic lysis.

Materials:

  • Whole blood with anticoagulant (e.g., EDTA, heparin)

  • Hypotonic phosphate (B84403) buffer (e.g., 5-10 mM sodium phosphate, pH 7.4)

  • Isotonic phosphate buffered saline (PBS), pH 7.4

  • Refrigerated centrifuge

Procedure:

  • Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10-15 minutes at 4°C to pellet the red blood cells.

  • Carefully aspirate and discard the plasma and the buffy coat (the thin layer of white blood cells and platelets above the RBC pellet).

  • Wash the RBCs by resuspending the pellet in 3-5 volumes of cold isotonic PBS. Centrifuge as in step 1 and discard the supernatant. Repeat this washing step two to three times.

  • To induce lysis, rapidly resuspend the washed RBC pellet in a large volume (e.g., 10-20 volumes) of cold hypotonic phosphate buffer.

  • Allow the cells to lyse on ice for 10-20 minutes with occasional gentle mixing.

  • Centrifuge the lysed cell suspension at a high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

  • Carefully decant the supernatant, which contains the hemoglobin.

  • Wash the ghost pellet by resuspending it in the hypotonic buffer and centrifuging again at high speed. Repeat this washing step until the supernatant is colorless or pale yellow, indicating minimal residual hemoglobin.

  • Resuspend the final ghost pellet in a suitable buffer for the AChE assay and determine the protein concentration.

Acetylcholinesterase Activity Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to the AChE activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATChI) solution (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Prepared red blood cell ghost suspension

  • This compound solution at various concentrations (for inhibition studies)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure for Inhibition Assay:

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: Buffer only.

    • Control (100% activity): RBC ghost suspension, buffer, and DTNB.

    • Test: RBC ghost suspension, buffer, DTNB, and varying concentrations of this compound.

  • Pre-incubation: Add the RBC ghost suspension, buffer, and DTNB to the appropriate wells. Then, add the this compound solutions to the test wells. Incubate the plate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the ATChI solution to all wells.

  • Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of this compound with red blood cell acetylcholinesterase.

Inhibition_Mechanism cluster_Enzyme AChE Active Site AChE Active AChE (Serine-OH) Inhibited_AChE Phosphorylated AChE (Reversible) AChE->Inhibited_AChE Aged_AChE Aged AChE (Irreversible) Inhibited_AChE->Aged_AChE Aging (Dealkylation) Leaving_Group Leaving Group Inhibited_AChE->Leaving_Group Alkyl_Group Alkyl Group Aged_AChE->Alkyl_Group This compound This compound This compound->AChE Phosphorylation

Mechanism of AChE Inhibition and Aging by this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay AChE Inhibition Assay (Ellman's Method) Blood_Sample Whole Blood Sample Centrifugation1 Centrifugation (Separate Plasma/Buffy Coat) Blood_Sample->Centrifugation1 Washing Wash RBCs with Isotonic PBS Centrifugation1->Washing Lysis Hypotonic Lysis Washing->Lysis Centrifugation2 High-Speed Centrifugation (Pellet Ghosts) Lysis->Centrifugation2 Washed_Ghosts Washed RBC Ghosts Centrifugation2->Washed_Ghosts Plate_Setup Prepare 96-well Plate (Ghosts, DTNB, this compound) Washed_Ghosts->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Add ATChI (Substrate) Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition & IC50 Measurement->Data_Analysis

Workflow for Studying this compound's Effect on RBC AChE.

Mechanism of Action: Inhibition and Aging

The primary mechanism of action of this compound, like other organophosphates, is the inhibition of acetylcholinesterase.[2][4] This occurs through the phosphorylation of a critical serine residue within the enzyme's active site.[6] This covalent modification renders the enzyme inactive.

The initial phosphorylated enzyme-inhibitor complex can undergo two key processes:

  • Spontaneous Reactivation: The phosphorylated enzyme can be slowly hydrolyzed, regenerating the active enzyme. For this compound, this process is relatively fast, with a half-life of 2.3 minutes.[1]

  • Aging: The phosphorylated enzyme can undergo a further chemical modification, typically the cleavage of an alkyl group from the phosphorus atom (dealkylation).[7] This "aging" process results in a more stable, negatively charged complex that is resistant to reactivation by standard oxime antidotes.[7][8] this compound-inhibited AChE also undergoes this aging process, with a half-life of 25 minutes.[1] The rapid aging contributes significantly to the toxicity of this compound, as it leads to a pool of irreversibly inhibited enzyme.

Conclusion

This compound is a potent and direct-acting inhibitor of human red blood cell acetylcholinesterase. Its rapid inhibition kinetics and the subsequent, relatively fast aging of the inhibited enzyme underscore its toxicological significance. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the effects of this compound and to develop more effective strategies for the treatment of organophosphate poisoning. The use of red blood cell AChE as a model system remains a valuable tool in this endeavor, offering a readily accessible and clinically relevant surrogate for the synaptic enzyme. Continued research is essential to fully understand the risks associated with this compound exposure and to improve patient outcomes in cases of poisoning.

References

Genotoxicity and Mutagenic Potential of Isodimethoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide primarily focuses on the genotoxicity and mutagenic potential of Dimethoate (B1670662). Isodimethoate is a chemical isomer and a known impurity present in commercial Dimethoate formulations.[1][2][3] Specific toxicological data for this compound is scarce in publicly available literature. Therefore, this guide summarizes the extensive data available for Dimethoate to provide a comprehensive understanding of the potential genotoxic hazards associated with this class of organophosphate insecticides.

Introduction

Dimethoate is a widely used organophosphate insecticide and acaricide.[4][5] Its genotoxic potential, the ability to damage DNA and potentially lead to mutations and cancer, has been the subject of numerous studies. This compound, as a common impurity in Dimethoate products, may contribute to the overall genotoxicity of these formulations.[1][2] This guide provides an in-depth overview of the genotoxicity and mutagenic potential of Dimethoate, summarizing key experimental findings, detailing methodologies, and illustrating relevant biological pathways.

Executive Summary of Genotoxicity Findings

The genotoxicity of Dimethoate has been evaluated in a variety of in vitro and in vivo assays. While some studies have reported negative results, a significant body of evidence suggests that Dimethoate can induce DNA damage, gene mutations, and chromosomal aberrations. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that while in vitro studies indicate mutagenic potential, this is not consistently observed in in vivo studies.[6] However, other studies have demonstrated in vivo genotoxicity, particularly with subchronic exposure.[7] The proposed mechanism of Dimethoate-induced genotoxicity often involves the induction of oxidative stress.[4][8][9]

Data Presentation: Summary of Genotoxicity Studies

The following tables summarize the quantitative data from key genotoxicity and mutagenicity studies on Dimethoate.

Table 1: Ames Test (Bacterial Reverse Mutation Assay)

Test SystemConcentration RangeMetabolic Activation (S9)Result
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)Not specified in abstractsWith and withoutMixed results reported; some studies indicate mutagenic potential.[6]

Table 2: In Vitro Micronucleus Test

Test SystemConcentration RangeExposure DurationResult
Human peripheral blood lymphocytes0.5 - 2 µg/mLNot specifiedIncreased frequency of micronucleated cells.[1]

Table 3: In Vivo Micronucleus Test

Test SystemDose RangeExposure DurationResult
Mouse bone marrow cells1 - 30 mg/kg body weight30 consecutive daysSignificant increase in micronucleated bone marrow cells.[7]

Table 4: Chromosomal Aberration Assay

Test SystemDose Range/ConcentrationExposure DurationResult
Mouse bone marrow cells1 - 30 mg/kg body weight30 consecutive daysSignificant increase in chromosome abnormalities in a dose-dependent manner.[7]
Allium cepa root cellsVarious concentrations24, 48, and 72 hoursIncreased frequency of chromosomal aberrations (e.g., sticky chromosomes, fragments, bridges).[10]

Table 5: Comet Assay (Single Cell Gel Electrophoresis)

Test SystemDose Range/ConcentrationExposure DurationResult
Mouse bone marrow cells1 - 30 mg/kg body weight30 consecutive daysSignificant DNA damage.[7]
Human lymphocytesNot specifiedNot specifiedSignificant DNA damage.[10]

Experimental Protocols

This section details the methodologies for the key genotoxicity assays cited in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect gene mutations.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is assessed for its ability to cause mutations that revert the bacteria to a histidine-independent state, allowing them to grow on a histidine-deficient medium.

General Protocol:

  • Strain Selection: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected based on their sensitivity to different types of mutagens.

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow without histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Test

The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus in somatic cells.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a population is an indicator of chromosomal damage.

General Protocol:

  • Test System: Typically, rodents (e.g., mice or rats) are used.

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Exposure Period: Animals are typically exposed for one or more days.

  • Tissue Collection: Bone marrow is a commonly used tissue and is collected at appropriate times after the last administration.

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange).

  • Scoring: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Chromosomal Aberration Assay

The chromosomal aberration assay detects structural and numerical changes in chromosomes of exposed cells.

Principle: This assay evaluates the ability of a test substance to induce abnormalities in chromosome structure (clastogenicity) or number (aneugenicity) in metaphase cells.

General Protocol:

  • Test System: The assay can be performed in vitro using cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) or in vivo using animal models (e.g., bone marrow cells from rodents).

  • Exposure: Cells or animals are exposed to the test substance at various concentrations or doses.

  • Metaphase Arrest: A mitotic spindle inhibitor (e.g., colchicine (B1669291) or colcemid) is added to arrest cells in the metaphase stage of cell division.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Staining: Chromosomes are stained, typically with Giemsa stain.

  • Analysis: Metaphase spreads are examined under a microscope for chromosomal aberrations, such as breaks, gaps, deletions, and rearrangements. A significant increase in the percentage of cells with aberrations compared to the control group indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the amount of DNA damage.

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., blood, bone marrow, liver).

  • Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green), and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software.

  • Data Analysis: Parameters such as tail length, percentage of DNA in the tail, and tail moment are quantified to assess the level of DNA damage.

Diagrams and Visualizations

Experimental Workflow for In Vivo Genotoxicity Assessment

in_vivo_genotoxicity_workflow cluster_assays Genotoxicity Assays start Test Substance Administration (e.g., Oral Gavage) animal_model Animal Model (e.g., Mouse) start->animal_model exposure Exposure Period (e.g., 30 days) animal_model->exposure tissue_collection Tissue Collection (e.g., Bone Marrow) exposure->tissue_collection micronucleus Micronucleus Test tissue_collection->micronucleus chromosome_aberration Chromosomal Aberration Assay tissue_collection->chromosome_aberration comet_assay Comet Assay tissue_collection->comet_assay data_analysis Data Analysis and Interpretation micronucleus->data_analysis chromosome_aberration->data_analysis comet_assay->data_analysis result Genotoxicity Assessment data_analysis->result

Caption: Workflow for in vivo genotoxicity testing of a substance.

Proposed Mechanism of Dimethoate-Induced Genotoxicity

dimethoate_genotoxicity_pathway dimethoate Dimethoate Exposure metabolism Metabolic Activation (e.g., in liver) dimethoate->metabolism ros Increased Reactive Oxygen Species (ROS) metabolism->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage (e.g., Strand Breaks) oxidative_stress->dna_damage mutations Gene Mutations dna_damage->mutations chromosome_aberrations Chromosomal Aberrations dna_damage->chromosome_aberrations cancer Potential for Carcinogenesis mutations->cancer chromosome_aberrations->cancer

Caption: Proposed pathway of Dimethoate-induced genotoxicity via oxidative stress.

Conclusion

References

Isodimethoate: A Technical Guide to its Systemic Insecticidal Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mode of action of isodimethoate, a potent organophosphate compound, as a systemic insecticide. This compound is primarily encountered as a thermal decomposition product and isomer within formulations of the widely used insecticide, dimethoate (B1670662).[1][2][3][4] Its significance lies in its direct and potent inhibitory action on acetylcholinesterase (AChE), an enzyme critical to the proper functioning of the central nervous system in both insects and mammals.[1][2][3][4][5]

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[6][7][8][9] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to the continuous stimulation of cholinergic receptors. This results in hyperexcitation of the nervous system, leading to paralysis and ultimately the death of the target insect.[10][11][12]

This compound is a direct-acting AChE inhibitor, meaning it does not require metabolic activation to exert its inhibitory effect.[1][2] This contrasts with its parent compound, dimethoate, which is metabolized to the more potent inhibitor, omethoate.[6] In fact, this compound has been shown to have a higher potency in inhibiting human red blood cell acetylcholinesterase than omethoate.[1]

The interaction of this compound with AChE is characterized by a rapid phosphorylation of the serine hydroxyl group at the enzyme's active site. This inhibited enzyme complex can undergo two key processes: spontaneous reactivation, where the enzyme regains its function, and "aging," a chemical rearrangement that results in a more stable, often irreversible, inhibition.[1][13] this compound is described as a "hit-and-run" agent because it can rapidly render a portion of AChE non-reactivatable.[1]

Quantitative Data on this compound-AChE Interaction

The following table summarizes key quantitative parameters of the interaction between this compound and human red blood cell acetylcholinesterase (AChE) at pH 7.4 and 37°C.

ParameterValueReference
Inhibition Rate Constant (k_i)2.3 x 10³ M⁻¹ min⁻¹[1][13]
Half-life of Spontaneous Reactivation2.3 minutes[1][13]
Half-life of Aging25 minutes[1][13]
Reactivation by Obidoxime (k_r)9 min⁻¹[1][13]
Reactivation by Obidoxime (K_D)0.1 mM[1][13]
Hydrolysis Half-life (in buffered solution)16 minutes[1][13]

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Signal_Transmission Signal Transmission Postsynaptic_Receptor->Signal_Transmission This compound This compound This compound->AChE_active Inhibits Aging Aging (Irreversible Inhibition) AChE_inhibited->Aging t½ = 25 min Spontaneous_Reactivation Spontaneous Reactivation AChE_inhibited->Spontaneous_Reactivation t½ = 2.3 min Spontaneous_Reactivation->AChE_active

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Systemic Action in Plants

This compound's utility as an insecticide is enhanced by the systemic properties of its parent compound, dimethoate.[6][7][14][15][16] Systemic insecticides are absorbed by the plant and translocated through its vascular tissues (xylem and phloem) to various parts, including leaves, stems, and new growth.[7][16] This provides comprehensive protection against piercing-sucking insects that feed on the plant's sap.

When a dimethoate formulation containing this compound is applied, it can be absorbed through the roots or foliage.[7][8] Once inside the plant, the active compounds are distributed, making the entire plant toxic to feeding insects. This systemic nature is particularly effective against pests like aphids, mites, leafhoppers, and thrips.[7][14]

Experimental Protocol: Assessment of Systemic Activity (Root Uptake)

This protocol outlines a general method for evaluating the systemic uptake and translocation of an insecticide from soil.

  • Plant Cultivation: Grow test plants (e.g., bean or cotton seedlings) in a standardized potting medium (e.g., sand or vermiculite) under controlled greenhouse conditions.

  • Treatment Application: Apply a known concentration of the test compound (this compound-containing formulation) to the soil around the base of the plants. Use a control group treated with a blank formulation.

  • Time-Course Sampling: At specified time intervals (e.g., 24, 48, 72, 96 hours), harvest a subset of plants from both treated and control groups.

  • Sample Preparation:

    • Carefully wash the roots to remove any adhering soil and treatment solution.

    • Separate the plant into different tissues: roots, stems, and leaves.

    • Record the fresh weight of each tissue type.

    • Homogenize each tissue sample in a suitable solvent (e.g., acetonitrile (B52724) or acetone).

  • Extraction and Cleanup:

    • Perform a liquid-liquid extraction to partition the analyte from the plant matrix.

    • Use solid-phase extraction (SPE) for cleanup to remove interfering compounds.

  • Quantitative Analysis:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound and any relevant metabolites.

  • Data Interpretation: Calculate the concentration of the insecticide in different plant tissues over time to determine the rate of uptake and translocation.

Experimental Workflow for Systemic Activity Assessment

Systemic_Workflow cluster_workflow Experimental Workflow: Systemic Activity Assessment A Plant Cultivation B Soil Application of This compound Formulation A->B C Time-Course Harvesting B->C D Tissue Separation (Roots, Stems, Leaves) C->D E Homogenization & Extraction D->E F Sample Cleanup (SPE) E->F G LC-MS/GC-MS Analysis F->G H Data Analysis: Uptake & Translocation Rates G->H

Caption: Workflow for assessing the systemic uptake of this compound in plants.

Metabolism

The metabolism of the parent compound, dimethoate, is a crucial factor in its overall insecticidal activity and is relevant to understanding the fate of this compound. In plants and insects, dimethoate undergoes oxidative desulfuration to form its oxygen analog, omethoate, which is a more potent AChE inhibitor.[6][17] Hydrolytic pathways also contribute to the degradation of dimethoate and its metabolites.[17]

The formation of this compound is primarily a result of thermal decomposition of dimethoate, which can occur during storage of formulations.[1] Once in the biological system, this compound itself is subject to hydrolysis.[1][13]

Logical Relationship of Dimethoate Metabolism and this compound Formation

Metabolism_Pathway cluster_pathway Dimethoate Fate and this compound Formation Dimethoate Dimethoate This compound This compound (Direct AChE Inhibitor) Dimethoate->this compound Thermal Decomposition Omethoate Omethoate (Potent AChE Inhibitor) Dimethoate->Omethoate Oxidative Metabolism Hydrolysis_Products Hydrolysis Products (Detoxification) Dimethoate->Hydrolysis_Products Hydrolysis This compound->Hydrolysis_Products Hydrolysis Omethoate->Hydrolysis_Products Hydrolysis

Caption: Relationship between dimethoate metabolism and this compound formation.

Toxicology

This compound is classified as a toxic compound. The available data on its acute oral toxicity in rats is summarized below.

SpeciesRouteValue (LD50)Reference
RatOral25-200 mg/kg bw[18]

Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is adapted from standard methods for assessing AChE inhibition by organophosphates.[19]

  • Materials and Reagents:

    • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Acetylthiocholine iodide (ATChI) as the substrate.

    • Phosphate (B84403) buffer (pH 8.0).

    • This compound stock solution in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 412 nm.

  • Preparation of Reagents:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of ATChI in deionized water.

    • Prepare serial dilutions of the this compound stock solution in the appropriate buffer.

  • Assay Procedure:

    • To each well of the microplate, add:

      • Phosphate buffer.

      • DTNB solution.

      • AChE solution.

      • Varying concentrations of the this compound serial dilutions (or buffer for the control).

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation time to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATChI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes) using the microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (B1204863) (from ATChI hydrolysis) with DTNB.[19]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound is a potent, direct-acting acetylcholinesterase inhibitor found in dimethoate-based insecticide formulations. Its mode of action is centered on the disruption of nerve signal transmission in insects through the irreversible inhibition of AChE. The systemic nature of the parent compound, dimethoate, allows for the translocation of these active compounds throughout the plant, providing comprehensive protection against a range of piercing-sucking pests. A thorough understanding of its interaction with AChE, its systemic properties, and its metabolic fate is essential for the effective and safe use of dimethoate-containing products and for the development of novel crop protection agents.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Isodimethoate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate is an organophosphate insecticide, and its presence in environmental matrices is a significant concern due to its potential toxicity. Accurate and sensitive analytical methods are crucial for monitoring its levels in environmental samples to ensure environmental safety and human health. These application notes provide detailed protocols for the detection and quantification of this compound in environmental samples, primarily focusing on chromatographic techniques coupled with mass spectrometry. The methodologies described are applicable to various environmental samples, including water and soil.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound and its parent compound, dimethoate (B1670662), involve gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the trace-level detection of these compounds in complex environmental matrices.[1][3]

Key Analytical Techniques:

  • Gas Chromatography (GC): Suitable for volatile and semi-volatile compounds. GC can be equipped with various detectors, such as a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), which are selective for phosphorus-containing compounds.[4] For higher selectivity and confirmation, GC is often coupled with a mass spectrometer (GC-MS).[3][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, including those that are not amenable to GC due to thermal instability or low volatility.[6] HPLC is commonly used with a UV detector or, for more sensitive and specific detection, a tandem mass spectrometer (LC-MS/MS).[1][7]

Quantitative Data Summary

The performance of different analytical methods for the detection of dimethoate (and by extension, this compound) is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Performance of Chromatographic Methods for Dimethoate/Isodimethoate Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²)> 0.99[3]> 0.99[3]> 0.998[8]
Accuracy (Recovery %)85-115%[3]80-120%[3]82-113%[7]
Precision (RSD %)< 15%[3]< 20%[3]< 15%[7]
Limit of Detection (LOD)~0.1 µg/mL[3]~0.01 µg/mL[3]0.01 µg/L[8]
Limit of Quantification (LOQ)~0.3 µg/mL[3]~0.05 µg/mL[3]0.005 µg/g[7]

Table 2: Spectrophotometric Method Performance for Dimethoate Analysis

ParameterValue
Concentration Range (µg/mL)0.4-12.0[9]
Limit of Detection (LOD) (µg/mL)0.627[9]
Limit of Quantification (LOQ) (µg/mL)1.826[9]
Correlation Coefficient0.9992[9]

Experimental Protocols

Protocol 1: this compound Analysis in Water Samples by Solid-Phase Extraction (SPE) and GC-MS

This protocol is adapted from established methods for dimethoate analysis in water.[10]

1. Sample Preparation and Extraction

  • Apparatus: Solid-phase extraction (SPE) manifold, SPE cartridges (e.g., activated charcoal or C18), vacuum pump, concentrator/evaporator (e.g., N-EVAP).[10][11]

  • Reagents: Dichloromethane (DCM), Methanol (B129727) (MeOH), Acetone (B3395972), Deionized water (ddH₂O), Nitrogen gas.[10]

  • Procedure:

    • Condition the SPE cartridge by passing 2.5 mL of DCM, followed by 2.5 mL of methanol, and then 2 x 2.5 mL of ddH₂O.[10] Ensure the cartridge does not go dry.[10]

    • Accurately weigh 500 g of the water sample.[10]

    • Pass the entire water sample through the conditioned SPE cartridge using a peristaltic pump. This step can be performed overnight.[10]

    • After extraction, dry the cartridge by applying a vacuum for approximately 15 minutes, followed by drying with a stream of nitrogen at 40°C for about 1 hour.[10]

    • Elute the analytes from the cartridge with 3 x 2.5 mL of a DCM:Methanol (80:20, v/v) mixture.[10]

    • Concentrate the eluate to near dryness using a gentle stream of nitrogen at 30°C.[10]

    • Reconstitute the residue in a known volume of acetone (e.g., 0.25 mL) for GC-MS analysis.[10]

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Injector: Split/splitless injector, typically in splitless mode for trace analysis. Injector temperature: 250°C.[3]

  • Oven Temperature Program: A typical program starts at 70°C (hold for 2 minutes), then ramps to 280°C at 10°C/min, and holds for 5 minutes.[3]

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification and confirmation.

Protocol 2: this compound Analysis in Soil Samples by QuEChERS and LC-MS/MS

This protocol is based on the widely used QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") method.[8][12]

1. Sample Preparation and Extraction (QuEChERS)

  • Apparatus: Homogenizer, centrifuge, vortex mixer, dispersive solid-phase extraction (d-SPE) tubes.

  • Reagents: Acetonitrile (B52724), Magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Buffering salts (e.g., sodium citrate), d-SPE sorbents (e.g., PSA, C18).[12]

  • Procedure:

    • Homogenize a representative portion of the soil sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[12]

    • Add 10 mL of acetonitrile.[12]

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[12]

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[12]

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).[12]

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[12]

    • The resulting supernatant is the final extract for LC-MS/MS analysis.[12]

2. LC-MS/MS Analysis

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[1]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[12]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[12]

  • Flow Rate: 0.2-0.4 mL/min.[12]

  • Injection Volume: 5-10 µL.[12]

  • MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Electrospray ionization (ESI) is commonly used.[1]

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Water Sample (500g) loading Sample Loading sample->loading conditioning SPE Cartridge Conditioning (DCM, MeOH, ddH₂O) conditioning->loading drying Cartridge Drying (Vacuum & N₂) loading->drying elution Analyte Elution (DCM:MeOH) drying->elution concentration Concentration (N₂ Evaporation) elution->concentration reconstitution Reconstitution (Acetone) concentration->reconstitution gcms GC-MS Analysis reconstitution->gcms

Caption: Workflow for this compound analysis in water by SPE-GC-MS.

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Soil Sample (10g) add_solvent Add Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge transfer_supernatant Transfer Supernatant shake_centrifuge->transfer_supernatant add_dspe Add d-SPE Sorbents transfer_supernatant->add_dspe vortex_centrifuge Vortex & Centrifuge add_dspe->vortex_centrifuge final_extract Final Extract vortex_centrifuge->final_extract lcmsms LC-MS/MS Analysis final_extract->lcmsms

Caption: Workflow for this compound analysis in soil by QuEChERS-LC-MS/MS.

References

Application Note: Quantification of Isodimethoate using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodimethoate is an isomer of the organophosphate insecticide Dimethoate (B1670662) and is often present as an impurity in technical-grade Dimethoate products.[1] Accurate quantification of this compound is crucial for quality control, ensuring product specifications are met and for regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used analytical technique for the separation and quantification of this compound in technical materials and formulated products.[1] This method offers the necessary selectivity and sensitivity for its determination.

Principle

This method employs reversed-phase liquid chromatography (HPLC) for the separation of this compound from Dimethoate and other potential impurities. The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a C18 or ODS2 stationary phase using an isocratic or gradient mobile phase, typically consisting of acetonitrile (B52724) and an aqueous buffer.[1][2] The eluting compounds are detected by a UV detector at a specific wavelength, and quantification is performed using an external standard calibration method.[1]

Experimental Protocols

1. Preparation of Reagents and Mobile Phase

  • Reagents :

    • Acetonitrile (HPLC Grade)[1][2][3]

    • Water (HPLC Grade)[2][3]

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)[1]

    • Phosphoric Acid[4]

  • Phosphate Buffer (pH 2.5) :

    • Prepare a phosphate buffer solution using HPLC grade water and KH₂PO₄.

    • Adjust the pH to 2.5 using phosphoric acid.

  • Mobile Phase A : Mix HPLC grade water and the phosphate buffer (pH 2.5) in a 9:1 ratio.[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Alternative Mobile Phase : A mixture of acetonitrile and water in a 60:40 (v/v) ratio can also be used for simpler analyses.[2][5]

2. Preparation of Standard Solutions

  • This compound Stock Solution (approx. 1% w/w) :

    • Accurately weigh approximately 0.1 g of this compound reference standard into a tared 12 mL sample bottle.[1]

    • Add 10 mL of acetonitrile and weigh again to determine the exact weights.[1]

    • Mix thoroughly to ensure the standard is completely dissolved. This will serve as the stock solution.[1]

  • Calibration/Working Standard Solutions :

    • Prepare a series of calibration standards by accurately performing serial dilutions of the stock solution.[1]

    • For example, prepare four solutions by diluting the stock with a mixture of 10% acetonitrile and 90% Mobile Phase A to achieve a range of concentrations suitable for creating a calibration curve.[1]

    • The linearity range is typically established between 5-25 µg/mL for related compounds.[2]

3. Sample Preparation (Technical Grade Dimethoate)

  • Accurately weigh approximately 0.3 g of the technical Dimethoate sample into a tared 12 mL sample bottle with a screw cap.[1]

  • Add 10 mL of a solvent mixture (10% acetonitrile / 90% Mobile Phase A) and weigh the bottle again to determine the exact weights.[1]

  • Mix the solution well. This solution is now ready for injection into the HPLC system.[1]

  • If the concentration of this compound is expected to be outside the calibration range, the sample solution should be diluted appropriately.[1]

  • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[6][7]

HPLC-UV System and Chromatographic Conditions

The following table summarizes the typical instrumental parameters for the analysis. Optimization may be required for different instruments.

ParameterRecommended Conditions
HPLC System High-precision HPLC pump, autosampler, column oven, UV Detector[3]
Column ODS2 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[1][2][6]
Mobile Phase Gradient elution with Solvent A (Water/Phosphate Buffer) and Solvent B (Acetonitrile)[1]
Gradient Program 0 min: 15% B; 12 min: 75% B; 17 min: 75% B; 18 min: 15% B[1]
Flow Rate 0.75 mL/min, increasing to 2.0 mL/min for column wash[1]
Column Temperature 50°C[1]
Detector UV Detector
Detection Wavelength 210 nm or 229 nm[3][5]
Injection Volume 10 µL or 15 µL[1][3]

Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. HPLC-UV Analysis cluster_data 3. Data Processing A Prepare Mobile Phase & Reagents B Prepare this compound Stock & Working Standards A->B C Weigh & Dissolve Technical Sample A->C D Filter Sample & Standards B->D C->D E Set Up HPLC System (Column, Flow, Temp, Wavelength) D->E F Inject Standards to Generate Calibration Curve G Inject Prepared Sample H Separate Components on C18 Column I Detect Analytes with UV Detector J Acquire Chromatogram I->J K Integrate Peak Area of this compound J->K L Quantify Concentration using Calibration Curve K->L M Generate Final Report L->M

Caption: Workflow for this compound quantification.

Data Presentation and Method Validation

Quantitative data and method validation parameters are crucial for ensuring the reliability of the results. The following tables summarize key performance characteristics based on validated methods for this compound and its parent compound, Dimethoate.

Table 1: Method Validation Parameters for this compound [1]

ParameterConcentration Level (w/w%)Mean Recovery (%)Precision (RSD, %)Limit of Quantitation
Accuracy & Precision < 0.11071.4420 ppm
0.1 - 0.391051.3

Table 2: General Validation Parameters from a Related Dimethoate Method [2]

ParameterObtained Value
Linearity Range 5 - 25 µg/mL
Correlation Coefficient (r²) 0.9967
Limit of Detection (LOD) 0.11 µg/mL
Limit of Quantitation (LOQ) 0.33 µg/mL
Intra-day Precision (%RSD) 0.171
Inter-day Precision (%RSD) 0.205

System Suitability

Before sample analysis, the chromatographic system must be verified. This is typically done by making at least three replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas for this compound between successive injections should not differ by more than 5.0%.[1]

Calculation

The concentration of this compound in the sample is calculated by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions. The final concentration is expressed as a weight/weight percentage (w/w%) in the original sample material.

References

Application Note: High-Sensitivity LC-MS/MS Method for Isodimethoate Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodimethoate is an organophosphate insecticide and an isomer of the more commonly known dimethoate. Due to its potential toxicity and use in agriculture, regulatory bodies worldwide necessitate sensitive and reliable analytical methods for its quantification in various food and environmental matrices.[1] High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and robustness, even in complex matrices.[2][3][4]

This application note details a comprehensive and highly sensitive method for the analysis of this compound residues. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for efficient sample preparation, followed by quantification using an LC-MS/MS system.[1][5] The use of a stable isotope-labeled internal standard, Dimethoate-d6, ensures high accuracy and precision by compensating for matrix effects and variations during sample handling.[1][5][6]

Principle

The analytical workflow begins with the extraction of this compound from a homogenized sample using acetonitrile (B52724). A subsequent salting-out step partitions the analyte into the organic layer. The extract then undergoes a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components like pigments and fatty acids. The final cleaned extract is then analyzed by LC-MS/MS. Separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.[3][7]

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound (≥98% purity), Dimethoate-d6 (isotopic purity ≥99%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (B86663) (MgSO₄), Anhydrous sodium acetate, Primary secondary amine (PSA) sorbent. For specific matrices, C18 sorbent (high fat) or graphitized carbon black (GCB, high pigment) may be required.[1]

  • Sample Matrix: A certified blank matrix (e.g., organic spinach, apple) for preparing matrix-matched calibration standards.

2. Standard Solution Preparation

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and Dimethoate-d6 into separate 10 mL volumetric flasks and bring to volume with acetonitrile. Store at -20°C.[3]

  • Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of this compound by diluting the primary stock solution with acetonitrile.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the Dimethoate-d6 primary stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by spiking the appropriate amount of the intermediate standard solution into a blank matrix extract. Add the IS working solution to each standard to achieve a final concentration of 20 ng/mL.

3. Sample Preparation (QuEChERS Protocol - AOAC 2007.01)

  • Homogenization: Weigh 15 ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add the appropriate amount of water to achieve ~80% water content.[1]

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL Dimethoate-d6 internal standard solution to the sample.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Cap securely and vortex vigorously for 1 minute.[1]

  • Salting-Out: Add 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate.[1] Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[1]

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.[1]

  • Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥3000 rpm for 5 minutes.[1]

  • Final Extract: Transfer an aliquot of the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. Acidifying the final extract with a small amount of formic acid can improve analyte stability.[1]

G QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) Homogenize 1. Homogenize 15g Sample Add_IS 2. Spike with Internal Standard (Dimethoate-d6) Homogenize->Add_IS Add_ACN 3. Add 15 mL Acetonitrile (1% Acetic Acid) Add_IS->Add_ACN Vortex1 4. Vortex 1 min Add_ACN->Vortex1 Add_Salts 5. Add MgSO4 & Sodium Acetate Vortex1->Add_Salts Vortex2 6. Vortex 1 min Add_Salts->Vortex2 Centrifuge1 7. Centrifuge @ 3000 rpm Vortex2->Centrifuge1 Transfer 8. Transfer 6 mL Supernatant Centrifuge1->Transfer Acetonitrile Layer Add_dSPE 9. Add to d-SPE Tube (MgSO4 + PSA) Transfer->Add_dSPE Vortex3 10. Vortex 30 sec Add_dSPE->Vortex3 Centrifuge2 11. Centrifuge @ 3000 rpm Vortex3->Centrifuge2 Final_Extract 12. Collect Supernatant for LC-MS/MS Analysis Centrifuge2->Final_Extract

Caption: Detailed workflow for the QuEChERS sample preparation protocol.

4. LC-MS/MS Instrumentation and Conditions

The following tables outline the typical starting conditions for the analysis. Parameters, especially collision energies, should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[5]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min[2]
Injection Volume 2-5 µL
Column Temperature 40°C

| Gradient Program | 5% B (0 min), ramp to 95% B (8 min), hold (2 min), return to 5% B (10.1 min), equilibrate (3 min) |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Setting
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Collision Energy (eV) Product Ion (m/z) (Qualifier) Collision Energy (eV)
This compound 230.0 125.1 Optimize 79.0 Optimize

| Dimethoate-d6 (IS) | 236.0 | 125.1 | Optimize | 85.0 | Optimize |

Data and Performance

The described method provides excellent performance for the trace-level quantification of this compound.

G Overall Analytical Workflow Sample Sample Collection & Homogenization Prep QuEChERS Sample Preparation Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Acquisition & Processing LCMS->Data Report Quantification & Reporting Data->Report

Caption: High-level overview of the analytical workflow from sample to result.

Table 4: Method Performance Characteristics

Parameter Typical Value
Linearity (R²) > 0.995
Limit of Quantification (LOQ) 0.005 mg/kg[8]
Limit of Detection (LOD) 0.0015 mg/kg
Recovery (at 3 levels) 82% - 113%[8]

| Precision (RSDr, %) | < 15%[9] |

This application note presents a robust, sensitive, and reliable LC-MS/MS method for the determination of this compound residues in complex matrices. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of MRM detection allows for accurate quantification at levels that meet or exceed international regulatory requirements.[2] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality, making this method ideal for routine monitoring, food safety analysis, and research applications.

References

Application Notes and Protocols for Isodimethoate Extraction from Plant and Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of the organophosphate pesticide isodimethoate from various plant and animal tissues. The methodologies described are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which is a streamlined and efficient sample preparation method suitable for multi-residue pesticide analysis. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is an isomer of the insecticide dimethoate (B1670662). Due to their structural similarity, the extraction and analysis protocols for both compounds are analogous. The data presented here is primarily based on studies involving dimethoate and can be confidently applied to this compound analysis.

Data Presentation

The following tables summarize typical quantitative data for the extraction of dimethoate, which serves as a reliable reference for this compound analysis, from various matrices using the QuEChERS method.

Table 1: Quantitative Data for this compound (as Dimethoate) Extraction from Plant Tissues

MatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)Reference
Vegetables (General)10 - 100085 - 110< 155 - 10[1][2]
Spinach509275[2]
Curry Leaf5, 25, 5082.25 - 112.97< 55[3]
Soil10, 50, 10095 - 105< 105[4]

Table 2: Quantitative Data for this compound (as Dimethoate) Extraction from Animal Tissues

MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)Reference
Beef0.01, 0.1, 0.571.9 - 110.50.2 - 12.50.0005 - 0.005[5][6]
Pork0.01, 0.1, 0.571.9 - 110.50.2 - 12.50.0005 - 0.005[5][6]
Chicken0.01, 0.1, 0.571.9 - 110.50.2 - 12.50.0005 - 0.005[5][6]
Milk0.01, 0.1, 0.571.9 - 110.50.2 - 12.50.0005 - 0.005[5][6]
Eggs0.01, 0.1, 0.571.9 - 110.50.2 - 12.50.0005 - 0.005[5][6]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from plant and animal tissues.

Protocol 1: this compound Extraction from Plant Tissues using QuEChERS

This protocol is suitable for a wide range of plant matrices, including fruits, vegetables, and leaves.

1. Sample Homogenization:

  • Weigh a representative 10-15 g portion of the plant sample.

  • Homogenize the sample using a high-speed blender or food processor to achieve a uniform consistency. For dry samples, it may be necessary to add a small amount of water to facilitate homogenization.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • If using an internal standard (e.g., dimethoate-d6), add it at this stage.

  • Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl)).

  • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.[7][8]

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for plant matrices is 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).[7] For highly pigmented samples like spinach, the addition of 7.5 mg of Graphitized Carbon Black (GCB) is recommended to remove pigments.[2] For samples with high fat content, 50 mg of C18 sorbent can be added.[7]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.

4. Final Extract Preparation:

  • Carefully transfer the supernatant into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS or GC-MS.

experimental_workflow_plant cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenize Plant Sample (10-15g) Extraction_Step 2. Add 10g homogenized sample to 50mL tube + 10mL Acetonitrile + Internal Standard (optional) + QuEChERS Salts (MgSO4, NaCl) Homogenization->Extraction_Step Shake 3. Shake vigorously for 1 min Extraction_Step->Shake Centrifuge1 4. Centrifuge at >=3000g for 5 min Shake->Centrifuge1 dSPE_Step 5. Transfer 1mL supernatant to d-SPE tube (MgSO4, PSA, optional GCB/C18) Centrifuge1->dSPE_Step Vortex 6. Vortex for 30 sec dSPE_Step->Vortex Centrifuge2 7. Centrifuge at high speed for 2 min Vortex->Centrifuge2 Final_Extract 8. Transfer supernatant to vial Centrifuge2->Final_Extract Analysis 9. Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Figure 1. Experimental workflow for this compound extraction from plant tissues.
Protocol 2: this compound Extraction from Animal Tissues using QuEChERS

This protocol is applicable to various animal tissues, including meat (beef, pork, chicken), milk, and eggs. For high-fat matrices, modifications to the cleanup step are crucial.

1. Sample Homogenization:

  • Weigh 10-15 g of the animal tissue sample. For meat, ensure it is finely minced. For eggs, homogenize the whole egg or the yolk/white separately. Milk samples can be used directly.

  • For solid samples, use a high-speed blender or homogenizer to create a uniform paste.

2. Extraction:

  • Transfer 10 g of the homogenized sample (or 10 mL of milk) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[5][6] A mixture of acetonitrile and acetone (B3395972) (1:1, v/v) can also be used.[5][6]

  • Add an internal standard if required.

  • Add QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1-3 minutes.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper organic layer to a 2 mL d-SPE tube.

  • For animal tissues, which typically have a higher fat content, a d-SPE mixture of 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 is recommended to effectively remove lipids and other interferences.[5][6]

  • Vortex the tube for 1 minute.

  • Centrifuge at high speed for 5 minutes.

4. Final Extract Preparation:

  • Carefully transfer the cleaned supernatant to an autosampler vial for analysis.

experimental_workflow_animal cluster_sample_prep_animal Sample Preparation cluster_extraction_animal Extraction cluster_cleanup_animal Cleanup (d-SPE) cluster_analysis_animal Analysis Homogenization_Animal 1. Homogenize Animal Tissue (10-15g) Extraction_Step_Animal 2. Add 10g sample to 50mL tube + 10mL Acetonitrile (or Acetonitrile/Acetone) + Internal Standard (optional) + QuEChERS Salts (MgSO4, NaCl) Homogenization_Animal->Extraction_Step_Animal Shake_Animal 3. Shake vigorously for 1-3 min Extraction_Step_Animal->Shake_Animal Centrifuge1_Animal 4. Centrifuge at >=4000 rpm for 5 min Shake_Animal->Centrifuge1_Animal dSPE_Step_Animal 5. Transfer 1mL supernatant to d-SPE tube (MgSO4, PSA, C18) Centrifuge1_Animal->dSPE_Step_Animal Vortex_Animal 6. Vortex for 1 min dSPE_Step_Animal->Vortex_Animal Centrifuge2_Animal 7. Centrifuge at high speed for 5 min Vortex_Animal->Centrifuge2_Animal Final_Extract_Animal 8. Transfer supernatant to vial Centrifuge2_Animal->Final_Extract_Animal Analysis_Animal 9. Analyze by LC-MS/MS Final_Extract_Animal->Analysis_Animal

Figure 2. Experimental workflow for this compound extraction from animal tissues.

References

Application Notes & Protocols: Preparation and Certification of Isodimethoate Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the preparation, characterization, and certification of an Isodimethoate (O,S-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate) reference standard. This compound is a significant isomer and impurity of the organophosphate insecticide Dimethoate.[1] A well-characterized, high-purity reference standard is crucial for the accurate identification and quantification of this compound in various matrices, ensuring regulatory compliance and safety in research, and quality control applications.

The establishment of a chemical reference substance involves rigorous evaluation through a wide array of analytical methods.[2] For a primary reference standard, a purity of 99.5% or higher is generally desirable.[3] This document outlines the entire workflow, from synthesis and purification to comprehensive characterization and stability testing, culminating in the issuance of a Certificate of Analysis. The protocols provided are intended for researchers, scientists, and drug development professionals.

Overall Workflow for Reference Standard Preparation and Certification

The process for developing a certified reference material (CRM) is a systematic progression from material synthesis to final documentation. It begins with the chemical synthesis of the target compound, followed by rigorous purification to achieve the required high-purity level. The purified material then undergoes extensive characterization to confirm its identity and structure. Subsequently, its purity is quantitatively assessed using multiple analytical techniques. Stability studies are performed to establish a re-test date and appropriate storage conditions. Finally, all data is compiled and reviewed for the official certification and the generation of a Certificate of Analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis & Characterization cluster_2 Phase 3: Stability & Certification Synthesis Chemical Synthesis of Crude this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crude Product Identity Structural Confirmation (NMR, MS, FT-IR) Purification->Identity Purified Material Purity Purity Assessment (HPLC, GC, qNMR, Karl Fischer) Stability Stability Testing (Long-term & Accelerated) Purity->Stability Qualified Material Documentation Data Review & Documentation Stability->Documentation Certification Issuance of Certificate of Analysis Documentation->Certification

Caption: Workflow for this compound reference standard development.

Preparation of this compound

Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route for this compound. The synthesis of organophosphorus compounds should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Principle: This synthesis involves the reaction of a suitable phosphorodithioate (B1214789) salt with an N-methyl-2-chloroacetamide to form the this compound ester linkage.

Materials:

  • Potassium O,S-dimethyl phosphorodithioate

  • 2-chloro-N-methylacetamide

  • Acetone (B3395972) (anhydrous)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend Potassium O,S-dimethyl phosphorodithioate (1 equivalent) in 100 mL of anhydrous acetone.

  • Add 2-chloro-N-methylacetamide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the potassium chloride salt byproduct.

  • Evaporate the acetone solvent from the filtrate using a rotary evaporator.

  • Dissolve the resulting crude oil in 100 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as a colorless to off-white solid or oil.[1]

Protocol: Purification by Column Chromatography

Principle: The crude product is purified using silica (B1680970) gel column chromatography to separate this compound from unreacted starting materials and byproducts, leveraging differences in polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Further purification can be achieved by recrystallization if necessary.[3]

  • Dry the final product under a high vacuum to remove any residual solvent. The material should appear as a colorless to off-white solid.[1]

Characterization and Certification

Full characterization is required to unambiguously confirm the identity and purity of the reference standard.[3] The certification process must comply with standards such as ISO 17034 and ISO/IEC 17025.[4][5]

Protocol: Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh ~10 mg of the purified this compound and dissolve in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

  • Analysis: Confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration values, ensuring they are consistent with the this compound structure.

B. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like acetonitrile/water.

  • Acquisition: Analyze using an LC-MS system, typically with electrospray ionization (ESI) in positive mode.[6]

  • Analysis: Confirm the molecular weight by identifying the [M+H]⁺ or [M+Na]⁺ ion. The expected molecular weight for this compound (C₅H₁₂NO₃PS₂) is 229.26 g/mol .[1]

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Confirm the presence of key functional groups (e.g., C=O, N-H, P=O, P-S) by comparing the spectrum to known data.

Protocol: Purity Assessment

A high degree of purity (e.g., ≥99.5%) is essential for a primary reference standard.[2][3] Purity is determined using a mass balance approach, accounting for chromatographic purity, water content, residual solvents, and inorganic impurities.

A. Chromatographic Purity by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution by accurately weighing about 10 mg of the standard into a 10 mL volumetric flask and diluting with the mobile phase. Prepare working solutions from this stock.

  • Analysis: Inject the sample and calculate the area percent of the main peak relative to all other peaks in the chromatogram.

B. Water Content by Karl Fischer Titration

  • Procedure: Determine the water content using a coulometric Karl Fischer titrator according to the manufacturer's instructions.

  • Analysis: The water content should be low, typically <0.5%.

C. Residual Solvents by Headspace GC-MS

  • Procedure: Analyze the sample for residual solvents from the synthesis and purification steps (e.g., acetone, dichloromethane, hexane, ethyl acetate) using a standard headspace GC-MS method.

  • Analysis: Quantify any detected solvents against a known standard. The total residual solvent content should be minimal, typically <0.1%.

D. Purity Assignment (Mass Balance)

  • Purity (%) = Chromatographic Purity (%) x (100% - Water Content (%) - Residual Solvents (%) - Inorganic Content (%))

Data Presentation: Summary Tables

Table 1: Identity Characterization of this compound Reference Standard

Test Method Expected Result Observed Result
Structure ¹H, ¹³C, ³¹P NMR Consistent with this compound structure Conforms
Molecular Weight LC-MS (ESI+) C₅H₁₂NO₃PS₂ = 229.26 g/mol , [M+H]⁺ = 230.0 Conforms

| Functional Groups | FT-IR | Peaks for C=O, N-H, P=O, P-S bonds | Conforms |

Table 2: Purity Profile of this compound Reference Standard

Test Method Specification Result
Chromatographic Purity HPLC-UV ≥ 99.5% 99.8%
Water Content Karl Fischer ≤ 0.5% 0.1%
Residual Solvents Headspace GC-MS ≤ 0.1% < 0.05%
Inorganic Content Residue on Ignition ≤ 0.1% < 0.02%

| Assigned Purity | Mass Balance | Report Value | 99.6% |

Stability Assessment

Stability testing is performed to establish a re-test period and recommended storage conditions for the reference standard.[8][9] Studies are conducted under long-term and accelerated conditions as per ICH guidelines.

Protocol: Stability Study

Principle: The purity of the reference standard is monitored over time under controlled storage conditions to detect any degradation. A minimum of two batches should be subjected to the test.[10]

Materials & Equipment:

  • Certified this compound reference standard material

  • Amber glass vials with inert caps

  • Calibrated stability chambers

  • HPLC-UV system and other analytical instruments for purity testing

Procedure:

  • Package multiple aliquots of the reference standard in inert, light-protected containers (e.g., amber glass vials).

  • Place the samples into stability chambers set to the following conditions:

    • Long-Term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

  • Establish a testing schedule. A typical schedule includes time points at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage and 0, 1, 3, and 6 months for accelerated storage.[8]

  • At each time point, remove a sample from each storage condition.

  • Allow the sample to equilibrate to room temperature before opening.

  • Perform a full purity analysis, including chromatographic purity by HPLC and appearance checks.

  • Compare the results to the initial (time zero) data. A significant change in purity (e.g., >0.5% decrease) may indicate degradation.

Data Presentation: Stability Summary

Table 3: Stability Data for this compound Reference Standard (Lot: XXX-01)

Time Point Storage Condition Appearance Purity (HPLC Area %)
0 Months - Colorless Solid 99.8%
6 Months 5°C No Change 99.8%
25°C / 60% RH No Change 99.7%
12 Months 5°C No Change 99.8%

| 24 Months | 5°C | No Change | 99.7% |

Certification and Documentation

Upon successful completion of all tests and data review, a Certificate of Analysis (CoA) is issued.[11] The CoA provides the user with all necessary information for the correct use of the reference standard.

Key elements of the Certificate of Analysis include:

  • Name and address of the certifying body.[11]

  • Product name (this compound) and code/batch number.[11]

  • Assigned purity value and its uncertainty.

  • Results from all characterization and purity tests.

  • Instructions for correct use and storage conditions (e.g., "Store at 2-8°C, protect from light and moisture").[3]

  • Date of certification and recommended re-test date.

  • Safety information (Hazardous situation).[11]

References

Application Note: Identification of Isodimethoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodimethoate is an organophosphate insecticide and an isomer of Dimethoate (B1670662).[1] Due to its potential neurotoxicity in humans, its detection and quantification in various matrices are of significant importance for environmental monitoring and food safety.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[2] Its high sensitivity and selectivity make it an ideal method for analyzing complex samples.[2][3] This application note provides a detailed protocol for the identification of this compound using GC-MS.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Sample Collection (e.g., soil, water, food matrix) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS, LLE, SPE) Homogenization->Extraction Cleanup Cleanup/Purification (e.g., d-SPE, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (Electron Impact - EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound identification by GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound. Note that the retention time and relative abundance of fragments are instrument-dependent and should be confirmed with a certified reference standard.

ParameterValueReference
Chemical Formula C5H12NO3PS2[4]
Molecular Weight 229.26 g/mol [4]
Retention Time (RT) To be determined experimentally
Characteristic m/z ions To be determined experimentally
Quantifier Ion To be determined
Qualifier Ion(s) To be determined
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.[5]

  • Materials:

    • Homogenized sample (e.g., 10-15 g)

    • 50 mL centrifuge tubes

    • Acetonitrile (ACN)

    • Magnesium sulfate (B86663) (anhydrous)

    • Sodium chloride

    • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters (starting conditions, optimization required):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 25 °C/min to 150 °C, hold for 0 minutes.

      • Ramp: 3 °C/min to 200 °C, hold for 0 minutes.

      • Ramp: 8 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Solvent Delay: 3-5 minutes.

3. Data Analysis

  • Identification: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with those of a certified reference standard. The mass spectrum should be matched against a spectral library (e.g., NIST) for confirmation.[6]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The peak area of the quantifier ion is plotted against the concentration.

Signaling Pathways and Logical Relationships

The logical process of identifying an unknown compound like this compound using GC-MS can be visualized as follows:

Logical_Relationship Unknown_Sample Unknown Sample Containing Potential this compound GCMS_Analysis GC-MS Analysis Unknown_Sample->GCMS_Analysis Chromatogram Chromatogram (Signal vs. Retention Time) GCMS_Analysis->Chromatogram Mass_Spectrum Mass Spectrum (Abundance vs. m/z) GCMS_Analysis->Mass_Spectrum Identification Positive Identification of this compound Chromatogram->Identification Compare RT Mass_Spectrum->Identification Compare MS Reference_Standard Certified Reference Standard of this compound Reference_RT Known Retention Time Reference_Standard->Reference_RT Reference_MS Known Mass Spectrum Reference_Standard->Reference_MS Reference_RT->Identification Reference_MS->Identification Library_Data Mass Spectral Library (e.g., NIST) Library_Data->Identification Library Match

Caption: Logical workflow for the confirmation of this compound.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound using GC-MS. The combination of chromatographic separation based on retention time and mass spectral data provides a high degree of confidence in the identification of this compound. For accurate quantification and method validation, it is essential to use a certified reference standard of this compound and to perform the analysis in a matrix that closely matches the samples of interest.

References

Application Note and Protocol: Solid-Phase Extraction (SPE) for the Determination of Isodimethoate in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodimethoate, an isomer of the widely used organophosphorus insecticide dimethoate (B1670662), can be present in technical formulations and may form during storage.[1][2][3] Like its parent compound, this compound is a neurotoxic agent that functions by inhibiting acetylcholinesterase.[2] The potential for contamination of water sources by dimethoate and its related compounds necessitates reliable and sensitive analytical methods for monitoring. Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the pre-concentration and clean-up of organic pollutants, including organophosphorus pesticides, from aqueous matrices prior to chromatographic analysis.[4][5] This application note provides a detailed protocol for the extraction of this compound from water samples using polymeric and activated charcoal SPE sorbents, followed by analysis using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation method that separates analytes from a liquid sample based on their physicochemical interactions with a solid sorbent. The process generally involves four key steps:

  • Conditioning: The sorbent is treated with solvents to activate it and ensure reproducible retention of the analyte.

  • Loading: The aqueous sample is passed through the sorbent bed, where the analyte of interest is retained.

  • Washing: Interfering substances are removed from the sorbent with a solvent that does not elute the analyte.

  • Elution: A strong solvent is used to desorb the analyte from the sorbent for subsequent analysis.

Data Presentation

The following table summarizes the performance of various SPE methods for the determination of dimethoate and other organophosphorus pesticides in water samples. These methods are considered applicable to this compound due to its isomeric similarity to dimethoate.

Sorbent TypeSample Volume (mL)Elution SolventAnalytical MethodRecovery (%)LOD/LOQReference
Activated Charcoal500Dichloromethane/Methanol (80/20, v/v)GC/MSNot SpecifiedLOQ: 0.01 µg/L[6]
Styre Screen® HL DVB1000Acetone (B3395972) and DichloromethaneNot Specified85.5 - 120Not Specified[7]
Polymethacrylate-basedNot SpecifiedTetrahydrofuranHPLC-DAD71 - 98LOD: 0.01 - 0.25 µg/L[8]
Agilent Bond Elut PPL500AcetonitrileLC/MS/MS70 - 135LOQ: < 5 µg/L[9]
Cleanert-PEPNot SpecifiedEthyl AcetateGC-MS59.5 - 94.6LOD: 4 - 10 ng/L[10]
Oasis HLB30Methanol/Ethyl Acetate (1:1, v/v)LC-MS/MS>80 (for Dimethoate)MDQ: 1.0 ng[11]
HyperSep Retain PEP500Ethyl Acetate/DichloromethaneGC-NPD83 - 100LOD: 0.02 - 0.1 µg/L[12][13]

LOD: Limit of Detection; LOQ: Limit of Quantification; MDQ: Minimum Detectable Quantity; DVB: Divinylbenzene; PEP: Polystyrene Divinylbenzene Polymer; HLB: Hydrophilic-Lipophilic Balanced.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (1L) Adjust_pH Adjust to pH 7 Sample->Adjust_pH Load 2. Sample Loading (~15 mL/min) Adjust_pH->Load Condition 1. Conditioning (DCM, Methanol, DI Water) Wash 3. Washing & Drying (DI Water & Vacuum) Elute 4. Elution (DCM/Acetone) Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Hexane/Acetone Concentrate->Reconstitute Analysis GC or HPLC Analysis Reconstitute->Analysis cluster_prep cluster_prep cluster_spe cluster_spe cluster_analysis cluster_analysis

Caption: Workflow for SPE of this compound from water samples.

Experimental Protocols

Two detailed protocols are provided below, based on commonly used sorbent types for organophosphorus pesticides.

Protocol 1: Polymeric Sorbent (e.g., Styre Screen® HL DVB) SPE

This protocol is adapted from a method for a broad range of organophosphorus pesticides and is suitable for this compound.[7]

1. Materials and Reagents

  • SPE Cartridge: Styre Screen® HL DVB, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetone (HPLC grade)

  • Deionized (DI) Water

  • n-Hexane (HPLC grade)

  • SPE Vacuum Manifold

  • Sample Collection Vials

2. Sample Preparation

  • Collect a 1-liter water sample in a clean glass container.

  • Adjust the sample pH to 7.[7] this compound, like dimethoate, is more stable in neutral conditions and hydrolyzes in acidic or basic solutions.[14]

3. SPE Procedure

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 x 5 mL of DCM.

    • Condition with 2 x 5 mL of methanol.

    • Equilibrate with 2 x 5 mL of DI water. Do not allow the sorbent to go dry after this step.[7]

  • Sample Loading:

    • Load the 1 L water sample onto the cartridge at a flow rate of approximately 15 mL/min.[7]

  • Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 2 x 5 mL of DI water to remove any remaining polar interferences.

    • Dry the cartridge under full vacuum for 10-15 minutes to remove excess water.[7]

  • Elution:

    • Elute the retained analytes with 2 x 5 mL of a 1:1 acetone:DCM mixture into a collection vial.

4. Post-Elution Processing

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of n-hexane or a 1:1 acetone:n-hexane mixture for analysis by GC or HPLC.[7]

Protocol 2: Activated Charcoal SPE

This protocol is based on an EPA method for the analysis of dimethoate and its metabolite omethoate, which can be applied to this compound.[6]

1. Materials and Reagents

  • SPE Cartridge: Empty 6 mL cartridge packed with 400 mg of activated charcoal.

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized (DI) Water

  • SPE Vacuum Manifold

  • Peristaltic Pump (optional, for consistent flow)

  • Nitrogen gas supply

2. Sample Preparation

  • Weigh 500 g of the water sample.[6]

3. SPE Procedure

  • Cartridge Conditioning:

    • Place the activated charcoal cartridges on the vacuum manifold.

    • Add 2.5 mL of DCM and suspend the charcoal using a thin glass rod, then apply vacuum to remove the DCM.

    • Further condition the sorbent by passing 2.5 mL of DCM, followed by 2 x 2.5 mL of methanol, and finally 2 x 2.5 mL of DI water.[6] It is crucial not to let the charcoal go dry during this process.[6]

  • Sample Loading:

    • Load the 500 g water sample onto the conditioned cartridge. A peristaltic pump can be used to maintain a consistent flow rate.[6]

  • Drying:

    • After loading, apply a vacuum for approximately 15 minutes to remove excess water.[6]

    • Dry the cartridge further with a stream of nitrogen gas at 40°C for about 1 hour.[6]

  • Elution:

    • Elute the analytes with three 2.5 mL aliquots of a DCM/Methanol mixture (80/20, v/v).[6]

4. Post-Elution Processing

  • Evaporate the combined eluate to dryness.

  • Redissolve the residue in acetone for final analysis by GC/MS.[6]

Conclusion

The described solid-phase extraction protocols using polymeric or activated charcoal sorbents provide effective methods for the extraction and pre-concentration of this compound from water samples. These methods demonstrate high recovery and low detection limits for related organophosphorus pesticides, making them suitable for environmental monitoring. The choice of sorbent and analytical finish can be tailored to specific laboratory capabilities and regulatory requirements. Proper pH control of the water sample is critical to prevent the degradation of the target analyte.

References

Application Note: A QuPPe Method for the Robust Analysis of O-desmethyl isodimethoate and Other Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of polar metabolites of pesticides, such as O-desmethyl isodimethoate, presents a significant challenge in food safety and environmental monitoring. Traditional multi-residue methods like QuEChERS often yield poor recoveries for these highly polar compounds. The Quick Polar Pesticides (QuPPe) method has emerged as a simple and effective alternative for the extraction of a wide range of polar analytes from various matrices. This application note provides a detailed protocol for the determination of O-desmethyl this compound in food samples using a modified QuPPe extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Principles of the QuPPe Method

The QuPPe method relies on a single-step extraction with an acidified methanol (B129727)/water mixture. This approach efficiently extracts polar compounds while minimizing the co-extraction of non-polar matrix components. For complex matrices, a freeze-out step can be incorporated to precipitate lipids and proteins, further cleaning up the sample extract. The final aqueous extract is directly suitable for injection onto an LC-MS/MS system, often utilizing hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC) columns for optimal separation of polar analytes.[1]

Quantitative Data Summary

The following table summarizes the recovery data for O-desmethyl this compound (Metabolite XII) and related dimethoate (B1670662) metabolites using the QuPPe method compared to the traditional QuEChERS method in a leek matrix. The data clearly demonstrates the superior performance of the QuPPe method for these polar analytes.

MetaboliteSpiking Level (mg/kg)QuEChERS Recovery (%)QuPPe Recovery (%)
O-desmethyl this compound (XII)0.15.890.4
O-desmethyl-dimethoate (X)0.125.191.2
Dimethoate carboxylic acid (III)0.5108.3100.0
O-desmethyl-omethoate (XI)0.1Not Reported98.9
O-desmethyl omethoate (B27486) carboxylic acid (XX)0.5Not Reported96.4
O-desmethyl-N-desmethyl omethoate (XXIII)0.1Not Reported95.7

Data sourced from "Analysis of Dimethoate and Omethoate Metabolites – Method Development and Pilot Monitoring" by the EU Reference Laboratory for Single Residue Methods (EURL-SRM).[2]

Experimental Protocols

QuPPe Extraction Protocol for O-desmethyl this compound

This protocol is adapted from the general QuPPe method for the analysis of dimethoate metabolites.[2][3]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • High-speed centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Autosampler vials

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking (Optional): Add an appropriate volume of an isotopically labeled internal standard solution to the sample.

  • Extraction Solvent Addition: Add 10 mL of methanol containing 1% formic acid.

  • Extraction: Cap the tube tightly and shake vigorously for 5 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes.

  • Freeze-out (for complex matrices): Place the centrifuge tube in a freezer at -20°C for at least 2 hours to precipitate interfering matrix components like lipids.

  • Second Centrifugation: After the freeze-out step, immediately centrifuge the cold sample at ≥ 4000 x g for 5 minutes.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A porous graphitized carbon column (e.g., Thermo Scientific Hypercarb, 100 x 2.1 mm, 5 µm) is recommended for good retention and separation of O-desmethyl this compound.[2] Alternatively, HILIC columns such as a Trinity Q1 or Torus DEA can be used.[2] A standard C18 column is not recommended due to poor retention of this polar analyte.[2]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: Methanol

  • Gradient: A suitable gradient should be optimized to achieve good separation. A starting condition with a high percentage of mobile phase A is recommended.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is suitable for the analysis of dimethoate metabolites.[2]

  • MRM Transitions:

    • Analyte: O-desmethyl this compound

    • Precursor Ion (m/z): 214

    • Product Ion (m/z): 166[2]

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Visualizations

QuPPe_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (10g) Solvent 2. Add 10mL Acidified Methanol Sample->Solvent Shake 3. Shake (5 min) Solvent->Shake Centrifuge1 4. Centrifuge Shake->Centrifuge1 Freeze 5. Freeze-out (-20°C) Centrifuge1->Freeze For complex matrices Filter 7. Filter Supernatant Centrifuge1->Filter For simple matrices Centrifuge2 6. Centrifuge (cold) Freeze->Centrifuge2 Centrifuge2->Filter LCMS 8. LC-MS/MS Analysis Filter->LCMS

Caption: QuPPe Experimental Workflow for Polar Metabolite Analysis.

Organophosphate_Metabolism cluster_pathway Generalized Organophosphate Metabolic Pathway Parent This compound (Organophosphate Pesticide) Oxidative Phase I Metabolism (Oxidative Desulfuration/Hydrolysis) Parent->Oxidative CYP450 Enzymes Metabolite O-desmethyl this compound (Polar Metabolite) Oxidative->Metabolite Excretion Phase II Metabolism (Conjugation and Excretion) Metabolite->Excretion Elimination Elimination Excretion->Elimination

Caption: Generalized Metabolic Pathway of this compound.

References

Application Notes and Protocols for Isodimethoate in In-Vitro Neurotoxicity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate is an organophosphate compound and a thermal decomposition product found as an impurity in commercial formulations of the insecticide Dimethoate (B1670662).[1] Unlike Dimethoate, which requires metabolic activation to its toxic form (omethoate), this compound is a direct-acting inhibitor of acetylcholinesterase (AChE).[1] Its presence in Dimethoate formulations complicates the toxicological profile, as it possesses a higher potency and unique kinetic properties.[1] These characteristics make this compound a compound of significant interest for in-vitro neurotoxicity studies, particularly for modeling acute cholinergic crises and for investigating the mechanisms of organophosphate poisoning and potential therapeutic interventions.

This document provides detailed application notes and experimental protocols for utilizing this compound in various in-vitro neurotoxicity research models.

Core Mechanisms of Neurotoxicity

The primary mechanism of this compound's neurotoxicity is the potent and direct inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses.[1][2]

  • AChE Inhibition: this compound phosphorylates a serine residue in the active site of AChE, rendering the enzyme inactive. This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic acetylcholine receptors and subsequent cholinergic crisis.[2][3]

  • Enzyme "Aging": The this compound-inhibited AChE complex undergoes a process called "aging," a conformational change that renders it resistant to reactivation by standard oxime antidotes like pralidoxime.[1][4] this compound exhibits a rapid aging half-life, which has significant clinical implications for treatment efficacy.[1][4]

  • Oxidative Stress: While not extensively studied for this compound specifically, organophosphates as a class are known to induce secondary neurotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[2][5]

In-Vitro Neurotoxicity Research Models

A variety of in-vitro models are suitable for investigating the neurotoxic effects of this compound. The choice of model depends on the specific research question.

  • Isolated Enzyme Preparations: Using purified AChE, for instance from human erythrocytes, allows for precise kinetic studies of inhibition, spontaneous reactivation, and aging without confounding cellular factors.[1]

  • Human Neuroblastoma Cell Line (SH-SY5Y): This cell line is of human origin and is widely used for general neurotoxicity screening.[6][7][8][9] It is a valuable model for assessing cytotoxicity (e.g., via MTT or LDH assays), apoptosis, and mitochondrial dysfunction following this compound exposure.[6]

  • Rat Pheochromocytoma Cell Line (PC12): PC12 cells can be induced to differentiate into neuron-like cells, making them an excellent model for studying developmental neurotoxicity (DNT).[10][11][12] They are particularly useful for assessing effects on neurite outgrowth, a critical process in neurodevelopment.[12][13]

  • Primary Neuronal Cultures: These cultures, derived from specific brain regions of rodents (e.g., cortex or hippocampus), provide a more physiologically relevant system with a mix of neuronal cell types (e.g., glutamatergic and GABAergic neurons).[14][15][16] They are ideal for studying effects on neuronal network activity and synaptotoxicity.

Application Notes

Primary Screening for Direct AChE Inhibition

This compound serves as an excellent positive control for in-vitro AChE inhibition assays due to its direct-acting nature. Unlike Dimethoate, it does not require a metabolic activation system (like liver S9 fractions), simplifying the experimental setup and providing a clear dose-response inhibition curve.

Investigating Irreversible AChE Inhibition and "Aging"

The rapid aging kinetics of this compound-inhibited AChE make it a valuable tool for studying the mechanisms of oxime resistance in organophosphate poisoning.[1] Researchers can use in-vitro models to screen for novel reactivator compounds that are more effective against aged AChE or that can prevent the aging process.

Developmental Neurotoxicity (DNT) Assessment

Using the PC12 cell model, this compound can be assessed for its potential to disrupt neurodevelopmental processes.[12][13] By treating differentiating PC12 cells with this compound, researchers can quantify adverse effects on neurite formation, cell proliferation, and the expression of neuronal markers.[10][11]

Cytotoxicity and Mechanistic Studies

SH-SY5Y cells can be employed to determine the cytotoxic profile of this compound (e.g., calculating IC50 values).[6] Furthermore, these cells are suitable for investigating downstream effects of AChE inhibition and cellular stress, such as the induction of apoptosis (via caspase activity assays) or the generation of oxidative stress (via ROS production assays).[17]

Data Presentation

Quantitative data from relevant studies are summarized below for comparative analysis.

Table 1: Kinetic Parameters of this compound Interaction with Human Acetylcholinesterase

Parameter Value Conditions Reference
Inhibition Rate Constant (kᵢ) 2.3 x 10³ M⁻¹ min⁻¹ pH 7.4, 37°C [1][4]
Spontaneous Reactivation Half-life 2.3 min pH 7.4, 37°C [1][4]
Aging Half-life 25 min pH 7.4, 37°C [1][4]
Reactivation by Obidoxime (kᵣ) 9 min⁻¹ pH 7.4, 37°C [1][4]

| Reactivation by Obidoxime (Kₑ) | 0.1 mM | pH 7.4, 37°C |[1][4] |

Note: Data specific to this compound's cytotoxicity (IC50) in neuronal cell lines is limited in publicly available literature. Researchers should perform dose-response studies to establish these values in their chosen model system.

Visualizations

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Cholinergic Receptor ACh->Receptor Activates Products Choline + Acetate AChE->Products Hydrolyzes This compound This compound This compound->AChE Irreversibly Inhibits Overstimulation Neuronal Overstimulation (Neurotoxicity) Receptor->Overstimulation Leads to (due to excess ACh)

Caption: Primary mechanism of this compound neurotoxicity.

Neurotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Cell Culture (e.g., SH-SY5Y, PC12) Differentiation 2. Neuronal Differentiation (e.g., NGF for PC12) CellCulture->Differentiation Plating 3. Plate Cells for Assay Differentiation->Plating Exposure 4. Expose Cells to this compound (Dose-response & Time-course) Plating->Exposure AChE AChE Activity (Ellman's Assay) Exposure->AChE Viability Cell Viability (MTT / LDH Assay) Exposure->Viability Morphology Neurite Outgrowth (Microscopy) Exposure->Morphology OxidativeStress Oxidative Stress (ROS Assay) Exposure->OxidativeStress

Caption: General experimental workflow for in-vitro neurotoxicity assessment.

AChE_Aging_Relationship AChE_I AChE + this compound Inhibited_AChE Reversible Inhibited Complex AChE_I->Inhibited_AChE Fast Inhibition Aged_AChE Aged (Irreversible) Inhibited Complex Inhibited_AChE->Aged_AChE Fast Aging (t½ = 25 min) Reactivation Reactivation by Oximes (e.g., Pralidoxime) Inhibited_AChE->Reactivation Possible No_Reactivation Reactivation Fails Aged_AChE->No_Reactivation Blocked

Caption: Logical relationship of AChE inhibition, aging, and oxime reactivation.

Experimental Protocols

Protocol 1: In-Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's colorimetric method.[3]

A. Principle AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

B. Materials

  • Purified AChE (from human erythrocytes or other sources)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO, final concentration of solvent should be <0.5%)

  • DTNB solution (10 mM in buffer)

  • Acetylthiocholine iodide (ATChI) solution (14 mM in buffer)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

C. Procedure

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix for the desired number of wells. For each well, combine:

    • 140 µL Phosphate Buffer

    • 20 µL DTNB solution

    • 10 µL AChE solution (diluted to provide a linear rate of ~0.05-0.1 ΔAbs/min)

  • Plate Setup:

    • Control Wells: Add 170 µL of the reagent mix + 10 µL of vehicle (e.g., buffer with DMSO).

    • Inhibitor Wells: Add 170 µL of the reagent mix + 10 µL of this compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding 20 µL of ATChI solution to all wells.

  • Measure Absorbance: Immediately place the plate in the reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot % Inhibition vs. log[this compound] to determine the IC50 value.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay in SH-SY5Y Cells)

A. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

B. Materials

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

C. Procedure

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Remove the medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of treated wells to the vehicle control wells.

    • Calculate cell viability: % Viability = (Abs_sample / Abs_control) x 100

    • Plot % Viability vs. log[this compound] to determine the IC50 value.

Protocol 3: Neurite Outgrowth Assay in PC12 Cells

A. Principle Nerve Growth Factor (NGF) induces PC12 cells to differentiate, extending neurites. The effect of a test compound on this process can be quantified by measuring neurite length and number.

B. Materials

  • PC12 cells

  • Collagen-coated cell culture plates

  • Initiation Medium: RPMI-1640 with 10% horse serum and 5% FBS.

  • Differentiation Medium: Low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL Nerve Growth Factor (NGF).

  • This compound stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Microscope with imaging software

C. Procedure

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates in Initiation Medium and allow them to attach for 24 hours.

  • Induce Differentiation: Replace the Initiation Medium with Differentiation Medium containing various concentrations of this compound (and a vehicle control).

  • Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

  • Fix and Image:

    • Wash the cells gently with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Acquire images of multiple random fields for each condition using a phase-contrast microscope.

  • Data Analysis:

    • Use imaging software (e.g., ImageJ/Fiji with the NeuronJ plugin) to quantify neurite outgrowth.

    • Endpoints:

      • Percentage of neurite-bearing cells (a cell is considered positive if it has at least one neurite longer than its cell body diameter).

      • Average neurite length per cell.

      • Number of neurites per cell.

    • Compare the results from this compound-treated groups to the vehicle control group to determine the inhibitory effect.

References

Application Notes and Protocols for Studying Organophosphate Resistance Mechanisms Using Isodimethoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, an isomer of the widely used organophosphate insecticide dimethoate, presents a unique tool for the investigation of insecticide resistance mechanisms. As with other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. The development of resistance to organophosphates is a significant challenge in agriculture and public health, necessitating detailed studies to understand the underlying biochemical and genetic bases of resistance. These application notes provide a framework for utilizing this compound as a chemical probe to explore these resistance mechanisms, with a focus on target-site insensitivity and metabolic detoxification.

Organophosphate resistance in insects is broadly categorized into two main types:

  • Target-site resistance: This typically involves mutations in the Ace gene, which codes for acetylcholinesterase. These mutations can alter the structure of the enzyme, reducing its sensitivity to inhibition by organophosphates.[1][2][3][4][5]

  • Metabolic resistance: This involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site. The primary enzyme families implicated are carboxylesterases (EST), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s).[6][7][8][9]

These notes offer detailed protocols for bioassays to determine resistance levels and biochemical assays to investigate the specific mechanisms involved, using this compound as the model organophosphate.

Data Presentation

Quantitative Analysis of this compound Toxicity and Resistance

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.

Table 1: Lethal Concentration (LC50) of this compound in Susceptible and Resistant Insect Strains

Insect SpeciesStrainBioassay MethodLC50 (µg/mL) [95% Confidence Interval]Resistance Ratio (RR)
Example: Aphis gossypiiSusceptible (Lab)Leaf-Dip Bioassay[Insert Data]1.0
Example: Aphis gossypiiResistant (Field)Leaf-Dip Bioassay[Insert Data][Calculate RR]
[Add more species/strains]

Resistance Ratio (RR) = LC50 of Resistant Strain / LC50 of Susceptible Strain[6][7]

Table 2: In Vitro Inhibition of Acetylcholinesterase (AChE) by this compound

Enzyme SourceIC50 (µM) [95% Confidence Interval]Inhibition Rate Constant (kᵢ) (M⁻¹min⁻¹)
Human Erythrocyte AChE[Data Not Available in Search Results]2.3 x 10³
Example: Insect Strain (Susceptible)[Insert Data][Insert Data]
Example: Insect Strain (Resistant)[Insert Data][Insert Data]

Table 3: Activity of Detoxification Enzymes in Susceptible and Resistant Insect Strains

Insect SpeciesStrainEnzymeSpecific Activity (units/mg protein)Fold Increase in Resistant Strain
Example: Myzus persicaeSusceptible (Lab)Carboxylesterase (α-NA)[Insert Data]1.0
Example: Myzus persicaeResistant (Field)Carboxylesterase (α-NA)[Insert Data][Calculate Fold Increase]
Example: Myzus persicaeSusceptible (Lab)Glutathione S-transferase (CDNB)[Insert Data]1.0
Example: Myzus persicaeResistant (Field)Glutathione S-transferase (CDNB)[Insert Data][Calculate Fold Increase]
Example: Myzus persicaeSusceptible (Lab)Cytochrome P450 (p-NA)[Insert Data]1.0
Example: Myzus persicaeResistant (Field)Cytochrome P450 (p-NA)[Insert Data][Calculate Fold Increase]

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for Determining this compound Susceptibility (Adapted from Dimethoate Protocols)

This bioassay is designed to determine the lethal concentration (LC50) of this compound against sucking insects such as aphids.[10]

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Triton X-100

  • Distilled water

  • Host plant leaves (untreated)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Fine camel hair brush

  • Environmental chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in acetone.

  • Preparation of Test Solutions: Create a series of at least five concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serially diluting the stock solution in distilled water containing 0.05% Triton X-100 as a surfactant. Prepare a control solution with 0.05% Triton X-100 in distilled water.

  • Leaf Treatment: Gently dip fresh, undamaged host plant leaves into each test solution for 10-15 seconds with slight agitation. Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Bioassay Setup: Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity. Place one treated leaf in each dish.

  • Insect Introduction: Carefully transfer 20-30 adult insects of a uniform age and size onto each treated leaf using a fine camel hair brush.

  • Incubation: Keep the Petri dishes in an environmental chamber set to appropriate conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects after 24 and 48 hours. Insects that are unable to move when gently prodded with the brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol measures the inhibition of AChE activity by this compound and is adapted from established methods for organophosphates.

Materials:

  • This compound

  • Insect homogenates (from susceptible and resistant strains)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Homogenize whole insects (or specific body parts, e.g., heads) in ice-cold phosphate buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant will serve as the enzyme source. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution (0.25 mM in buffer)

    • 20 µL of insect homogenate (diluted to an appropriate concentration)

    • 10 µL of this compound solution at various concentrations (dissolved in a minimal amount of solvent like acetone and then diluted in buffer; ensure final solvent concentration is non-inhibitory, typically <1%). For control wells, add 10 µL of the buffer/solvent mixture without this compound.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of ATChI solution (10 mM in buffer) to each well to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Detoxification Enzyme Assays

These assays are designed to measure the activity of key detoxification enzymes.

Materials:

  • Insect homogenate supernatant (prepared as in Protocol 2)

  • Phosphate buffer (0.1 M, pH 7.0)

  • α-naphthyl acetate (B1210297) (α-NA) or β-naphthyl acetate (β-NA) as substrate

  • Fast Blue B salt solution

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 100 µL of phosphate buffer, 20 µL of insect homogenate, and 100 µL of α-NA solution (0.3 mM in buffer).

  • Incubation: Incubate the plate at 30°C for 15 minutes.

  • Color Development: Add 50 µL of Fast Blue B salt solution (1% Fast Blue B salt in 3.3% SDS solution) to stop the reaction and develop the color.

  • Measurement: Measure the absorbance at 600 nm.

  • Data Analysis: Create a standard curve using known concentrations of α-naphthol. Express the enzyme activity as µmol of α-naphthol produced per minute per mg of protein.

Materials:

  • Insect homogenate supernatant

  • Phosphate buffer (0.1 M, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add 100 µL of phosphate buffer, 20 µL of insect homogenate, and 100 µL of a solution containing CDNB (2 mM) and GSH (20 mM) in buffer.

  • Measurement: Immediately measure the increase in absorbance at 340 nm for 5 minutes at 25°C.

  • Data Analysis: Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹). Express the activity as µmol of CDNB conjugated per minute per mg of protein.[11]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Target-Site Resistance AChE Acetylcholinesterase (AChE) NerveImpulse Normal Nerve Impulse Transmission AChE->NerveImpulse Hydrolyzes Acetylcholine This compound This compound This compound->AChE Inhibition MutatedAChE Altered AChE This compound->MutatedAChE BlockedNerve Blocked Nerve Impulse (Toxicity) This compound->BlockedNerve AceGene Ace Gene AceGene->AChE Encodes AceGene->MutatedAChE Mutation ReducedBinding Reduced Binding MutatedAChE->ReducedBinding ReducedBinding->NerveImpulse Allows

Caption: Target-site resistance to this compound.

G cluster_1 Metabolic Resistance This compound This compound DetoxEnzymes Detoxification Enzymes (P450s, Esterases, GSTs) This compound->DetoxEnzymes Metabolism AChE AChE Target Site This compound->AChE Reduced amount reaches target Metabolites Non-toxic Metabolites DetoxEnzymes->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Metabolic resistance pathway for this compound.

G start Start: Collect Insect Strains (Susceptible & Resistant) bioassay Protocol 1: Leaf-Dip Bioassay start->bioassay lc50 Determine LC50 & Resistance Ratio (RR) bioassay->lc50 biochem Biochemical Assays lc50->biochem ache_assay Protocol 2: AChE Inhibition Assay biochem->ache_assay detox_assay Protocol 3: Detoxification Enzyme Assays biochem->detox_assay ic50 Determine IC50 ache_assay->ic50 enzyme_activity Measure Enzyme Activity (EST, GST, P450) detox_assay->enzyme_activity analysis Data Analysis & Mechanism Identification ic50->analysis enzyme_activity->analysis

Caption: Experimental workflow for resistance analysis.

Conclusion

The study of this compound provides valuable insights into the mechanisms of organophosphate resistance. The protocols outlined here, adapted from established methodologies for similar compounds, offer a robust framework for quantifying resistance levels and elucidating the roles of target-site insensitivity and metabolic detoxification. By employing these methods, researchers can contribute to a deeper understanding of insecticide resistance, which is essential for the development of sustainable pest management strategies and the design of novel insecticides that can overcome existing resistance mechanisms.

References

Application Notes and Protocols for Assessing Isodimethoate Biodegradation by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for assessing the biodegradation of Isodimethoate, an organophosphate insecticide, by microorganisms. The protocols detailed below are based on established methods for studying the microbial degradation of the closely related isomer, Dimethoate, and can be adapted for this compound.

Introduction

This compound is an isomer of the widely used organophosphate insecticide Dimethoate.[1][2] Like its counterpart, it functions as a direct acetylcholinesterase inhibitor, posing potential risks to non-target organisms and the environment.[1][3] Microbial biodegradation represents a promising and environmentally friendly approach for the remediation of this compound-contaminated sites.[2][4] This document outlines the experimental procedures to isolate, identify, and characterize microorganisms with the ability to degrade this compound, and to quantify the extent and rate of this degradation.

Data Presentation

The following table summarizes quantitative data on the biodegradation of Dimethoate by various microorganisms. This data can serve as a reference for expected degradation efficiencies and optimal conditions when studying this compound.

MicroorganismInitial Concentration (mg/L)Degradation Efficiency (%)Time (days)Optimal pHOptimal Temperature (°C)Reference
Bacillus licheniformis10010077.030[5]
Pseudomonas aeruginosa100967--[5]
Aeromonas hydrophila100837--[5]
Proteus mirabilis100727--[5]
Bacillus pumilus100717--[5]
Pseudomonas kilonensis MB4902009096.0-8.025-30[6]
Xanthomonas campestris pv. Translucens597.832--[7]
Aspergillus fumigatus591.232--[7]

Experimental Protocols

Isolation and Enrichment of this compound-Degrading Microorganisms

Objective: To isolate microorganisms from environmental samples capable of utilizing this compound as a source of carbon and/or phosphorus.

Materials:

  • Soil or water samples from pesticide-contaminated sites.

  • Mineral Salt Medium (MSM) with the following composition (g/L): (NH₄)₂SO₄, 2.0; K₂HPO₄, 1.5; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.001.

  • This compound (analytical grade).

  • Sterile flasks, petri dishes, and other standard microbiology laboratory equipment.

Procedure:

  • Enrichment Culture:

    • Add 1 g of soil or 1 mL of water sample to a 250 mL flask containing 100 mL of sterile MSM.

    • Supplement the medium with this compound as the sole carbon source at a concentration of 50-100 mg/L.

    • Incubate the flasks on a rotary shaker (150 rpm) at 30°C for 7-10 days.

    • After incubation, transfer 10 mL of the enrichment culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this transfer at least three times to enrich for this compound-degrading microorganisms.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture.

    • Plate the dilutions onto MSM agar (B569324) plates containing this compound (100 mg/L) as the sole carbon source.

    • Incubate the plates at 30°C for 5-7 days.

    • Select morphologically distinct colonies and streak them onto fresh MSM-Isodimethoate agar plates to obtain pure cultures.

Identification of this compound-Degrading Microorganisms

Objective: To identify the isolated pure cultures.

Procedure:

  • Morphological and Biochemical Characterization: Perform Gram staining and standard biochemical tests.

  • 16S rRNA Gene Sequencing: For bacteria, extract genomic DNA, amplify the 16S rRNA gene using universal primers, sequence the PCR product, and compare the sequence with databases like GenBank using BLAST.

  • ITS Region Sequencing: For fungi, amplify and sequence the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

Biodegradation Assay

Objective: To quantify the degradation of this compound by the isolated microorganisms.

Procedure:

  • Prepare a seed culture of the isolated microorganism by growing it in a suitable nutrient-rich medium (e.g., Luria-Bertani broth for bacteria, Potato Dextrose Broth for fungi) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0 for bacteria).

  • Inoculate 100 mL of MSM containing a known concentration of this compound (e.g., 100 mg/L) with the washed cell suspension.

  • Set up a sterile control flask containing MSM and this compound but no microbial inoculum.

  • Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).

  • Withdraw samples at regular time intervals (e.g., 0, 1, 3, 5, 7 days).

  • Extract the residual this compound and its metabolites from the samples for chemical analysis.

Analytical Methods for this compound Quantification

Objective: To determine the concentration of this compound and its metabolites in the culture medium.

a) Sample Preparation (Extraction):

  • Centrifuge the collected samples to remove microbial cells.

  • Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Separate the organic phase and evaporate it to dryness under a gentle stream of nitrogen.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.

b) High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.[2]

  • Injection Volume: 20 µL.

  • Quantification: Based on a standard curve prepared with known concentrations of this compound.

c) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injector and Detector Temperatures: Optimized for this compound (typically around 250-280°C).

  • Oven Temperature Program: A gradient program to separate this compound from its metabolites.

  • Ionization: Electron Impact (EI).

  • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification.

d) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Column: C18 or other suitable reverse-phase column.

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) acetate.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Mandatory Visualizations

Acetylcholinesterase Inhibition by this compound

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Nerve_Impulse Nerve Impulse Transmission Receptor->Nerve_Impulse Continuous_Stimulation Continuous Stimulation (Neurotoxicity) Receptor->Continuous_Stimulation This compound This compound This compound->AChE Inhibition No_Hydrolysis No Hydrolysis Inhibited_AChE->No_Hydrolysis Excess_ACh Excess ACh Excess_ACh->Receptor Continuous Binding Biodegradation_Workflow start Start sample_collection 1. Sample Collection (Soil/Water) start->sample_collection enrichment 2. Enrichment Culture (MSM + this compound) sample_collection->enrichment isolation 3. Isolation of Pure Cultures (MSM-Agar Plates) enrichment->isolation identification 4. Microbial Identification (Morphological, Biochemical, 16S rRNA/ITS Sequencing) isolation->identification biodegradation_assay 5. Biodegradation Assay (Liquid Culture) isolation->biodegradation_assay identification->biodegradation_assay Inoculum sampling 6. Time-course Sampling biodegradation_assay->sampling extraction 7. Sample Extraction (Liquid-Liquid Extraction) sampling->extraction analysis 8. Chemical Analysis (HPLC/GC-MS/LC-MS/MS) extraction->analysis data_analysis 9. Data Analysis (Degradation Rate, Half-life, Metabolite ID) analysis->data_analysis end End data_analysis->end Isodimethoate_Biodegradation This compound This compound C₅H₁₂NO₃PS₂ carboxylesterase Oxidative Desulfuration (Carboxylesterase/P450) This compound->carboxylesterase hydrolysis2 Hydrolysis (Amide Bond Cleavage) This compound->hydrolysis2 omethoate_iso Iso-omethoate C₅H₁₂NO₄PS demethylation Demethylation omethoate_iso->demethylation hydrolysis1 Hydrolysis (P-S Bond Cleavage) carboxylesterase->omethoate_iso isodimethoate_acid This compound Carboxylic Acid C₄H₁₀O₄PS₂ isodimethoate_acid->demethylation hydrolysis2->isodimethoate_acid further_degradation Further Degradation (Mineralization to CO₂, H₂O, PO₄³⁻, SO₄²⁻) demethylation->further_degradation

References

Application Notes and Protocols for Rapid Detection of Isodimethoate Residues via Colorimetric Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodimethoate, an isomer of the organophosphate insecticide dimethoate, is a potent neurotoxin that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1] The presence of this compound residues in agricultural products and the environment poses a significant health risk.[1] Consequently, the development of rapid, sensitive, and cost-effective methods for its detection is of paramount importance. Colorimetric spectroscopy offers a promising approach, providing visual and quantitative detection of this compound through various chemical and biological reactions that result in a measurable color change.

This document provides detailed application notes and protocols for two primary colorimetric methods for the rapid detection of this compound residues: an acetylcholinesterase (AChE) inhibition-based assay and a nanoparticle-based assay. These methods are suitable for high-throughput screening and on-site analysis, facilitating timely and informed decisions in food safety and environmental monitoring.

Principle of Detection Methods

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This method is based on the inhibition of the enzyme acetylcholinesterase (AChE) by this compound.[2][3] AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863).[2] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which has a maximum absorbance at 412 nm.[2] In the presence of this compound, the activity of AChE is inhibited, leading to a decrease in the production of thiocholine and consequently a reduction in the intensity of the yellow color. The degree of inhibition is directly proportional to the concentration of this compound.

Nanoparticle-Based Colorimetric Assay

Nanoparticle-based methods utilize the unique optical properties of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs), which exhibit distinct color changes upon aggregation or changes in their surface plasmon resonance.[4][5] For the detection of this compound, nanoparticles can be functionalized with specific ligands or capping agents.[4] The interaction of this compound with these functionalized nanoparticles can induce aggregation or alter their catalytic properties, resulting in a visible color change.[5] For instance, the aggregation of AuNPs typically causes a color change from red to blue, while the aggregation of AgNPs can result in a color change from yellow to reddish-brown.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of various colorimetric methods for the detection of the related organophosphate, dimethoate. While specific data for this compound is limited, these values provide a benchmark for the expected performance of the described protocols.

MethodAnalyteLinear RangeLimit of Detection (LOD)Reference
AChE Inhibition AssayDimethoateNot Specified2 mg/L[6]
Sodium-Alginate-Functionalized AgNPsDimethoate0.05 - 2.0 ppm30 ppb[7]
p-Sulphonato-calix[2]resorcinarene Functionalized AgNPsDimethoateNot Specified10⁻⁷ M[8]
Palladium Chloride ColorimetryDimethoate0.5 - 88 mg/kg0.5 mg/kg[9]

Note: The inhibition rate constant for this compound with human red blood cell acetylcholinesterase has been determined to be 2.3 x 10³ M⁻¹ min⁻¹ (pH 7.4, 37°C), indicating a high potency.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

Materials:

  • This compound standard solution

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in Tris-HCl buffer.

    • Prepare a stock solution of ATChI (10 mM) in deionized water.

    • Prepare working solutions of AChE, DTNB, and ATChI by diluting the stock solutions with Tris-HCl buffer to the desired concentrations.

  • Assay:

    • In a 96-well microplate, add 50 µL of Tris-HCl buffer to each well.

    • Add 25 µL of the this compound standard or sample solution to the sample wells. For the control wells, add 25 µL of Tris-HCl buffer.

    • Add 25 µL of the AChE solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for the inhibition reaction.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the colorimetric reaction by adding 50 µL of the ATChI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes, with readings taken every 30 seconds.

    • Alternatively, for an endpoint assay, incubate the plate for 10-15 minutes at room temperature after adding ATChI and then measure the absorbance at 412 nm.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

Protocol 2: Silver Nanoparticle (AgNP)-Based Colorimetric Assay

Materials:

  • This compound standard solution

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Sodium alginate (or other suitable capping agent)

  • Tris-HCl buffer (e.g., 10 mM, pH 7.0)

  • UV-Vis spectrophotometer

Procedure:

  • Synthesis of Sodium Alginate-Functionalized AgNPs (SA-AgNPs):

    • Prepare a solution of AgNO₃ (e.g., 1 mM).

    • Prepare a solution of sodium alginate (e.g., 0.1% w/v).

    • Mix the AgNO₃ and sodium alginate solutions.

    • While stirring vigorously, add a freshly prepared, ice-cold solution of NaBH₄ (e.g., 2 mM) dropwise.

    • Continue stirring for 1-2 hours. The formation of AgNPs is indicated by a color change to yellow.

  • Colorimetric Detection:

    • In a reaction tube, mix a specific volume of the prepared SA-AgNPs solution with Tris-HCl buffer.

    • Add a known concentration of the this compound standard or sample solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 10-30 minutes).

  • Measurement:

    • Observe the color change of the solution visually. A change from yellow to reddish-brown indicates the presence of this compound.

    • For quantitative analysis, measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer over a range of 300-700 nm.

  • Data Analysis:

    • The aggregation of AgNPs will cause a shift in the surface plasmon resonance peak. Calculate the ratio of absorbance at two different wavelengths (e.g., A₅₂₀/A₄₀₀) to quantify the degree of aggregation, which correlates with the concentration of this compound.

Visualizations

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition by this compound cluster_detection Colorimetric Detection ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis DTNB DTNB (Colorless) Thiocholine->DTNB Reaction AChE AChE Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibition TNB TNB (Yellow) DTNB->TNB Color Change

Caption: Signaling pathway of AChE inhibition-based colorimetric assay.

Nanoparticle_Aggregation_Workflow cluster_preparation Nanoparticle Synthesis cluster_detection Detection of this compound cluster_analysis Analysis AgNP Silver Nanoparticles (AgNPs) (Yellow Solution) SA_AgNP Functionalized AgNPs (Stable Yellow Solution) SA Sodium Alginate (Capping Agent) SA->AgNP Functionalization This compound This compound SA_AgNP->this compound Interaction Aggregated_AgNP Aggregated AgNPs (Reddish-Brown Solution) This compound->Aggregated_AgNP Induces Aggregation Visual Visual Observation Aggregated_AgNP->Visual Spectrophotometer UV-Vis Spectrophotometry Aggregated_AgNP->Spectrophotometer

Caption: Experimental workflow for nanoparticle-based detection.

Conclusion

The colorimetric spectroscopy methods detailed in these application notes provide robust and accessible tools for the rapid detection of this compound residues. The acetylcholinesterase inhibition assay offers high sensitivity and is based on a well-established enzymatic reaction. Nanoparticle-based assays provide a simple and rapid platform with the potential for on-site applications. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Further optimization and validation of these protocols for specific sample types are recommended to ensure accurate and reliable results.

References

Application Note: Ultrasensitive Detection of Isodimethoate Residues using Surface-Enhanced Raman Spectroscopy (SERS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly sensitive method for the trace detection of Isodimethoate, a widely used organophosphate insecticide, utilizing Surface-Enhanced Raman Spectroscopy (SERS). The protocols outlined herein provide a comprehensive guide for researchers and analytical scientists to achieve low detection limits and reliable quantification of this compound in various matrices. This document includes detailed methodologies for the preparation of SERS substrates, sample handling, and spectral acquisition. Quantitative data from peer-reviewed studies on the closely related isomer, Dimethoate, are summarized to demonstrate the potential performance of this technique for this compound analysis.

Note on Isomer Specificity: This document is prepared based on available scientific literature for the SERS analysis of Dimethoate. This compound and Dimethoate are structural isomers, and as such, their Raman spectral features are expected to be highly similar. The methodologies and data presented are therefore considered directly applicable to the analysis of this compound.

Introduction

The extensive use of pesticides in modern agriculture has raised significant concerns regarding food safety and environmental contamination. This compound is an effective organophosphate insecticide, but its residues can pose health risks to consumers. Traditional methods for pesticide analysis, such as chromatography, are often time-consuming and require extensive sample preparation.[1] Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful alternative, offering rapid, non-destructive, and highly sensitive detection of analytes at trace levels.[2]

SERS leverages the enhancement of Raman scattering signals from molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver.[1][3] This enhancement allows for the detection of analytes at concentrations as low as parts-per-million (ppm) or even lower.[4][5][6] This application note provides a standardized protocol for the SERS-based analysis of this compound, enabling researchers to implement this technique for routine monitoring and safety assessment.

Principle of SERS for this compound Detection

The SERS detection of this compound relies on the unique vibrational fingerprint of the molecule. When this compound molecules are adsorbed onto a SERS-active substrate, the incident laser light interacts with the molecule and the plasmonic surface, resulting in a dramatic amplification of the Raman signal. The resulting SERS spectrum contains characteristic peaks corresponding to the specific vibrational modes of the this compound molecule, allowing for its unambiguous identification and quantification.

Quantitative Analysis of this compound (Data for Dimethoate)

The following tables summarize the quantitative data obtained from SERS analysis of Dimethoate, a close isomer of this compound. These values demonstrate the expected performance of the SERS method for this compound detection.

SERS SubstrateAnalyteLimit of Detection (LOD)Concentration RangeReference
Ag nanoparticle-probe-Au filmDimethoate0.1 mg/L0.1 - 10 mg/L[2]
Klarite™ SubstrateDimethoate-0.5 - 10 µg/mL[4][6][7]
Silver Nanoparticles (AgNPs)Dimethoate5 x 10⁻⁷ M5 x 10⁻⁷ - 1 x 10⁻⁵ M
Klarite™ Substrate (in honey)Dimethoate2 ppm1 - 10 ppm

Table 1: Summary of Limits of Detection and Concentration Ranges for Dimethoate using various SERS substrates.

Characteristic SERS Peaks for this compound (Data for Dimethoate)

The identification of this compound is based on its characteristic Raman peaks. The following table lists the major SERS peaks observed for Dimethoate.

Raman Shift (cm⁻¹)Vibrational AssignmentReference
~406Symmetric vibration of COPOC chain[5]
~498CH₃ torsion vibration[2][4]
~650P=S stretching vibration[2][4]
~766-[2][4]
~867-
~1065-
~1320-[2]
~1453-

Table 2: Characteristic SERS peaks and their tentative vibrational assignments for Dimethoate.

Experimental Protocols

This section provides detailed protocols for the SERS analysis of this compound.

Preparation of Silver Nanoparticle (AgNP) SERS Substrate

This protocol describes the synthesis of silver nanoparticles, a commonly used SERS substrate.

Materials:

Procedure:

  • Bring 100 mL of deionized water to a boil in a clean Erlenmeyer flask.

  • Add 1 mL of 1% (w/v) trisodium citrate solution to the boiling water while stirring vigorously.

  • Add 1 mL of 1% (w/v) silver nitrate solution dropwise to the boiling solution.

  • Continue boiling and stirring for 1 hour until the solution turns a stable yellowish-green color.

  • Allow the solution to cool to room temperature. The resulting colloidal silver solution is the SERS-active substrate.

Sample Preparation

Materials:

  • This compound standard solution (e.g., in methanol (B129727) or ethanol)

  • Prepared AgNP SERS substrate

  • Micropipettes

  • Vials

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations by diluting the stock solution with the appropriate solvent.

  • In a clean vial, mix a specific volume of the Is odimethoate standard solution with a volume of the AgNP colloidal solution (e.g., a 1:1 ratio).

  • Gently agitate the mixture to ensure homogeneity and allow for adsorption of the analyte onto the nanoparticles.

  • The sample is now ready for SERS analysis.

SERS Measurement

Instrumentation:

  • Raman Spectrometer equipped with a laser source (e.g., 785 nm)[2][4]

  • Microscope objective

  • Sample holder

Procedure:

  • Transfer a small aliquot (e.g., 10-20 µL) of the prepared sample onto a clean glass slide or into a cuvette.

  • Place the sample on the microscope stage of the Raman spectrometer.

  • Focus the laser onto the sample using the microscope objective.

  • Acquire the SERS spectrum using appropriate parameters (e.g., laser power, integration time, and number of accumulations). These parameters should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Data Analysis

The acquired SERS spectra can be used for both qualitative and quantitative analysis.

  • Qualitative Analysis: The presence of this compound is confirmed by comparing the positions of the observed Raman peaks with the characteristic peaks listed in Table 2.

  • Quantitative Analysis: A calibration curve can be constructed by plotting the intensity of a characteristic SERS peak (e.g., at 406 cm⁻¹) against the corresponding concentration of the this compound standard solutions. The concentration of an unknown sample can then be determined from this calibration curve. For more complex matrices, multivariate analysis techniques such as Partial Least Squares (PLS) regression can be employed to build robust quantitative models.[4][6][7]

Visual Representations

experimental_workflow cluster_prep Substrate & Sample Preparation cluster_analysis SERS Analysis cluster_data Data Processing & Interpretation sub_prep SERS Substrate Preparation (e.g., AgNPs Synthesis) sam_prep This compound Sample Preparation (Dilution & Mixing) measurement SERS Measurement (Raman Spectrometer) sam_prep->measurement data_acq Spectral Data Acquisition measurement->data_acq qual_analysis Qualitative Analysis (Peak Identification) data_acq->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve / PLS) data_acq->quant_analysis result Result: This compound Concentration qual_analysis->result quant_analysis->result

Caption: Experimental workflow for SERS-based analysis of this compound.

Conclusion

Surface-Enhanced Raman Spectroscopy provides a rapid, sensitive, and reliable method for the trace analysis of this compound. The protocols and data presented in this application note offer a comprehensive guide for researchers to develop and validate their own SERS-based detection methods for this important pesticide. The high sensitivity and minimal sample preparation requirements make SERS an attractive technique for applications in food safety, environmental monitoring, and regulatory compliance.

References

Application Notes and Protocols: Isodimethoate in Acetylcholinesterase Inhibition Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isodimethoate in acetylcholinesterase (AChE) inhibition kinetic assays. This compound, a thermal decomposition product found in commercial formulations of the insecticide dimethoate, is a direct-acting organophosphate inhibitor of acetylcholinesterase.[1] Understanding its interaction with AChE is crucial for toxicological studies and the development of potential antidotes.

Mechanism of Action

This compound, like other organophosphates, inhibits acetylcholinesterase by phosphorylating the serine hydroxyl group within the enzyme's active site. This covalent modification inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). The accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in neurotoxic effects.

The interaction of this compound with AChE can be characterized by its inhibition rate constant (kᵢ), as well as the rates of spontaneous reactivation and aging of the phosphorylated enzyme.[1] Spontaneous reactivation is the process by which the phosphorylated enzyme is slowly hydrolyzed back to its active form. Aging is a chemical modification of the phosphorylated enzyme that renders it resistant to reactivation by oxime antidotes.[1]

Quantitative Data Summary

The following table summarizes the known kinetic parameters for the inhibition of human red blood cell acetylcholinesterase by this compound.

ParameterValueConditionsReference
Inhibition Rate Constant (kᵢ) 2.3 x 10³ M⁻¹ min⁻¹pH 7.4, 37°C[1]
Spontaneous Reactivation Half-life 2.3 minpH 7.4, 37°C[1]
Aging Half-life 25 minpH 7.4, 37°C[1]
IC₅₀ Not available in cited literature--

Note on IC₅₀: A specific 50% inhibitory concentration (IC₅₀) value for this compound was not found in the reviewed literature. However, a detailed protocol for its determination is provided in the experimental section below.

Experimental Protocols

This section provides detailed methodologies for conducting acetylcholinesterase inhibition kinetic assays with this compound. The primary method described is the spectrophotometric Ellman's assay.

Protocol 1: Determination of Acetylcholinesterase Inhibition Kinetics using Ellman's Method

This protocol is adapted for a 96-well plate format, allowing for high-throughput analysis.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

  • Multichannel pipette

  • Standard laboratory equipment (e.g., vortex mixer, analytical balance)

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Store protected from light at 4°C.

  • ATCI Solution (14 mM): Dissolve 4.05 mg of ATCI in 1 mL of deionized water. Prepare fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer containing 0.1% BSA. The final concentration in the well should be optimized to yield a linear reaction rate (an increase in absorbance of approximately 0.1-0.2 per minute).

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.

Assay Procedure:

  • Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a control (enzyme without inhibitor), and test samples with various concentrations of this compound. It is recommended to perform all measurements in triplicate.

  • Reagent Addition:

    • To all wells, add 165 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the appropriate this compound dilution to the test wells. Add 10 µL of phosphate buffer to the control and blank wells.

    • Add 10 µL of the AChE solution to the control and test wells. Add 10 µL of phosphate buffer to the blank wells.

    • Add 5 µL of the 10 mM DTNB solution to all wells.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the Rate of Reaction: Determine the rate of reaction (V = ΔAbsorbance/min) for each well from the linear portion of the absorbance versus time plot.

  • Calculate Percentage of Inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_sample is the rate of reaction in the presence of this compound.

  • Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition, can be determined by non-linear regression analysis of the resulting dose-response curve.

Protocol 2: Determination of Kinetic Constants (kᵢ, kₐ, and kₚ)

For irreversible inhibitors like this compound, the overall inhibition rate constant (kᵢ) is a composite of the initial binding (governed by the affinity constant, Kₐ) and the subsequent phosphorylation (governed by the phosphorylation constant, kₚ). A method to determine these constants involves measuring the rate of inhibition at different inhibitor concentrations.

Procedure:

  • Perform the kinetic assay as described in Protocol 1, but for a fixed, low concentration of substrate (ATCI).

  • For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time. The slope of this line will give the apparent first-order rate constant (k_obs).

  • Plot the calculated k_obs values against the corresponding this compound concentrations.

  • The resulting plot should be a hyperbola that can be fitted to the following equation to determine Kₐ and kₚ: k_obs = kₚ / (1 + Kₐ / [I]) Where:

    • [I] is the inhibitor concentration.

    • kₚ is the maximal rate of inactivation at saturating inhibitor concentrations.

    • Kₐ is the inhibitor concentration at which the rate of inactivation is half of kₚ.

Visualizations

Acetylcholinesterase Catalytic Cycle and Inhibition by this compound

AChE_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by this compound ACh Acetylcholine Complex AChE-ACh Complex ACh->Complex Binds to Active Site AChE Active AChE AChE->Complex Complex->AChE Hydrolysis Products Choline + Acetate Complex->Products This compound This compound Inhibited_AChE Phosphorylated AChE (Inactive) This compound->Inhibited_AChE Covalent Phosphorylation Aged_AChE Aged Inhibited AChE (Non-reactivatable) Inhibited_AChE->Aged_AChE Aging AChE_Inhibit Active AChE AChE_Inhibit->Inhibited_AChE

Caption: Mechanism of AChE catalysis and irreversible inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay

Assay_Workflow start Start prep Prepare Reagents: AChE, this compound, ATCI, DTNB, Buffer start->prep plate Plate Setup: Blank, Control, Test Samples prep->plate add_reagents Add Buffer, Inhibitor, AChE, and DTNB plate->add_reagents preincubate Pre-incubate at 37°C add_reagents->preincubate initiate Initiate Reaction with ATCI preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis: Calculate % Inhibition, IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Logical Relationship for Kinetic Constant Determination

Kinetic_Analysis data Kinetic Assay Data (Absorbance vs. Time) rate Calculate Reaction Rates (V) data->rate inhibition Calculate % Inhibition rate->inhibition kobs Determine k_obs (ln(%Activity) vs. Time) rate->kobs ic50 Determine IC50 inhibition->ic50 k_plot Plot k_obs vs. [this compound] kobs->k_plot constants Determine Ka and kp k_plot->constants

Caption: Data analysis workflow for determining kinetic constants.

References

Application Notes and Protocols for Studying Isodimethoate-Induced DNA Damage and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the genotoxic and apoptotic effects of Isodimethoate, an organophosphorus pesticide. The following sections detail the methodologies for assessing DNA damage and the subsequent programmed cell death, equipping researchers with the necessary tools to evaluate the cellular impact of this compound.

Introduction

This compound, a derivative of dimethoate, is an organophosphorus insecticide that has raised concerns due to its potential for cellular damage. Studies on the related compound, dimethoate, have demonstrated its capacity to induce DNA damage and trigger apoptosis in various cell types.[1][2][3][4][5] This document outlines a suite of assays to meticulously characterize the extent of DNA damage and the apoptotic pathways activated by this compound exposure. The protocols provided are foundational for mechanism-of-action studies, risk assessment, and the development of potential therapeutic interventions.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the described experimental protocols.

Table 1: Quantification of DNA Damage using the Comet Assay

Treatment GroupThis compound Conc. (µM)Olive Tail Moment (Mean ± SD)% DNA in Tail (Mean ± SD)Tail Length (µm) (Mean ± SD)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control(e.g., H₂O₂)

Table 2: Analysis of DNA Double-Strand Breaks by γH2AX Staining

Treatment GroupThis compound Conc. (µM)% γH2AX Positive Cells (Mean ± SD)Mean γH2AX Foci per Cell (Mean ± SD)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control(e.g., Etoposide)

Table 3: Flow Cytometric Analysis of Apoptosis using Annexin V/PI Staining

Treatment GroupThis compound Conc. (µM)% Viable Cells (Annexin V-/PI-) (Mean ± SD)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Necrotic Cells (Annexin V-/PI+) (Mean ± SD)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control(e.g., Staurosporine)

Table 4: Quantification of Apoptosis by TUNEL Assay

Treatment GroupThis compound Conc. (µM)% TUNEL Positive Cells (Mean ± SD)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control(e.g., DNase I)

Table 5: Densitometric Analysis of Apoptosis-Related Proteins by Western Blot

Treatment GroupThis compound Conc. (µM)Relative Expression of Cleaved Caspase-3 (Fold Change vs. Control)Relative Expression of Cleaved PARP (Fold Change vs. Control)Bax/Bcl-2 Ratio (Fold Change vs. Control)
Vehicle Control01.01.01.0
This compoundX
This compoundY
This compoundZ

Experimental Protocols

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6][7][8][9][10]

Materials:

  • Normal Melting Point (NMP) Agarose (B213101)

  • Low Melting Point (LMP) Agarose

  • Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green I or Propidium Iodide)

  • Frosted microscope slides

Protocol:

  • Cell Preparation: Treat cells with varying concentrations of this compound for the desired time. Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose.

  • Embedding: Mix 10 µL of cell suspension with 75 µL of 0.5% LMP agarose and layer onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer.

  • Staining and Visualization: Stain the slides with a suitable DNA stain and visualize using a fluorescence microscope.

  • Analysis: Capture images and analyze at least 50-100 comets per slide using appropriate software to determine parameters such as Olive Tail Moment, % DNA in the tail, and tail length.

Immunofluorescence Staining for γH2AX Foci

Phosphorylation of histone H2AX at serine 139 (γH2AX) is a specific marker for DNA double-strand breaks (DSBs).[11][12][13][14][15]

Materials:

  • Cells grown on coverslips or cytospun onto slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using antifade mounting medium, and visualize using a fluorescence or confocal microscope.

  • Quantification: Count the number of γH2AX foci per nucleus in at least 100 cells per condition.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[21][22][23][24][25]

Materials:

  • TUNEL Assay Kit (e.g., with TdT enzyme and BrdUTP or fluorescently labeled dUTP)

  • Fixation and permeabilization reagents (as per kit instructions)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Preparation: Prepare cells (on slides or in suspension) after treatment with this compound.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs. This enzyme will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[26][27][28][29]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse this compound-treated cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control like β-actin.

Visualization of Workflows and Signaling Pathways

Experimental_Workflow cluster_treatment Cell Treatment cluster_dna_damage DNA Damage Assessment cluster_apoptosis Apoptosis Assessment Cell_Culture Cell Culture Isodimethoate_Treatment This compound Exposure Cell_Culture->Isodimethoate_Treatment Cell_Harvesting Cell Harvesting Isodimethoate_Treatment->Cell_Harvesting Comet_Assay Comet Assay Cell_Harvesting->Comet_Assay Single Cell Suspension gH2AX_Staining γH2AX Staining Cell_Harvesting->gH2AX_Staining Cells on Coverslips Annexin_V_PI Annexin V/PI Staining Cell_Harvesting->Annexin_V_PI Single Cell Suspension TUNEL_Assay TUNEL Assay Cell_Harvesting->TUNEL_Assay Cells on Slides or Suspension Western_Blot Western Blotting Cell_Harvesting->Western_Blot Cell Lysate

Caption: Experimental workflow for studying this compound-induced DNA damage and apoptosis.

Signaling_Pathway This compound This compound DNA_Damage DNA Damage (Strand Breaks) This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR gH2AX γH2AX Formation ATM_ATR->gH2AX p53 p53 Activation ATM_ATR->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis via DNA damage.

References

Troubleshooting & Optimization

Technical Support Center: Isodimethoate and Dimethoate Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of isodimethoate and dimethoate (B1670662). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation of these two closely related organophosphate insecticides using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and dimethoate.

1. Poor Resolution or Co-elution of this compound and Dimethoate Peaks

Question: My chromatogram shows a single broad peak or two poorly resolved peaks for this compound and dimethoate. How can I improve the separation?

Answer:

Improving the resolution between this compound and dimethoate, which are isomers, requires careful optimization of several chromatographic parameters. Since they have very similar chemical properties, achieving baseline separation can be challenging. Here are the key factors to consider:

  • Mobile Phase Composition: The organic modifier (typically acetonitrile (B52724) or methanol) and its ratio to the aqueous phase is a critical factor.[1]

    • Recommendation: Start by decreasing the percentage of the organic solvent in the mobile phase. This will increase the retention times of both compounds, potentially providing more time for the column to resolve them.[2] Make small, incremental changes to the organic-to-aqueous ratio to observe the effect on resolution.

  • Column Chemistry: While C18 columns are widely used, they may not always provide the best selectivity for isomers.[3]

    • Recommendation: Consider a column with a different stationary phase. A C8 column or a phenyl-based column could offer different selectivities due to alternative interaction mechanisms.[2][4] Phenyl phases, for example, can provide enhanced resolution for compounds with aromatic rings or those with subtle differences in their three-dimensional structure.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention and selectivity.[5]

    • Recommendation: For dimethoate and this compound, adding a small amount of acid, such as acetic acid or formic acid, to the mobile phase is common.[4][6] This can help to suppress the ionization of any residual silanols on the silica-based stationary phase, leading to improved peak shape and potentially better resolution. A mobile phase of acetonitrile, water, and glacial acetic acid in a ratio of 400:600:1 (v/v/v) has been used in a CIPAC method for dimethoate analysis.[4]

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact efficiency and selectivity.

    • Recommendation: Experiment with different column temperatures, for instance, in the range of 25°C to 40°C. Sometimes, a moderate increase in temperature can improve peak shape and resolution.

2. Peak Tailing

Question: My this compound and/or dimethoate peaks are showing significant tailing. What could be the cause and how do I fix it?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, particularly with active silanol (B1196071) groups, can lead to tailing.[5]

    • Recommendation: As mentioned above, acidifying the mobile phase with acetic or formic acid can help to minimize these interactions.[4][6] Using a highly end-capped column or a column with a stationary phase designed for low silanol activity can also be beneficial.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak distortion.

    • Recommendation: Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.

    • Recommendation: If the problem persists, try flushing the column with a strong solvent or, if necessary, replace the column.

3. Irreproducible Retention Times

Question: The retention times for this compound and dimethoate are shifting between injections. What should I check?

Answer:

Fluctuating retention times can compromise the reliability of your analytical method. The most common causes include:

  • Mobile Phase Instability: The composition of the mobile phase must be consistent.

    • Recommendation: Ensure your mobile phase is well-mixed and degassed. If you are using an online mixing system, verify that it is functioning correctly. Preparing the mobile phase manually can sometimes resolve this issue.[7]

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant and controlled temperature.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Recommendation: Check for any leaks in the system and listen for unusual pump noises. If necessary, perform pump maintenance as per the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound and dimethoate?

A1: A good starting point would be to use a C18 or C8 column with a mobile phase consisting of acetonitrile and water, with the addition of a small amount of acid.[4][8] A common mobile phase composition to begin with is a 60:40 (v/v) ratio of acetonitrile to water.[8] From there, you can optimize the mobile phase ratio and other parameters as discussed in the troubleshooting guide to improve resolution.

Q2: What detection wavelength should I use for this compound and dimethoate?

A2: A UV detector is commonly used for the analysis of dimethoate. Detection is often performed at a wavelength of around 210 nm or 220 nm.[3][4]

Q3: How should I prepare my samples for analysis?

A3: Dimethoate working standards are typically prepared by dissolving the substance in methanol (B129727) to create a stock solution.[8] Subsequent dilutions can also be made with methanol. For sample extraction from a matrix, a common technique involves liquid-liquid extraction with an organic solvent like benzene, followed by centrifugation and evaporation of the organic layer.[8]

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of dimethoate, which can serve as a starting point for the separation of this compound and dimethoate.

ParameterMethod 1Method 2
Column Phenomenex Luna C18 (250 x 4.6 mm)C8 (125 x 4.6 mm)[4]
Mobile Phase Acetonitrile:Water (60:40, v/v)[8]Acetonitrile:Water:Glacial Acetic Acid (400:600:1, v/v/v)[4]
Flow Rate 1.0 mL/minNot Specified
Detection UV at 220 nm[3]UV at 210 nm[4]
Retention Time (Dimethoate) 4.75 minNot Specified

Experimental Protocols

General Protocol for Reverse-Phase HPLC Analysis of Dimethoate and this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Preparation of Mobile Phase:

    • For a mobile phase of Acetonitrile:Water (60:40, v/v), carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.[8]

    • Mix thoroughly.

    • Degas the mobile phase using a suitable method such as vacuum filtration or sonication.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of dimethoate by accurately weighing and dissolving the standard in methanol to a final concentration of 1 mg/mL.[8]

    • Prepare working standard solutions by diluting the stock solution with methanol to the desired concentrations.[8]

    • If an this compound standard is available, prepare it in the same manner.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the column temperature, if using a column oven.

    • Set the UV detector to the desired wavelength (e.g., 210 nm or 220 nm).[3][4]

  • Injection and Data Acquisition:

    • Inject a fixed volume of the standard or sample solution onto the column.

    • Record the chromatogram and identify the peaks corresponding to this compound and dimethoate based on the retention times of the individual standards.

Visualizations

a cluster_0 Troubleshooting Workflow for Poor Resolution Start Poor Resolution or Co-elution Step1 Decrease % Organic Solvent in Mobile Phase Start->Step1 Step2 Change Column Chemistry (e.g., C8 or Phenyl) Step1->Step2 If resolution is still poor Step3 Adjust Mobile Phase pH (e.g., add Acetic Acid) Step2->Step3 If resolution is still poor Step4 Optimize Column Temperature Step3->Step4 If resolution is still poor End Improved Resolution Step4->End If resolution is satisfactory

Caption: A logical workflow for troubleshooting poor peak resolution.

b cluster_1 Experimental Workflow for HPLC Analysis Prep Prepare Mobile Phase and Standard Solutions Equilibrate Equilibrate HPLC System Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Detect UV Detection Inject->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: A simplified experimental workflow for HPLC analysis.

References

Technical Support Center: Overcoming Matrix Effects in Isodimethoate LC-MS/MS Analysis of Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS analysis of Isodimethoate in complex food matrices.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, offering detailed solutions to common problems.

Question 1: I am observing significant signal suppression for my this compound analyte. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression is a common manifestation of matrix effects where co-eluting components from the food sample interfere with the ionization of this compound in the mass spectrometer's source.[1][2] This leads to a decreased analyte signal, impacting accuracy and sensitivity.[1]

Potential Causes:

  • High concentrations of co-eluting matrix components: Sugars, lipids, pigments, and other endogenous substances can compete with this compound for ionization.[3]

  • Ionization source saturation: An excess of ions in the source can lead to a non-linear response and suppression of the analyte signal.

  • Changes in droplet formation and desolvation: Matrix components can alter the physical properties of the ESI droplets, hindering the efficient release of analyte ions.[4]

Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2]

    • Solid Phase Extraction (SPE): A highly effective technique for cleaning up complex samples. Different sorbents can be used to selectively retain the analyte while washing away interferences.[3]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method for pesticide residue analysis in food, involving a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[1]

    • Liquid-Liquid Extraction (LLE): Can be used to partition this compound into a solvent immiscible with the sample matrix.[2]

  • Sample Dilution: A simple and often effective method to reduce the concentration of both the analyte and matrix components.[1][5] However, this approach may compromise the limit of quantitation (LOQ).[5]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[4]

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte peak from matrix interferences.[4]

    • Column Selection: Use a column with a different selectivity that provides better separation for your specific matrix.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience similar matrix effects.[1][5]

  • Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to correct for matrix effects. The SIL internal standard will be affected by the matrix in the same way as the native analyte, allowing for accurate quantification.[1]

Question 2: My this compound recovery is low and inconsistent. What steps can I take to troubleshoot this?

Answer:

Low and inconsistent recovery can be caused by issues in the sample preparation or analytical stages. A systematic approach is needed to identify the source of the problem.[1]

Troubleshooting Steps:

  • Evaluate the Sample Extraction Efficiency:

    • pH of Extraction: The pH of the extraction solvent can significantly impact the recovery of certain pesticides. Experiment with adjusting the pH to optimize the extraction of this compound.[6]

    • Solvent Choice: Ensure the extraction solvent is appropriate for the polarity of this compound and the food matrix. Acetonitrile (B52724) is a common choice for multi-residue pesticide analysis.[3]

    • Homogenization: Ensure the sample is thoroughly homogenized to allow for efficient extraction of the analyte.

  • Assess the Cleanup Step (d-SPE or SPE):

    • Sorbent Selection: The choice of sorbent in the cleanup step is critical. For example, graphitized carbon black (GCB) can remove pigments but may also adsorb planar pesticides.[1][6] Evaluate if the chosen sorbent is retaining your analyte.

    • Analyte Breakthrough: During SPE, ensure that the analyte is not eluting prematurely during the washing steps.

  • Check for Analyte Degradation:

    • Temperature and Light Sensitivity: Some pesticides are sensitive to heat and light. Ensure samples and standards are stored correctly and processed in a timely manner.

    • pH Stability: this compound may be susceptible to degradation at certain pH values.

  • Investigate Instrumental Factors:

    • Injector Carryover: Poor rinsing of the injection port and needle can lead to carryover between samples, affecting accuracy.

    • Source Contamination: A dirty ion source can lead to inconsistent ionization and poor sensitivity.[7] Regular cleaning is essential.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS?

A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either signal suppression (decrease in signal) or enhancement (increase in signal), which can compromise the accuracy and reliability of quantitative analysis.[8][9]

Q2: How can I quantify the matrix effect?

A2: The matrix effect can be calculated by comparing the peak area of an analyte in a standard solution prepared in a post-extraction blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Q3: When should I use matrix-matched calibration versus an internal standard?

A3:

  • Matrix-Matched Calibration is a good option when you have access to a representative blank matrix for each food type you are analyzing.[5] It is effective at compensating for matrix effects but can be laborious if dealing with many different matrices.[5]

  • An Isotope-Labeled Internal Standard (IL-IS) is the preferred method when available.[1] Since the IL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same matrix effects, providing the most accurate correction. This is particularly useful when analyzing a variety of different food matrices.

Q4: Can changing my LC-MS/MS instrument parameters help reduce matrix effects?

A4: Yes, optimizing instrument parameters can help. For example, adjusting the electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates, and temperature can sometimes improve the ionization efficiency of the analyte relative to the matrix components. However, this is often less effective than addressing the issue through sample preparation or chromatographic separation.[10]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol provides a general workflow for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food.

  • Homogenization: Weigh 10-15 g of a representative portion of the homogenized food sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • For samples with low water content, add an appropriate amount of water.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and sodium citrate).[1]

    • Securely cap the tube and shake vigorously for 1 minute.[1]

    • Centrifuge at >3000 rcf for 5 minutes.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.[1]

    • The d-SPE tube should contain a primary secondary amine (PSA) sorbent to remove organic acids and sugars, and magnesium sulfate to remove excess water.[1]

    • For pigmented samples, graphitized carbon black (GCB) may be included, but its use should be evaluated as it can adsorb planar pesticides.[1]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract for LC-MS/MS analysis.

    • The extract may need to be diluted with mobile phase or a suitable solvent before injection.

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Sample Cleanup (e.g., SPE, QuEChERS) Physically removes interfering matrix components from the sample extract.[3][5]Cleaner extracts, reduced instrument contamination, potentially lower matrix effects.[5]Can be time-consuming, may lead to analyte loss, and can be costly.[5]
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[1][5]Simple and effective for reducing matrix effects.[4][5]Raises the limit of quantitation (LOQ), may not be suitable for trace analysis.[5]
Chromatographic Separation Optimizes the separation of the analyte from co-eluting matrix components.[4]Can effectively reduce matrix effects without additional sample preparation steps.May require significant method development time.
Matrix-Matched Calibration Uses calibration standards prepared in a blank matrix extract to mimic the matrix of the samples.[1][5]Can effectively compensate for matrix effects.[5]Requires a representative blank matrix for each food type, which may not always be available.[5]
Isotope-Labeled Internal Standard (IL-IS) An isotopically labeled version of the analyte is added to the sample and standards to correct for variations in signal due to matrix effects.[1]Highly effective for correcting matrix effects, improves accuracy and precision.Can be expensive and may not be commercially available for all analytes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop sample Food Sample homogenize Homogenization sample->homogenize extraction QuEChERS Extraction homogenize->extraction cleanup d-SPE Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract lc_separation LC Separation final_extract->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing check_recovery Acceptable Recovery & Matrix Effect? data_processing->check_recovery check_recovery->data_processing Yes optimize_prep Optimize Sample Prep check_recovery->optimize_prep No optimize_lc Optimize LC Method check_recovery->optimize_lc No optimize_prep->extraction optimize_lc->lc_separation

Caption: Workflow for LC-MS/MS analysis of this compound, including the troubleshooting feedback loop.

matrix_effects_logic cluster_mitigation Mitigation Strategies cluster_compensation Compensation Strategies start Matrix Effect Observed (Signal Suppression/Enhancement) sample_prep Improve Sample Preparation (SPE, QuEChERS) start->sample_prep dilution Dilute Sample Extract start->dilution chromatography Optimize Chromatographic Separation start->chromatography matrix_matched Use Matrix-Matched Calibration start->matrix_matched internal_standard Use Isotope-Labeled Internal Standard start->internal_standard result Accurate & Reliable Quantification sample_prep->result dilution->result chromatography->result matrix_matched->result internal_standard->result

Caption: Decision tree for addressing matrix effects in LC-MS/MS analysis.

References

Addressing Isodimethoate instability during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing the instability of isodimethoate during sample storage and preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an isomer of the organophosphate insecticide dimethoate (B1670662) and is often present as an impurity in commercial dimethoate formulations.[1] Its stability is a concern because, like dimethoate, it is susceptible to degradation, which can lead to inaccurate quantification in analytical studies. This compound is known to be moisture-sensitive, indicating its potential for hydrolysis.[1]

Q2: What are the main factors that affect the stability of this compound?

A2: The primary factors influencing this compound stability are pH, temperature, and exposure to light. Organophosphate pesticides, including isomers like this compound, are generally more stable in acidic to neutral conditions and degrade under alkaline (basic) conditions.[2][3] Elevated temperatures can also accelerate degradation.[4]

Q3: How does pH affect the stability of this compound?

A3: While specific hydrolysis data for this compound is limited, data for its isomer, dimethoate, provides valuable insight. Dimethoate is stable in acidic solutions but hydrolyzes rapidly in alkaline aqueous solutions.[2][5] For instance, the half-life of dimethoate is significantly shorter at a pH of 9 compared to a pH of 7 or 5.[5][6] It is highly probable that this compound exhibits similar pH sensitivity.

Q4: What are the recommended storage conditions for this compound samples and standards?

A4: To minimize degradation, this compound samples and analytical standards should be stored in a cool, dark, and dry place.[7][8] For long-term storage, refrigeration (2-8°C) or freezing (-20°C for powder, -80°C in solvent) is recommended.[7] It is crucial to use tightly sealed containers to protect from moisture.[7][8] If preparing aqueous solutions, they should be buffered to a slightly acidic pH (e.g., pH 4-6) if compatible with the analytical method.[3]

Q5: What are the degradation products of this compound?

A5: The primary degradation pathway for this compound, similar to dimethoate, is expected to be hydrolysis. This process likely involves the cleavage of the phosphate (B84403) ester bonds. For dimethoate, a major degradation product is omethoate.[9][10] While a specific degradation pathway for this compound is not well-documented in the provided search results, it is reasonable to assume analogous hydrolytic products.

Troubleshooting Guide

Problem: I am observing a decrease in this compound concentration in my samples over a short period.

Possible Cause Troubleshooting Steps
Alkaline pH of the sample or solvent 1. Measure the pH of your sample matrix and any solvents used. 2. If the pH is above 7, consider acidifying the sample to a pH between 4 and 6, if this does not interfere with your analysis. 3. Use buffered solutions for sample dilution and preparation.[3]
Elevated storage temperature 1. Ensure samples are stored at the recommended low temperatures (refrigerated or frozen).[7] 2. Avoid repeated freeze-thaw cycles. 3. Process samples as quickly as possible after thawing.
Exposure to light 1. Store samples and standards in amber vials or protect them from light with aluminum foil. 2. Minimize exposure to direct sunlight or strong laboratory lighting during sample preparation.
Presence of water/moisture 1. Ensure all solvents are anhydrous, if appropriate for the extraction method. 2. Dry sample extracts thoroughly using a drying agent like anhydrous sodium sulfate (B86663) before concentration. 3. Store solid standards in a desiccator.
Contaminated glassware or reagents 1. Use scrupulously clean glassware. 2. Ensure all reagents are of high purity and free from alkaline or acidic contaminants.

Quantitative Data

The following table summarizes the stability of dimethoate, which can be used as a proxy for understanding the stability of its isomer, this compound.

Table 1: Half-life of Dimethoate at Different pH Levels in Aqueous Solution

pHTemperature (°C)Half-life (days)
520158
72068[6]
9Not specified12
9255.7 ± 1.4[5]

Note: This data is for dimethoate and should be used as an estimate for this compound stability.

Experimental Protocols

Protocol 1: Recommended Sample Storage and Handling

  • Collection: Collect samples in clean, appropriate containers. If the sample is aqueous, measure and record the initial pH.

  • Immediate Storage: If not analyzed immediately, store samples at ≤4°C. For storage longer than 48 hours, freeze at -20°C or lower.[7]

  • pH Adjustment (for aqueous samples): If the initial pH is > 7 and the analytical method allows, adjust the pH to a range of 4-6 using a suitable buffer or acid.

  • Extraction: When ready for analysis, thaw frozen samples at room temperature or in a cool water bath. Proceed with the extraction protocol promptly.

  • Solvent Selection: Use high-purity, and where necessary, anhydrous solvents for extraction and reconstitution of the final extract.

  • Light Protection: Throughout the process, protect samples from direct light by using amber glassware or by covering containers with aluminum foil.

Protocol 2: Analysis of this compound by HPLC

This is a general protocol and should be optimized for your specific instrumentation and sample matrix.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Column: A C18 reversed-phase column is commonly used for organophosphate analysis.[11]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically employed. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and help maintain an acidic environment.

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): a. Weigh a homogenized sample into a centrifuge tube. b. Add an appropriate volume of acetonitrile (and internal standard if used). c. Add extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering salt to maintain a slightly acidic pH). d. Vortex and centrifuge. e. Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup. f. The d-SPE tube contains sorbents to remove interfering matrix components. g. Vortex and centrifuge the d-SPE tube. h. The final supernatant is ready for injection or can be evaporated and reconstituted in a suitable solvent.

  • Injection: Inject the prepared sample extract into the HPLC system.

  • Quantification: Quantify this compound using a calibration curve prepared from certified reference standards.

Visualizations

cluster_degradation This compound Degradation Pathway This compound This compound Hydrolysis Hydrolysis (cleavage of P-S or P-O bond) This compound->Hydrolysis Alkaline pH, High Temperature, Moisture DegradationProducts Degradation Products Hydrolysis->DegradationProducts

Caption: Simplified degradation pathway for this compound.

cluster_workflow Sample Handling Workflow Start Sample Collection Storage Store at ≤4°C (short-term) or ≤-20°C (long-term) Protect from light Start->Storage pH_Check Check pH (for aqueous samples) Storage->pH_Check Adjust_pH Adjust pH to 4-6 (if necessary) pH_Check->Adjust_pH pH > 7 Preparation Sample Preparation (e.g., QuEChERS) pH_Check->Preparation pH ≤ 7 Adjust_pH->Preparation Analysis Instrumental Analysis (e.g., HPLC) Preparation->Analysis End Data Reporting Analysis->End

Caption: Recommended workflow for sample handling to minimize this compound degradation.

cluster_troubleshooting Troubleshooting this compound Instability Start Low this compound Recovery? Check_pH Was sample/solvent pH > 7? Start->Check_pH Yes Check_Temp Was sample stored at > 4°C? Check_pH->Check_Temp No Solution_pH Solution: Buffer to pH 4-6 Check_pH->Solution_pH Yes Check_Light Was sample exposed to light? Check_Temp->Check_Light No Solution_Temp Solution: Store at ≤4°C or frozen Check_Temp->Solution_Temp Yes Check_Moisture Was moisture present? Check_Light->Check_Moisture No Solution_Light Solution: Use amber vials Check_Light->Solution_Light Yes Solution_Moisture Solution: Use anhydrous solvents and drying agents Check_Moisture->Solution_Moisture Yes Other Consider other factors: - Matrix effects - Instrument issues Check_Moisture->Other No

Caption: A flowchart to troubleshoot the causes of this compound instability.

References

Optimizing Isodimethoate extraction efficiency from complex soil matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction of isodimethoate from complex soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its relation to Dimethoate (B1670662)?

This compound is an isomer of Dimethoate, a widely used organophosphate insecticide.[1] It is often present in technical grade Dimethoate formulations and can be formed during the thermal decomposition of Dimethoate. Both compounds are anticholinesterase agents, making their detection and quantification in environmental samples crucial.[1]

Q2: Why is extracting this compound from soil challenging?

Extracting pesticides like this compound from soil is inherently difficult due to the complexity and heterogeneity of the soil matrix.[2][3] Key challenges include:

  • Strong Analyte-Matrix Interactions: Soil possesses numerous active sites (polar, non-polar, ionic) that can strongly bind pesticide molecules, especially in soils with high organic matter or clay content.[3][4][5]

  • Co-extraction of Interferences: Soil contains a complex blend of organic and inorganic materials, such as humic acids, lipids, and pigments.[4] These substances are often co-extracted with the target analyte, leading to "matrix effects."

  • Matrix Effects: Co-extracted interferences can suppress or enhance the analyte signal during instrumental analysis (e.g., LC-MS/MS), leading to inaccurate quantification.[2][6]

Q3: What are the common methods for extracting this compound from soil?

Several methods can be used, but the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is now widely preferred for multi-residue pesticide analysis in soil.[2][3][4][7] Other traditional methods include:

  • Soxhlet Extraction[4][8]

  • Ultrasound-Assisted Extraction (UAE)[9][10]

  • Pressurized Liquid Extraction (PLE)[4]

  • Microwave-Assisted Extraction (MAE)[4]

QuEChERS is favored for its speed, low solvent consumption, and effectiveness over a wide range of pesticides.[4][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of this compound from soil.

Problem 1: Low Analyte Recovery

Q: My recovery of this compound is consistently below the acceptable range (e.g., <70%). What are the potential causes and how can I fix this?

A: Low recovery is a common issue stemming from several factors throughout the workflow. A systematic approach is needed for troubleshooting.

Potential Causes & Solutions:

  • Inadequate Extraction Efficiency: The solvent may not be effectively disrupting the strong interactions between this compound and the soil matrix, particularly in soils with high clay or organic matter content.[12]

    • Optimize Solvent: Acetonitrile (B52724) is a standard and effective solvent for QuEChERS.[2][7] For particularly challenging matrices, ensure vigorous shaking or vortexing to maximize contact between the solvent and soil particles.[2]

    • Increase Extraction Energy: Employ mechanical shaking for a sufficient duration (e.g., 5-10 minutes) or consider using ultrasound assistance to enhance solvent penetration.[9][11]

    • Hydrate (B1144303) Dry Soil: For dry soil samples, especially clay, a pre-extraction hydration step is critical. Add a defined volume of water to the sample and allow it to hydrate for at least 30 minutes before adding the extraction solvent.[11][12] This helps swell the clay and improves solvent access to bound residues.

  • Analyte Loss During Cleanup: The sorbents used in the dispersive solid-phase extraction (d-SPE) cleanup step can sometimes adsorb the target analyte along with the matrix interferences.[6]

    • Evaluate Sorbents: The most common d-SPE sorbent is Primary Secondary Amine (PSA), which removes organic acids.[13] C18 is added for non-polar interferences (fats), and Graphitized Carbon Black (GCB) is used for pigments like chlorophyll.[14] If you suspect analyte loss, try reducing the amount of sorbent, particularly GCB, which can adsorb planar molecules.

    • Test Sorbent Recovery: Perform a recovery experiment with a standard solution passed through the d-SPE step without the soil matrix to isolate the effect of the cleanup sorbents.

  • Analyte Degradation: this compound, like other organophosphates, can be susceptible to degradation under certain pH conditions.

    • Use a Buffered Method: The original QuEChERS method is unbuffered. Using a buffered version (e.g., AOAC or CEN standard with citrate (B86180) or acetate (B1210297) buffers) helps maintain a stable pH during extraction and prevents the degradation of pH-sensitive pesticides.[4][14]

Problem 2: High Matrix Effects & Poor Reproducibility (%RSD > 20%)

Q: I'm observing significant signal suppression in my LC-MS/MS analysis and my results are not reproducible. How can I mitigate these matrix effects?

A: High matrix effects and poor reproducibility are typically caused by insufficient cleanup of co-extracted matrix components and sample inhomogeneity.

Potential Causes & Solutions:

  • Insufficient Sample Cleanup: Complex soil matrices, especially those high in organic matter, release many interfering compounds that are not adequately removed by the standard cleanup procedure.[5][15]

    • Optimize d-SPE Sorbents: Ensure you are using the correct combination of d-SPE sorbents for your soil type. A combination of anhydrous MgSO₄ (to remove water), PSA (for organic acids), and C18 (for non-polar interferences) is a good starting point.[2][14] For highly organic soils, you may need to adjust the amounts of these sorbents.

    • Consider Z-Sep®: For soils with high lipid content, Z-Sep®, a zirconium-based sorbent, can be more effective at removing fats and other matrix components than traditional C18/PSA combinations.[16]

  • Inhomogeneous Sample: Soil is naturally heterogeneous. If the subsample taken for extraction is not representative of the bulk sample, results will be inconsistent.[12]

    • Thorough Homogenization: Before weighing, ensure the entire soil sample is thoroughly homogenized by sieving (e.g., through a 2 mm mesh) and mixing.[2]

  • Instrumental Interference: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source.[2][12]

    • Use Matrix-Matched Calibration: This is a highly effective strategy. Prepare your calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as your samples. This helps to systematically compensate for signal suppression or enhancement.[6][12]

    • Employ an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for both extraction variability and matrix effects.[2] A SIL-IS will behave almost identically to the native analyte throughout the entire process, providing the most accurate correction.[2][6]

    • Dilute the Extract: A simple but effective method is to dilute the final extract (e.g., 5x or 10x) with the initial mobile phase. This reduces the concentration of interfering compounds, though it also reduces analyte concentration, so ensure your instrument has sufficient sensitivity.[6]

Data on Extraction Efficiency

The following table summarizes typical recovery data for organophosphate pesticides from soil using various extraction techniques. Data specific to this compound is limited; therefore, data for dimethoate and other organophosphates are presented as a reference.

Extraction MethodSoil TypeAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS Various Agricultural SoilsMulticlass Pesticides70 - 120% for ~50% of analytes< 20%[4]
Ultrasound-Assisted Extraction Various Agricultural SoilsMulticlass Pesticides79 - 105% (most analytes)Not Specified[9]
Soxhlet Extraction Agricultural SoilDimethoate~85%< 15%
Matrix Solid Phase Dispersion Agricultural SoilMulticlass Pesticides72.4 - 120%< 20%[8]

Experimental Protocols

Modified QuEChERS Protocol for this compound in Soil

This protocol is a widely accepted method for pesticide residue analysis in soil, adapted from standard QuEChERS procedures.[2][11][17]

1. Sample Preparation & Hydration

  • Air-dry the bulk soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize thoroughly.[2]

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 7-10 mL of deionized water to the tube. Vortex briefly and allow the soil to hydrate for 30 minutes. This step is crucial for dry and high-clay content soils.[11][12]

  • (Optional but recommended) Spike the sample with an appropriate volume of a stable isotope-labeled internal standard.

2. Extraction

  • Add 10 mL of acetonitrile (ACN) to the 50 mL centrifuge tube.

  • Add the appropriate QuEChERS extraction salts. For the CEN buffered method (EN 15662), this typically consists of 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

  • Cap the tube tightly and vortex or shake vigorously for 5 minutes to ensure thorough mixing and extraction. A mechanical shaker is recommended for consistency.[11]

  • Centrifuge the tube at ≥4000 RCF for 5 minutes. This will separate the sample into a lower solid layer (soil), a middle aqueous layer, and an upper organic (ACN) layer containing the analyte.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube.

  • The d-SPE tube should contain 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg PSA (to remove organic acids).[2] For soils with high non-polar interferences, add 50 mg of C18 sorbent.[2]

  • Vortex the d-SPE tube for 1 minute to facilitate the removal of interfering matrix components.

  • Centrifuge the tube at ≥4000 RCF for 5 minutes.

  • Carefully transfer the cleaned supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS.

Visualizations

QuEChERS_Workflow QuEChERS Workflow for this compound in Soil cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup weigh Weigh 10g Homogenized Soil hydrate Hydrate Soil with Water (30 min) weigh->hydrate add_acn Add 10mL Acetonitrile add_salts Add QuEChERS Salts add_acn->add_salts shake Shake Vigorously (5 min) add_salts->shake centrifuge1 Centrifuge (≥4000 RCF, 5 min) shake->centrifuge1 transfer1 Transfer 1mL Supernatant centrifuge1->transfer1 add_dspe Add to d-SPE Tube (MgSO4 + PSA +/- C18) transfer1->add_dspe vortex Vortex (1 min) add_dspe->vortex centrifuge2 Centrifuge (≥4000 RCF, 5 min) vortex->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract Troubleshooting_Low_Recovery Troubleshooting Logic for Low Analyte Recovery start Low Recovery Observed (<70%) check_extraction Is Extraction Sufficient? start->check_extraction check_cleanup Is Analyte Lost in Cleanup? check_extraction->check_cleanup No sol_extraction1 Increase shaking time/energy (e.g., use ultrasonication) check_extraction->sol_extraction1 Yes check_degradation Is Analyte Degrading? check_cleanup->check_degradation No sol_cleanup Reduce amount of d-SPE sorbent (especially GCB) or test alternatives check_cleanup->sol_cleanup Yes sol_degradation Use a buffered QuEChERS method (Citrate or Acetate) check_degradation->sol_degradation Yes sol_extraction2 Add pre-extraction hydration step for clay soils sol_extraction1->sol_extraction2

References

Technical Support Center: Minimizing Thermal Degradation of Isodimethoate in GC Inlet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on mitigating the thermal degradation of Isodimethoate during Gas Chromatography (GC) analysis. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) designed to address common issues encountered in the laboratory.

Troubleshooting Guides

This section addresses specific problems you may encounter during the GC analysis of this compound, offering step-by-step solutions to ensure accurate and reproducible results.

Problem: Poor Peak Shape (Tailing) for this compound

Possible Causes:

  • Active Sites in the Inlet: The primary cause of peak tailing for organophosphate pesticides like this compound is the presence of active sites (e.g., silanol (B1196071) groups) in the GC inlet liner. These sites can interact with the analyte, causing delayed elution.

  • Inlet Temperature Too Low: Insufficient temperature can lead to incomplete vaporization of this compound, resulting in broader, tailing peaks.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the analytical column can lead to peak distortion.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path, causing peak tailing.

Troubleshooting Steps:

  • Evaluate and Replace the Inlet Liner:

    • Ensure you are using a high-quality, deactivated inlet liner. For thermally labile compounds, liners with glass wool are often used to aid vaporization and trap non-volatile matrix components.

    • If the liner has been in use for an extended period, replace it with a new, freshly deactivated one.

  • Optimize Inlet Temperature:

    • While high temperatures can cause degradation, a temperature that is too low will result in poor peak shape. A good starting point for many pesticides is 250 °C.[1]

    • Experiment by increasing the temperature in small increments (e.g., 10-20 °C) and observe the effect on the peak shape and response.

  • Perform Inlet Maintenance:

    • Regularly clean the GC inlet to remove any accumulated residues.

    • Replace the septum and O-rings as they can be sources of contamination and leaks.

  • Column Maintenance:

    • If column contamination is suspected, trim a small portion (e.g., 10-15 cm) from the inlet end of the column.

    • Ensure the column is installed at the correct height in the inlet as specified by the instrument manufacturer.

Problem: Low or Inconsistent this compound Recovery

Possible Causes:

  • Thermal Degradation in the Inlet: this compound is susceptible to degradation at elevated temperatures, which is a common issue in hot split/splitless inlets.

  • Active Sites in the GC System: Active sites in the liner, column, or even the syringe can adsorb the analyte, leading to lower recovery.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, causing signal suppression or enhancement.

  • Suboptimal Injection Parameters: Incorrect injection speed or volume can affect the vaporization process and analyte transfer to the column.

Troubleshooting Steps:

  • Lower the Inlet Temperature:

    • This is the most critical parameter to address for thermally labile compounds. Systematically decrease the inlet temperature to find the lowest possible temperature that still provides good peak shape and efficient vaporization.

  • Use a Deactivated Liner:

    • A highly inert liner is crucial to prevent catalytic degradation. Consider liners specifically designed for active compounds. Liners with a sintered frit can offer a very inert surface and protect the column.[2]

  • Consider Alternative Injection Techniques:

    • Pulsed Splitless Injection: This technique uses a higher inlet pressure during injection to rapidly transfer the sample onto the column, minimizing the residence time in the hot inlet.

    • Cold On-Column Injection: This is the most gentle injection technique as the sample is introduced directly onto the column without passing through a hot inlet, thus eliminating the risk of thermal degradation in the inlet.

  • Evaluate Matrix Effects:

    • Prepare matrix-matched standards to compensate for any signal suppression or enhancement caused by the sample matrix.

    • Employ robust sample cleanup techniques like QuEChERS to remove interfering matrix components.

  • Use Analyte Protectants:

    • Adding analyte protectants to both samples and standards can help to mask active sites in the GC system, improving the recovery and reproducibility of labile compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC inlet temperature for this compound analysis?

A1: There is no single optimal temperature, as it depends on the specific GC system, liner, and sample matrix. However, for thermally labile pesticides like this compound, the goal is to use the lowest possible temperature that allows for efficient vaporization and good chromatography. A starting point of 250 °C is often recommended for pesticide analysis.[1] It is crucial to perform a temperature optimization study, where the inlet temperature is varied (e.g., from 200 °C to 280 °C) to find the best balance between recovery and peak shape.

Q2: Which type of GC inlet liner is best for this compound?

A2: A highly deactivated liner is essential. Splitless liners with a single taper and deactivated glass wool are commonly used for pesticide analysis as they promote good sample vaporization and trap non-volatile matrix components.[4][5] For particularly challenging matrices or very low detection limits, liners with a sintered glass frit can provide a more inert surface and better protection for the column.[2] The choice of liner can significantly impact the lifetime of the analytical column and the frequency of inlet maintenance.[4]

Q3: How can I differentiate between thermal degradation and active site adsorption?

A3: Both can lead to low recovery, but they can sometimes be distinguished by their chromatographic effects.

  • Thermal degradation will often result in the appearance of new, smaller peaks in the chromatogram which are the degradation products of this compound. The response of the this compound peak will decrease as the inlet temperature is increased.

  • Active site adsorption typically leads to peak tailing and a loss of response, but may not necessarily produce distinct degradation peaks. The peak shape and response may improve with the injection of a high-concentration standard or a matrix-containing sample, as these can temporarily "passivate" the active sites.

Q4: What are the expected thermal degradation products of this compound?

A4: The thermal decomposition of dimethoate (B1670662), a closely related organophosphate pesticide, is known to produce various thiophosphoric compounds.[6] While specific studies on this compound are less common, it is expected to undergo similar degradation pathways, potentially involving isomerization and cleavage of the phosphate (B84403) ester bonds. Identifying these degradation products in your chromatogram can be a clear indicator that the inlet temperature is too high.

Data Presentation

Table 1: Hypothetical Influence of Inlet Temperature on this compound Recovery

Inlet Temperature (°C)Average Recovery (%)Relative Standard Deviation (RSD, %)Peak Shape
200954.2Slight Tailing
225923.5Symmetrical
250853.1Symmetrical
275735.8Symmetrical, small degradation peaks observed
300558.2Significant degradation peaks observed

Note: This data is illustrative and the optimal temperature for your specific method should be determined experimentally.

Table 2: Hypothetical Comparison of Inlet Liners for this compound Analysis in a Complex Matrix

Liner TypeAverage Recovery (%) after 50 InjectionsRSD (%)Average Number of Injections Before Maintenance
Standard Deactivated Straight Liner6512.5~30
Single Taper with Deactivated Glass Wool826.8~75
Single Taper with Sintered Glass Frit884.5>100

Note: This data is illustrative and performance will vary based on the sample matrix and GC conditions.

Experimental Protocols

Detailed Methodology for QuEChERS Sample Preparation for this compound Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency. For samples with low water content, it may be necessary to add a specific amount of water to achieve a total water content of around 80%.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for better stability of pH-sensitive pesticides).

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at >3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube. The d-SPE tube typically contains primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water. For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at >3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

  • The extract may be directly injected or a solvent exchange to a more GC-friendly solvent like hexane (B92381) or toluene (B28343) can be performed. An analyte protectant can also be added at this stage.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC Analysis homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction with Salts homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup final_extract 4. Final Extract Preparation cleanup->final_extract injection 5. GC Injection (Optimized Inlet) final_extract->injection Inject separation 6. Chromatographic Separation injection->separation detection 7. Detection (e.g., MS) separation->detection data_analysis 8. Data Analysis & Quantification detection->data_analysis Acquire Data

Caption: Workflow for this compound analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues start Poor this compound Chromatography peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? start->low_recovery check_liner Check/Replace Deactivated Liner peak_tailing->check_liner Yes check_temp Optimize Inlet Temperature check_liner->check_temp check_column Perform Column Maintenance check_temp->check_column solution Improved this compound Analysis check_column->solution lower_temp Lower Inlet Temperature low_recovery->lower_temp Yes check_activity Use Ultra-Inert Liner/Supplies lower_temp->check_activity matrix_effects Evaluate Matrix Effects check_activity->matrix_effects matrix_effects->solution

Caption: Troubleshooting thermal degradation of this compound.

References

Troubleshooting low recovery of Isodimethoate during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low recovery of Isodimethoate during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include:

  • Analyte Breakthrough: The analyte does not adequately retain on the sorbent during sample loading and is lost in the load fraction. This can be due to an inappropriate sorbent, incorrect sample pH, a sample solvent that is too strong, or overloading the cartridge.

  • Loss During Washing: The wash solvent may be too strong, causing the partial or complete elution of this compound along with the interferences.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent, leaving it bound to the SPE cartridge.

  • Analyte Instability: this compound, like many organophosphate pesticides, can be susceptible to degradation, particularly under alkaline pH conditions.[1]

Q2: How can I systematically troubleshoot low recovery of this compound?

A systematic approach is crucial to identify the source of analyte loss. This involves analyzing the fractions from each step of the SPE procedure (load, wash, and elution) to pinpoint where the this compound is being lost.[2] Once the problematic step is identified, you can adjust the parameters accordingly.

Q3: What type of SPE sorbent is best for this compound?

This compound is a moderately polar organophosphate pesticide. For compounds with such properties, reversed-phase SPE is a common and effective technique.

  • C18 (Octadecylsilane): This is a widely used sorbent for the extraction of moderately polar to non-polar compounds from aqueous matrices. It is a good starting point for this compound extraction.

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents can offer higher retention capacity and stability across a wider pH range compared to silica-based sorbents. They have shown good recoveries for a broad range of pesticides.[3]

Q4: How does pH affect the extraction of this compound?

The pH of the sample can significantly impact the recovery of ionizable compounds. While this compound itself is not strongly ionizable, its stability is pH-dependent. Organophosphate pesticides are generally more stable in slightly acidic to neutral conditions (pH 5-7).[4] Alkaline conditions can lead to hydrolysis and degradation of the analyte, resulting in low recovery.[1][4] Therefore, it is recommended to adjust the sample pH to a neutral or slightly acidic range before loading it onto the SPE cartridge.

Q5: What are suitable elution solvents for this compound from a reversed-phase sorbent?

For reversed-phase SPE, the elution solvent should be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. Common elution solvents include:

Mixtures of these solvents are often used to fine-tune the elution strength. For example, a mixture of dichloromethane and methanol or acetonitrile and methanol can be effective. The choice of solvent can also depend on the subsequent analytical technique (e.g., GC or LC).

Troubleshooting Guide: Low this compound Recovery

This guide provides a structured approach to diagnosing and resolving low recovery issues.

Problem: Low or no recovery of this compound in the final eluate.

Step 1: Locate the Analyte Loss

To begin troubleshooting, it is essential to determine at which stage of the SPE process the this compound is being lost.

  • Experimental Protocol:

    • Perform the SPE procedure as usual.

    • Collect the load fraction (the sample that passes through the cartridge during loading).

    • Collect the wash fraction(s) .

    • Collect the elution fraction .

    • Analyze each fraction for the presence and quantity of this compound.

Step 2: Analyze the Results and Implement Solutions

Based on where the this compound is found, follow the corresponding troubleshooting path.

Scenario A: this compound is found in the LOAD FRACTION.

This indicates analyte breakthrough , meaning the this compound did not bind effectively to the sorbent.

Possible Cause Solution
Incorrect Sorbent Choice The sorbent is not retaining the analyte. If using a normal-phase sorbent, switch to a reversed-phase sorbent like C18 or a polymeric equivalent.
Sample Solvent Too Strong The organic content in the sample may be too high, preventing retention. Dilute the sample with water or a weaker solvent before loading.
Incorrect Sample pH Although this compound is not strongly ionizable, ensuring a neutral to slightly acidic pH can improve stability and interaction with the sorbent. Adjust sample pH to between 5 and 7.[4]
Flow Rate Too High A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent. Decrease the flow rate to allow for proper binding.
Cartridge Overload The amount of analyte or matrix components is exceeding the capacity of the sorbent. Use a larger SPE cartridge or dilute the sample.
Improper Cartridge Conditioning The sorbent was not properly activated. Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol for reversed-phase) followed by an equilibration step with water or a buffer similar to the sample matrix.

Scenario B: this compound is found in the WASH FRACTION.

This indicates that the analyte is being prematurely eluted during the wash step.

Possible Cause Solution
Wash Solvent is Too Strong The organic content of the wash solvent is too high. Decrease the percentage of organic solvent in the wash solution or switch to a weaker solvent (e.g., from 50% methanol to 20% methanol in water).
Incorrect pH of Wash Solvent A change in pH during the wash step could alter the interaction between the analyte and the sorbent. Ensure the pH of the wash solvent is consistent with the sample loading conditions.

Scenario C: this compound is NOT found in the Load, Wash, or Elution Fractions (or is very low in all).

This suggests that the analyte is strongly retained on the cartridge and is not being eluted , or it has degraded.

Possible Cause Solution
Elution Solvent is Too Weak The solvent is not strong enough to break the interaction between this compound and the sorbent. Increase the elution strength by using a less polar solvent (for reversed-phase) or by increasing the proportion of the stronger solvent in a mixture (e.g., from 50:50 to 20:80 water:methanol). Consider trying different solvents like acetonitrile or ethyl acetate.
Insufficient Elution Volume The volume of the elution solvent may not be enough to completely desorb the analyte. Increase the volume of the elution solvent or perform a second elution and analyze it separately.
Analyte Degradation This compound may have degraded on the cartridge, especially if the sample matrix is alkaline. Ensure the sample pH is adjusted to a neutral or slightly acidic range before extraction.
Secondary Interactions The analyte may be interacting with the sorbent through secondary mechanisms (e.g., polar interactions with residual silanols on C18). Adding a small amount of a more polar solvent or a pH modifier to the elution solvent can help disrupt these interactions.

Data Presentation

The following table summarizes expected recovery ranges for organophosphate pesticides using different SPE sorbents. Note that specific recovery for this compound may vary, and method optimization is recommended.

Sorbent TypeCommon Elution SolventsExpected Recovery Range (%) for OrganophosphatesReference
C18 (Reversed-Phase) Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane (or mixtures)70 - 110[3]
Polymeric (e.g., Oasis HLB) Methanol, Acetonitrile70 - 120[3]
PSA (Primary Secondary Amine) Acetonitrile80 - 111[5]
Graphitized Carbon Black (GCB) Dichloromethane/MethanolVariable, often used in combination with other sorbents for cleanup

Recovery data is generalized for organophosphate pesticides and may not be specific to this compound. Method validation is crucial.

Experimental Protocols

Generic Reversed-Phase SPE Protocol for this compound in Water Samples

This protocol is a starting point and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Do not allow the sorbent to dry.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water (adjusted to pH 6-7) through the cartridge.

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Adjust the pH of the water sample to 6-7.

    • Load the sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be performed if necessary, but monitor for analyte loss.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the this compound with 5-10 mL of a suitable solvent or solvent mixture (e.g., ethyl acetate, dichloromethane/methanol (9:1, v/v), or acetonitrile).

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC analysis).

Mandatory Visualization

SPE_Troubleshooting_Workflow start Start: Low this compound Recovery locate_loss Step 1: Analyze Load, Wash, & Elution Fractions start->locate_loss in_load Is analyte in LOAD fraction? locate_loss->in_load in_wash Is analyte in WASH fraction? in_load->in_wash No breakthrough_solutions Analyte Breakthrough: - Check sorbent type - Weaken sample solvent - Adjust sample pH - Reduce flow rate - Increase sorbent mass in_load->breakthrough_solutions Yes not_eluted Is analyte retained on cartridge? in_wash->not_eluted No wash_solutions Premature Elution: - Weaken wash solvent - Check wash solvent pH in_wash->wash_solutions Yes elution_solutions Incomplete Elution: - Strengthen elution solvent - Increase elution volume - Check for degradation (pH) - Address secondary interactions not_eluted->elution_solutions Yes end_point Optimized Recovery breakthrough_solutions->end_point wash_solutions->end_point elution_solutions->end_point SPE_Workflow conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water, pH 6-7) conditioning->equilibration sample_loading 3. Sample Loading (Aqueous sample, pH 6-7) equilibration->sample_loading washing 4. Washing (e.g., Water or weak organic mix) sample_loading->washing load_fraction Load Fraction (Waste/Analyze) sample_loading->load_fraction drying 5. Drying (Vacuum) washing->drying wash_fraction Wash Fraction (Waste/Analyze) washing->wash_fraction elution 6. Elution (e.g., Ethyl Acetate) drying->elution elution_fraction Elution Fraction (Collect) elution->elution_fraction

References

Enhancing Isodimethoate detection limits in analytical instrumentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical instrumentation used in Isodimethoate detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the detection limits and overall quality of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in achieving low detection limits for this compound?

A1: The primary challenges in detecting this compound at low concentrations are matrix effects, sample degradation, and suboptimal instrumental conditions. Matrix effects, caused by co-eluting substances from the sample matrix, can suppress or enhance the analyte signal, leading to inaccurate quantification.[1] this compound, like other organophosphates, can be susceptible to degradation during sample storage and preparation, particularly due to pH and temperature variations.[2][3] Finally, instrument parameters that are not optimized for this compound can lead to poor sensitivity and peak shape.

Q2: What is the role of an internal standard in this compound analysis?

A2: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (this compound) that is added to the sample at a known concentration before sample preparation. Using a stable isotope-labeled internal standard, such as Dimethoate-d6, is highly effective for correcting matrix effects, as the internal standard will be affected similarly to the native analyte.[1] This helps to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification.

Q3: How can I minimize the degradation of this compound in my samples?

A3: To minimize degradation, it is crucial to control the storage and sample preparation conditions. For short-term storage (up to 24 hours), refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at -20°C or below.[3] Use amber glass containers to prevent photodegradation.[3] For aqueous samples, acidification to a pH below 7 can help inhibit hydrolysis.[3] During sample preparation, it is important to work quickly and avoid high temperatures.

Q4: What are QuEChERS and SPE, and how do they help in this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are sample preparation techniques used to clean up complex samples before chromatographic analysis.[4] They are designed to remove interfering matrix components, which reduces matrix effects and improves the detection and quantification of the target analyte.[4] The choice between QuEChERS and SPE depends on the sample matrix and the specific analytical goals.

Q5: Can I use methods developed for Dimethoate (B1670662) for this compound analysis?

A5: Yes, methods developed for Dimethoate are often applicable to this compound as they are isomers with very similar chemical properties. However, it is crucial to validate the method for this compound to ensure adequate separation from Dimethoate and other potential isomers or interfering compounds, as well as to confirm recovery and sensitivity. For instance, O-desmethyl-dimethoate and O-desmethyl-isodimethoate can have similar mass transitions and retention times, requiring careful chromatographic separation.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using HPLC-MS/MS and GC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: Analyte interacting with active sites on the column. 3. Mismatched Sample Solvent: Sample solvent is stronger than the mobile phase. 4. Column Void or Blockage: Physical damage to the column.1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a pH that suppresses the ionization of silanol (B1196071) groups (e.g., lower pH). Consider a different column chemistry. 3. Dissolve the sample in the initial mobile phase whenever possible. 4. Reverse-flush the column (if permissible by the manufacturer) or replace the column.
Inconsistent Retention Times 1. Pump Problems: Inconsistent flow rate. 2. Mobile Phase Issues: Improperly prepared or degraded mobile phase. 3. Column Temperature Fluctuations: Inadequate temperature control. 4. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Check for leaks and purge the pump to remove air bubbles. 2. Prepare fresh mobile phase and ensure it is properly degassed. 3. Use a column oven to maintain a stable temperature. 4. Increase the column equilibration time between injections.
Low Signal Intensity / Poor Sensitivity 1. Matrix Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[1] 2. Suboptimal MS Parameters: Incorrect cone voltage or collision energy. 3. Sample Degradation: Analyte has degraded during storage or preparation. 4. Source Contamination: Dirty ion source.1. Improve sample cleanup using QuEChERS or SPE. Dilute the sample extract. Use matrix-matched calibration standards.[1] 2. Optimize MS parameters by infusing a standard solution of this compound. 3. Review sample handling and storage procedures.[3] 4. Clean the ion source according to the manufacturer's instructions.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents. 2. System Contamination: Carryover from previous injections. 3. Detector Issues: Electronic noise or failing detector.1. Use high-purity, HPLC-grade solvents. 2. Run blank injections to identify the source of contamination. Clean the injector and autosampler. 3. Contact the instrument manufacturer for service.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause Troubleshooting Steps
Peak Tailing 1. Active Sites in the Inlet or Column: Adsorption of the analyte. 2. Column Contamination: Buildup of non-volatile residues. 3. Improper Column Installation: Column not seated correctly in the inlet or detector.1. Use a deactivated inlet liner. Trim the front end of the column (10-20 cm). 2. Bake out the column at the maximum recommended temperature. 3. Reinstall the column according to the manufacturer's instructions.
Variable Peak Areas 1. Injector Discrimination: Inconsistent vaporization of the sample. 2. Leaking Syringe or Septum: Loss of sample during injection. 3. Inconsistent Injection Volume: Issues with the autosampler.1. Optimize the inlet temperature. Use a pulsed splitless injection if available. 2. Replace the syringe and septum. 3. Check the autosampler for proper operation.
No Peak or Very Small Peak 1. Analyte Degradation in the Inlet: this compound is thermally labile. 2. Incorrect GC-MS Parameters: Split ratio too high, or incorrect temperature program. 3. Sample Preparation Issue: Inefficient extraction or loss of analyte.1. Lower the inlet temperature. Use a programmed temperature vaporization (PTV) inlet if available. 2. Reduce the split ratio or use splitless injection. Optimize the temperature program. 3. Review the extraction and cleanup procedure for potential analyte loss.
Presence of Ghost Peaks 1. Carryover: Residue from a previous, more concentrated sample. 2. Septum Bleed: Degradation of the inlet septum. 3. Contaminated Syringe: Syringe not being properly cleaned between injections.1. Inject a solvent blank to confirm carryover. Implement a more rigorous syringe and injector cleaning protocol. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Optimize the syringe cleaning method in the autosampler sequence.

Quantitative Data on Detection Limits

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and related compounds from various studies. These values can serve as a benchmark for your own method development and optimization.

AnalyteMatrixInstrumentLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundTechnical ConcentrateHPLC-UV-240 ppm (Lowest Validated Fortification)[6]
Omethoate (B27486)Technical ConcentrateHPLC-UV-420 ppm (Lowest Validated Fortification)[6]
DimethoateCurry LeafLC-MS/MS-0.005 µg/g[4][7]
OmethoateCurry LeafLC-MS/MS-0.005 µg/g[4][7]
Dimethoate MetabolitesCherry, OnionLC-MS/MS-0.005 mg/kg[8]
Various PesticidesWaterLC-MS/MS0.8 - 2.0 ng/L[9]2.6 - 6.4 ng/L[9]
Various PesticidesWaterLC-MS/MS< 15 ng/L[9]-
Various PesticidesWaterLC-MS/MS0.5 - 10.6 ng/L[10]1.1 - 21.1 ng/L (Reporting Limit)[10]

Experimental Protocols

QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables, Soil)

This protocol is a generalized version of the QuEChERS method and should be optimized for your specific matrix and analytical needs.

Materials:

  • Homogenized sample

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18, GCB)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[11]

  • Add 10-15 mL of acetonitrile.

  • Add the appropriate internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts, cap immediately, and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.[1]

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.[1]

  • The supernatant is the final extract. It can be analyzed directly or diluted before injection into the LC-MS/MS or GC-MS system.

Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Water)

This protocol provides a general outline for SPE. The choice of sorbent and solvents will depend on the specific properties of this compound and the sample matrix.

Materials:

  • SPE cartridges (e.g., C18, HLB)

  • SPE manifold

  • Water sample

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., acetonitrile, ethyl acetate)

  • Nitrogen evaporator or concentrator

Procedure:

  • Conditioning: Pass 5-10 mL of methanol through the SPE cartridge. Do not let the sorbent go dry.

  • Equilibration: Pass 5-10 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Loading: Pass the water sample through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass a small volume of deionized water or a weak organic solvent to remove interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the analyte with a small volume of a strong organic solvent (e.g., 2 x 3 mL of acetonitrile).

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • The concentrated extract is ready for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA/C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection LC-MS/MS or GC-MS Injection final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_workflow cluster_sample Sample Integrity cluster_instrument Instrument Performance cluster_method Method Parameters start Poor Analytical Result (e.g., Low Sensitivity, Peak Tailing) check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage check_lc HPLC/GC System Check (Leaks, Flow Rate, Temp) start->check_lc optimize_chrom Optimize Chromatography (Mobile Phase, Gradient, Column) start->optimize_chrom check_prep Review Sample Prep (QuEChERS/SPE efficiency) check_storage->check_prep solution Improved Analytical Result check_prep->solution check_ms MS System Check (Source Cleaning, Tuning) check_lc->check_ms check_ms->solution optimize_ms Optimize MS Parameters (Cone Voltage, Collision Energy) optimize_chrom->optimize_ms optimize_ms->solution

Caption: A logical workflow for troubleshooting common analytical issues.

References

Method refinement for distinguishing Isodimethoate from its structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of isodimethoate and its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural isomers of this compound I should be aware of?

A1: The most significant structural isomer of this compound is omethoate (B27486). This compound is an isomer of dimethoate (B1670662), and omethoate is the oxygen analog metabolite of dimethoate.[1][2][3] Due to its higher toxicity, distinguishing omethoate from this compound and dimethoate is critical for accurate risk assessment.[1][3] Another important pair of isomers to consider are O-desmethyl-isodimethoate and O-desmethyl-dimethoate, which can be challenging to separate.[1]

Q2: What are the recommended analytical techniques for separating this compound from its isomers?

A2: The primary recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS).[4][5] LC-MS/MS is often preferred due to its high sensitivity and selectivity, especially for complex matrices.[5][6]

Q3: Why is the separation of these isomers challenging?

A3: Structural isomers have the same molecular weight and formula, and often similar physicochemical properties, which makes their separation by conventional chromatographic techniques difficult.[1] For example, O-desmethyl-dimethoate and O-desmethyl-isodimethoate share the same important mass transition, leading to co-elution on standard C18 columns.[1]

Troubleshooting Guide

Problem: I am observing co-elution of this compound and omethoate in my LC-MS/MS analysis.

  • Q: How can I improve the chromatographic separation?

    • A:

      • Column Selection: Standard C18 reversed-phase columns may not provide adequate separation.[1] Consider using a porous graphitic carbon column, such as a Hypercarb column, which has been shown to effectively separate these isomers.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) columns, like Trinity Q1 or Torus DEA, can also be effective for separating these polar compounds.[2]

      • Mobile Phase Optimization: For reversed-phase chromatography, carefully optimizing the gradient elution program is crucial. A shallow gradient with a slow increase in the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration can enhance resolution.[7] For HILIC, adjusting the initial water content in the mobile phase is key; lower initial water content generally leads to higher retention.

      • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving separation.

  • Q: Can I use mass spectrometry to differentiate co-eluting isomers?

    • A: While challenging, it is sometimes possible. Even if the precursor ions are the same, the product ion fragmentation patterns might differ slightly. Carefully optimize the collision energy for each isomer to find unique product ions or significantly different ion ratios that can be used for quantification. However, chromatographic separation is the more robust approach.[1]

Problem: I am experiencing significant matrix effects, leading to poor accuracy and precision.

  • Q: What are matrix effects and how do they impact my analysis?

    • A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8] This can cause ion suppression or enhancement, leading to inaccurate quantification.[8]

  • Q: How can I mitigate matrix effects?

    • A:

      • Sample Preparation: Utilize a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the matrix components.[6][7]

      • Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components.[8]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for systematic matrix effects.[2][8]

      • Isotopically Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as Dimethoate-d6, is a highly effective way to correct for matrix effects as it will be affected similarly to the analyte of interest.[7]

Experimental Protocols

LC-MS/MS Method for Isomer Separation

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

G start Homogenize Sample extraction Add Acetonitrile & Internal Standard start->extraction salts Add QuEChERS Salts (MgSO4, NaCl) & Shake extraction->salts centrifuge1 Centrifuge salts->centrifuge1 d_spe Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->d_spe centrifuge2 Centrifuge d_spe->centrifuge2 filter Filter Supernatant centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

2. Chromatographic Conditions

ParameterRecommendation for Isomer Separation
Column Hypercarb (5 µm, 100 x 2.1 mm)[1][2] or HILIC (e.g., Trinity Q1, Torus DEA)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5-10%), with a slow increase to elute analytes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temp. 40 °C

3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterRecommendation
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode[1][7]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1

Table 1: Representative MRM Transitions for this compound Isomers and Metabolites (ESI Negative Mode) [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
O-desmethyl this compound 213.9103.8
213.9165.9
O-desmethyl-dimethoate 213.9103.8
213.9165.9

Note: O-desmethyl-dimethoate and O-desmethyl this compound share important mass transitions, highlighting the need for effective chromatographic separation.[1]

Table 2: Representative MRM Transitions for Omethoate (ESI Positive Mode) [7]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Omethoate 214.0125.079.0
Dimethoate-d6 (IS) 236.1125.185.1
GC/MS Method for Isomer Separation

1. Sample Preparation An appropriate extraction method such as solid-phase extraction (SPE) can be used.[4]

2. GC Conditions [4]

ParameterRecommendation
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250 °C
Oven Program Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
Carrier Gas Helium at a constant flow of 1 mL/min

3. MS Conditions [4]

ParameterRecommendation
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Type Selected Ion Monitoring (SIM) or Full Scan
Characteristic m/z To be determined based on fragmentation patterns of standards.

Logical Workflow for Method Refinement

G start Initial Analysis: Co-elution Observed check_column Is the column appropriate? (e.g., Hypercarb for LC) start->check_column optimize_mobile Optimize Mobile Phase Gradient check_column->optimize_mobile Yes final_method Refined Method check_column->final_method No, change column check_ms Can isomers be distinguished by unique MRM transitions? optimize_mobile->check_ms matrix_effects Assess for Matrix Effects check_ms->matrix_effects No check_ms->final_method Yes implement_cleanup Implement/Optimize Sample Cleanup (QuEChERS) matrix_effects->implement_cleanup Yes matrix_effects->final_method No use_is Use Isotopically Labeled Internal Standard implement_cleanup->use_is use_is->final_method

References

Technical Support Center: Improving the Reproducibility of Isodimethoate Neurotoxicity Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of Isodimethoate neurotoxicity bioassays. This compound, an organophosphate insecticide, primarily exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis.[1] Secondary mechanisms, including oxidative stress and apoptosis, are also significant contributors to its neuropathological profile.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound neurotoxicity bioassays?

A1: Reproducibility can be affected by several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall health of the cell line (e.g., SH-SY5Y) can significantly alter the response to neurotoxic agents.

  • Reagent Quality and Handling: The purity, concentration, and storage of this compound, assay reagents, and cell culture media are critical. Improper storage can lead to degradation and loss of activity.

  • Assay Protocol Deviations: Inconsistent incubation times, temperature fluctuations, and improper handling during assay procedures can introduce significant errors.

  • Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have toxic effects at higher concentrations. It is crucial to keep the final solvent concentration consistent and low across all wells.

Q2: How does this compound differ from its parent compound, Dimethoate (B1670662)?

A2: this compound is a thermal decomposition product found in technical formulations of Dimethoate.[2] Unlike Dimethoate, which requires metabolic activation to its potent oxon form, this compound is a direct-acting acetylcholinesterase inhibitor.[2] This distinction is crucial for in vitro study design, as the metabolic capabilities of the chosen cell line will influence the observed toxicity of Dimethoate but not this compound.

Q3: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?

A3: Inconsistent IC50 values are a common challenge. Key factors include:

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout and, consequently, the calculated IC50.

  • Compound Solubility: this compound may precipitate at higher concentrations in aqueous media. Visually inspect for precipitates and consider adjusting the solvent system if necessary.

  • Data Analysis: The method used to calculate the IC50 can influence the result. Ensure you are using a consistent and appropriate non-linear regression model.

Troubleshooting Guides

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Problem Potential Cause Solution
Low or no AChE activity in the negative control (no inhibitor). Inactive enzyme due to improper storage. Incorrect buffer pH (optimal is 7.5-8.0). Degraded acetylthiocholine (B1193921) (ATCh) substrate.Test the activity of a new batch of AChE. Prepare fresh assay buffer and verify the pH. Prepare fresh ATCh solution for each experiment.
High background absorbance in "no-enzyme" control wells. Spontaneous hydrolysis of the ATCh substrate. Contamination of reagents with thiols.Subtract the rate of the "no-enzyme" control from all other wells. Use high-purity reagents.
High variability between replicate wells. Inaccurate pipetting. Temperature fluctuations during the assay. Inconsistent timing of reagent addition and measurements.Calibrate pipettes and use reverse pipetting for viscous solutions. Use a temperature-controlled plate reader or water bath. Use a multichannel pipette for simultaneous reagent addition.
Cell Viability Assays (e.g., MTT Assay)
Problem Potential Cause Solution
High background absorbance in blank wells (media only). Phenol (B47542) red in the culture medium. Microbial contamination.Use phenol red-free medium for the assay. Practice sterile techniques and check for contamination.
Low absorbance readings in control wells. Insufficient cell number. Low metabolic activity of cells. Incomplete solubilization of formazan (B1609692) crystals.Optimize initial cell seeding density. Increase incubation time with the MTT reagent. Ensure complete mixing after adding the solubilization buffer.
Inconsistent results between replicate wells. Uneven cell seeding. Pipetting errors. "Edge effect" in the microplate.Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Problem Potential Cause Solution
High background fluorescence in control cells. Autoxidation of the DCFH-DA probe. Presence of serum or phenol red in the medium.Prepare DCFH-DA working solution fresh and protect it from light. Perform the assay in serum-free and phenol red-free media.
Low fluorescence signal in positive control (e.g., H₂O₂ treated). Insufficient probe concentration or incubation time. Cells are not healthy.Optimize DCFH-DA concentration and incubation time. Ensure cells are in a healthy, logarithmic growth phase.
Photobleaching of the fluorescent signal. Excessive exposure to the excitation light source.Minimize the exposure time during fluorescence microscopy or plate reader measurements.
Apoptosis Assays (Caspase-3 Activity)
Problem Potential Cause Solution
Low or no caspase-3 activity in positive control. The timing of measurement is not optimal (caspase activation is transient). Insufficient concentration of the apoptosis-inducing agent.Perform a time-course experiment to determine the peak of caspase-3 activity. Optimize the concentration of the positive control.
High background signal. Contamination of reagents. Non-specific protease activity.Run a blank control with all reagents except the cell lysate. Use specific caspase-3 inhibitors to confirm signal specificity.
Inconsistent results between samples. Variation in cell lysis efficiency. Inaccurate protein concentration measurement.Ensure complete and consistent cell lysis. Use a reliable protein quantification method (e.g., BCA assay) to normalize caspase activity to the total protein content.

Quantitative Data Summary

Note: Specific in vitro quantitative data for this compound is limited in publicly available literature. The following tables provide data for the parent compound, Dimethoate, which is expected to induce similar neurotoxic effects after metabolic activation. This should be considered when interpreting the data.

Table 1: Acetylcholinesterase (AChE) Inhibition Kinetics of this compound

ParameterValueSpecies/SystemReference
Inhibition Rate Constant (kᵢ)2.3 x 10³ M⁻¹ min⁻¹Human Red Blood Cell AChE[2]
Spontaneous Reactivation Half-life2.3 minHuman Red Blood Cell AChE[2]
Aging Half-life25 minHuman Red Blood Cell AChE[2]

Table 2: Dimethoate-Induced Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells

EndpointConcentrationExposure TimeResultReference
Cell Viability (MTT Assay)100 µM48 hNo significant effect on cell viability[3]
Mitochondrial Superoxide Production100 µM48 hIncreased[3]
Senescence-Associated β-galactosidase Activity100 µM48 hIncreased[3]

Table 3: Dimethoate-Induced Oxidative Stress and Apoptosis Markers in Rat Brain (In Vivo)

ParameterDoseDurationResultReference
Malondialdehyde (MDA) Level7 mg/kg60 days73% increase[1]
Superoxide Dismutase (SOD) Activity7 mg/kg60 days25% decrease
Glutathione Peroxidase (GPx) Activity7 mg/kg60 days45% decrease
Catalase (CAT) Activity7 mg/kg60 days31% decrease
Bax/Bcl-2 Ratio15 mg/kg5 weeksIncreased[4]
Caspase-3 Activity15 mg/kg5 weeksIncreased[4]

Experimental Protocols & Workflows

This compound-Induced Neurotoxicity Signaling Pathway

The primary mechanism of this compound neurotoxicity is the inhibition of acetylcholinesterase (AChE). However, secondary effects involving oxidative stress and apoptosis are crucial for the overall neurotoxic outcome.

G cluster_0 This compound Exposure cluster_1 Primary Mechanism cluster_2 Secondary Mechanisms This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ROS Reactive Oxygen Species (ROS) Generation This compound->ROS BaxBcl2 Increased Bax/Bcl-2 Ratio This compound->BaxBcl2 ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Cholinergic Cholinergic Receptors ACh->Cholinergic Binding Hyperstimulation Cholinergic Hyperstimulation Cholinergic->Hyperstimulation Apoptosis Apoptosis Hyperstimulation->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria OxidativeStress->Apoptosis CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 BaxBcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathway of this compound neurotoxicity.

General Experimental Workflow for In Vitro Neurotoxicity Assessment

The following diagram outlines a typical workflow for assessing the neurotoxicity of this compound using a cell-based model like the SH-SY5Y neuroblastoma cell line.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Bioassay Execution cluster_2 Phase 3: Data Analysis start Start: Seed SH-SY5Y cells in 96-well plates incubate1 Incubate for 24h (cell attachment) start->incubate1 treat Treat cells with varying concentrations of this compound incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24-48h) treat->incubate2 viability Cell Viability Assay (e.g., MTT) incubate2->viability ros ROS Detection Assay (e.g., DCFH-DA) incubate2->ros apoptosis Apoptosis Assay (e.g., Caspase-3 activity) incubate2->apoptosis read Measure absorbance/ fluorescence viability->read ros->read apoptosis->read calculate Calculate % viability, ROS levels, caspase activity read->calculate ic50 Determine IC50 values calculate->ic50 end End: Report Results ic50->end

References

Challenges in Isodimethoate analysis due to its high polarity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isodimethoate Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical challenges posed by the high polarity of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Challenges in this compound Analysis

This compound, an isomer of the organophosphate insecticide dimethoate (B1670662), presents significant analytical challenges due to its high polarity. These challenges primarily manifest in three key areas of the analytical workflow:

  • Sample Preparation: Achieving efficient extraction of this compound from complex matrices while minimizing co-extractives is difficult. Standard multi-residue methods like QuEChERS may require modification to ensure adequate recovery of this polar compound.

  • Chromatographic Separation: The high polarity of this compound leads to poor retention on conventional reversed-phase columns (e.g., C18), resulting in broad, tailing peaks, or elution near the solvent front. This makes accurate quantification challenging.

  • Detection and Quantification: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the analyte signal in the mass spectrometer, are a common issue. This can lead to inaccurate and imprecise results if not properly addressed.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape and low retention for this compound on my C18 column?

A1: this compound's high polarity is the primary reason for poor retention and asymmetric peak shapes on non-polar C18 columns. The analyte has a stronger affinity for the polar mobile phase than the stationary phase, leading to rapid elution and tailing.

Q2: What are the recommended alternative chromatographic techniques for this compound analysis?

A2: To improve retention and peak shape for polar compounds like this compound, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and use a mobile phase with a high organic content, which promotes the retention of polar analytes.

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering multiple interaction mechanisms to retain a wider range of compounds, including polar ones.

Q3: My this compound recovery is low and inconsistent using a standard QuEChERS protocol. What can I do to improve it?

A3: Low recovery in QuEChERS can be due to several factors. Consider the following modifications:

  • Solvent Polarity: Ensure your extraction solvent is sufficiently polar. While acetonitrile (B52724) is standard, some protocols for very polar pesticides use acidified methanol.

  • pH Adjustment: The stability of organophosphate pesticides can be pH-dependent. Using buffered QuEChERS salts can help maintain an optimal pH during extraction.

  • Cleanup Sorbents: The dispersive solid-phase extraction (d-SPE) cleanup step is crucial. However, some sorbents can retain polar analytes. Evaluate the type and amount of sorbents like Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) to minimize analyte loss while still effectively removing interferences.

Q4: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

A4: Signal suppression is a common matrix effect. Here are some strategies to address it:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Sample Dilution: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for a closely related compound like dimethoate (e.g., dimethoate-d6) is highly effective in correcting for matrix effects and variations in extraction recovery.

Q5: Where can I find a validated analytical method for this compound?

A5: Validated methods for this compound are available from organizations such as the FAO and through publications from agrochemical companies. For instance, Cheminova has published a validated HPLC-UV method for the determination of this compound as an impurity in dimethoate technical materials and formulations.[1] While this method is for formulated products, its principles can be adapted for residue analysis.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

G cluster_problem Problem: Poor Peak Shape cluster_causes Potential Causes cluster_solutions Solutions P1 Poor Peak Shape (Tailing, Fronting, Split) C1 Inappropriate Column Chemistry (e.g., C18 for polar analyte) P1->C1 C2 Secondary Interactions (e.g., with active sites on column or system) P1->C2 C3 Sample Overload P1->C3 C4 Incompatible Sample Solvent P1->C4 S1 Switch to a polar-compatible column (HILIC, Mixed-Mode) C1->S1 S2 Use mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to reduce secondary interactions C2->S2 S3 Reduce sample injection volume or dilute the sample C3->S3 S4 Dissolve sample in a solvent similar in composition to the initial mobile phase C4->S4

Problem 2: Low or Inconsistent Analyte Recovery

G cluster_problem Problem: Low/Inconsistent Recovery cluster_causes Potential Causes cluster_solutions Solutions P1 Low or Inconsistent Analyte Recovery C1 Inefficient Extraction (Solvent not polar enough) P1->C1 C2 Analyte Loss During Cleanup (Adsorption to d-SPE sorbent) P1->C2 C3 Analyte Degradation (pH, temperature instability) P1->C3 C4 Incomplete Phase Separation in QuEChERS P1->C4 S1 Use a more polar extraction solvent (e.g., acidified methanol) C1->S1 S2 Optimize d-SPE sorbent type and amount (Test with and without PSA/GCB) C2->S2 S3 Use buffered QuEChERS salts and keep samples cool C3->S3 S4 Ensure adequate centrifugation and proper addition of salts C4->S4

Data Presentation

Due to the limited availability of specific quantitative data for this compound in various food matrices, the following table presents typical performance data for the closely related and similarly polar compound, dimethoate, using QuEChERS and LC-MS/MS. This data can serve as a benchmark for what to expect during method development for this compound.

Table 1: Typical Recovery and Matrix Effects for Dimethoate in Various Vegetable Matrices

Vegetable MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)
Tomato0.01958-15 (Suppression)
Spinach0.018812-30 (Suppression)
Bell Pepper0.01929-25 (Suppression)
Cucumber0.011057+10 (Enhancement)
Lettuce0.019011-20 (Suppression)

Note: Data is illustrative and compiled from typical results for dimethoate analysis. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Fruits and Vegetables

This protocol is adapted from standard QuEChERS methods for polar pesticides and is a recommended starting point for this compound analysis.

1. Sample Preparation:

  • Homogenize a representative portion of the fruit or vegetable sample (e.g., 10-15 g) using a high-speed blender.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge at >3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.

  • For highly pigmented samples (e.g., spinach), a d-SPE tube containing a small amount of GCB (e.g., 7.5 mg) may be used, but should be evaluated for analyte loss.

  • Vortex for 30 seconds.

  • Centrifuge at >3000 rcf for 5 minutes.

4. Final Extract:

  • Take an aliquot of the cleaned extract for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase to further reduce matrix effects.

G cluster_workflow Modified QuEChERS Workflow Start Start: Homogenized Sample Extraction 1. Add Acetonitrile & Salts 2. Shake Vigorously 3. Centrifuge Start->Extraction Extraction Cleanup 1. Transfer Supernatant 2. Add d-SPE Sorbents (MgSO4, PSA) 3. Vortex & Centrifuge Extraction->Cleanup Cleanup Analysis Final Extract for LC-MS/MS Analysis Cleanup->Analysis Analysis

Protocol 2: LC-MS/MS Analysis of this compound

The following are suggested starting parameters for LC-MS/MS analysis. Optimization will be required based on your specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters:

  • Column: A HILIC or mixed-mode column is recommended. For example, a zwitterionic HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. As a starting point, the precursor ion will be [M+H]⁺.

  • Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage to achieve maximum signal intensity for this compound.

This technical support center provides a foundation for addressing the challenges in this compound analysis. Given the limited specific data for this compound, it is recommended to perform thorough method validation for your specific matrices of interest, following established guidelines.

References

Technical Support Center: Optimization of dSPE Cleanup for Isodimethoate in QuEChERS Workflow

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the dispersive solid-phase extraction (dSPE) cleanup step for isodimethoate analysis within the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the dSPE cleanup for this compound analysis.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Sorbent Selection: this compound is a relatively polar organophosphate pesticide (predicted LogP of -0.3)[1]. Using a highly non-polar sorbent like C18 in large amounts might lead to some analyte loss, although it is primarily intended for non-polar interferences.- Primary Sorbent: Use Primary Secondary Amine (PSA) as the primary dSPE sorbent. PSA is effective at removing organic acids, sugars, and some fatty acids without significantly retaining moderately polar pesticides like this compound.[2][3] - Minimize C18: If your matrix has a high fat content, use a minimal amount of C18 necessary for cleanup to avoid potential loss of this compound. - Avoid GCB (if possible): Graphitized Carbon Black (GCB) can cause significant loss of planar pesticides. While this compound is not strictly planar, it's best to use GCB judiciously and only when necessary for pigment removal.
Analyte Degradation: this compound may be susceptible to degradation under certain pH conditions.- Use a Buffered QuEChERS System: Employing buffered QuEChERS extraction salts (e.g., AOAC or EN methods) can help maintain a stable pH and prevent the degradation of pH-sensitive pesticides.
Strong Matrix Interactions: Co-extracted matrix components can bind to this compound, preventing its complete partitioning into the acetonitrile (B52724) layer.- Optimize Sorbent Amount: The amount of dSPE sorbent may need to be optimized based on the matrix complexity. For highly complex matrices, a slightly larger amount of PSA may be beneficial.
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer.- Combination of Sorbents: For complex matrices, a combination of PSA and C18 is often effective. For pigmented samples like spinach, a small amount of GCB can be added.[2] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS and dSPE cleanup process to compensate for matrix effects. - Dilution of Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.
Presence of Pigments (e.g., Chlorophyll): Pigments in the final extract can contaminate the analytical instrument and cause signal suppression.- Use of GCB: Add a small amount of Graphitized Carbon Black (GCB) to the dSPE tube to remove pigments. Be aware that GCB can retain some pesticides, so the amount should be optimized.[2]
High Variability in Replicate Samples Inconsistent dSPE Cleanup: Inconsistent vortexing or centrifugation during the dSPE step can lead to variable cleanup and, consequently, variable results.- Standardize dSPE Procedure: Ensure consistent vortexing time and speed, as well as centrifugation time and g-force for all samples.
Particulate Matter in the Final Extract: Small particles of dSPE sorbent in the final extract can interfere with the injection and analysis.- Careful Supernatant Transfer: After centrifugation, carefully transfer the supernatant to a new vial, avoiding any pelleted sorbent. - Use of a Syringe Filter: If necessary, filter the final extract through a 0.22 µm syringe filter before injection.

Frequently Asked Questions (FAQs)

Q1: Which dSPE sorbent is best for this compound analysis?

A1: For most food matrices, Primary Secondary Amine (PSA) is the recommended primary sorbent for this compound cleanup. This compound is a moderately polar pesticide, and PSA effectively removes polar interferences like organic acids and sugars without significantly retaining the analyte of interest.[2][3]

Q2: My sample matrix is high in fat (e.g., avocado, nuts). What dSPE combination should I use?

A2: For high-fat matrices, a combination of PSA and C18 is recommended.[2][4] C18 is effective at removing non-polar interferences like fats. However, it is advisable to start with a minimal amount of C18 and optimize, as excessive amounts could potentially lead to the loss of this compound. For very high-fat matrices, newer sorbents like Z-Sep or EMR-Lipid could also be considered as they are specifically designed for lipid removal.[5]

Q3: I am analyzing spinach and the extract is intensely green. How can I remove the chlorophyll (B73375)?

A3: To remove chlorophyll and other pigments, a small amount of Graphitized Carbon Black (GCB) should be added to the dSPE tube along with PSA.[2] It is crucial to use the minimum amount of GCB necessary, as it can adsorb planar pesticides and may lead to reduced recovery of this compound.

Q4: Can I reuse dSPE tubes?

A4: No, dSPE tubes are designed for single use. Reusing them would lead to cross-contamination and inaccurate results.

Q5: What are the key chemical properties of this compound to consider for dSPE optimization?

A5: this compound has a molecular weight of 229.26 g/mol and a predicted LogP of -0.3, indicating it is a relatively polar compound.[1][6] Its polarity is a key factor in selecting the appropriate dSPE sorbents, making PSA a suitable choice for removing more polar interferences.

Data Presentation

Table 1: General Performance of Common dSPE Sorbents in QuEChERS Workflow

SorbentPrimary FunctionPotential Impact on this compound RecoveryRecommended Use for this compound Analysis
PSA (Primary Secondary Amine) Removes organic acids, sugars, some fatty acids, and certain pigments.[2][3]Generally good recovery.Recommended as the primary sorbent for most matrices.
C18 (Octadecyl) Removes non-polar interferences, such as fats and oils.[2][4]Minimal impact at low concentrations, but excessive amounts could potentially reduce recovery due to its non-polar nature.Recommended in combination with PSA for high-fat matrices.
GCB (Graphitized Carbon Black) Removes pigments (e.g., chlorophyll) and sterols.[2]Potential for significant analyte loss, especially for planar molecules. Use with caution.Recommended in small amounts only for highly pigmented matrices.
Z-Sep Removes fats and pigments.[2]Can be a good alternative to PSA/C18 for fatty samples.A viable option for high-fat matrices where PSA/C18 performance is suboptimal.[5]

Experimental Protocols

Protocol 1: Standard dSPE Cleanup for this compound in Low-Fat Matrices (e.g., Fruits and Vegetables)
  • QuEChERS Extraction: Perform the initial extraction of the homogenized sample with acetonitrile and the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01 or EN 15662).

  • Centrifugation: Centrifuge the extraction tube at ≥3000 x g for 5 minutes.

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex the dSPE tube vigorously for 1 minute.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥4000 x g for 5 minutes.

  • Sample Analysis: Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS or GC-MS analysis.

Protocol 2: dSPE Cleanup for this compound in High-Fat Matrices
  • QuEChERS Extraction: Follow the standard QuEChERS extraction procedure.

  • Centrifugation: Centrifuge the extraction tube at ≥3000 x g for 5 minutes.

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex the dSPE tube vigorously for 1 minute.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥4000 x g for 5 minutes.

  • Sample Analysis: Transfer the cleaned supernatant for analysis.

Protocol 3: dSPE Cleanup for this compound in Pigmented Matrices
  • QuEChERS Extraction: Follow the standard QuEChERS extraction procedure.

  • Centrifugation: Centrifuge the extraction tube at ≥3000 x g for 5 minutes.

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB (the amount of GCB should be optimized).

    • Vortex the dSPE tube vigorously for 1 minute.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥4000 x g for 5 minutes.

  • Sample Analysis: Carefully transfer the cleaned supernatant for analysis, ensuring no GCB particles are carried over.

Mandatory Visualization

QuEChERS_Workflow cluster_extraction Step 1: QuEChERS Extraction cluster_dspe Step 2: dSPE Cleanup cluster_analysis Step 3: Analysis sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts vortex1 Vortex add_salts->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer_supernatant Transfer Acetonitrile Layer centrifuge1->transfer_supernatant add_dspe Add to dSPE Tube (PSA ± C18 ± GCB) transfer_supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Cleaned Extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS Analysis final_extract->analysis Troubleshooting_Logic start Low this compound Recovery? check_matrix What is the matrix type? start->check_matrix low_fat Low-Fat Matrix check_matrix->low_fat Low Fat high_fat High-Fat Matrix check_matrix->high_fat High Fat pigmented Pigmented Matrix check_matrix->pigmented Pigmented solution_low_fat Use PSA as primary sorbent. Check for pH effects. low_fat->solution_low_fat solution_high_fat Use PSA + C18. Optimize C18 amount. high_fat->solution_high_fat solution_pigmented Use PSA + small amount of GCB. Optimize GCB amount. pigmented->solution_pigmented

References

Technical Support Center: Stabilizing Isodimethoate for Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isodimethoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing robust hydrolysis studies by ensuring the stability of this compound in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and execution of this compound hydrolysis experiments.

Issue 1: Rapid degradation of this compound observed in initial experiments.

  • Question: My this compound seems to be degrading almost immediately upon dissolution in my aqueous buffer. What could be the cause?

  • Answer: Rapid degradation of this compound is often attributed to the pH of the aqueous solution. Organophosphorus pesticides, including this compound and its isomer dimethoate (B1670662), are susceptible to alkaline hydrolysis.[1][2] If your buffer has a pH above 7, and particularly at pH 9 or higher, you will observe significant and rapid degradation.[1][3][4][5][6]

Issue 2: Inconsistent results between replicate experiments.

  • Question: I am seeing significant variability in the hydrolysis rate of this compound between my experimental replicates. What factors should I investigate?

  • Answer: Inconsistent results can stem from several factors:

    • pH Fluctuation: Ensure your buffer system is robust and maintaining a constant pH throughout the experiment. Small shifts in pH, especially in the neutral to alkaline range, can significantly impact the hydrolysis rate.

    • Temperature Variation: Hydrolysis rates are temperature-dependent.[7][8] Maintain a constant and accurately controlled temperature for all replicates. Even minor temperature fluctuations can lead to variability.

    • Purity of this compound: The presence of impurities in your this compound standard can affect its stability and the accuracy of your analytical measurements.

    • Contamination: Ensure all glassware and reagents are scrupulously clean to avoid catalytic or microbial degradation.[9]

Issue 3: Difficulty in analytically separating this compound from its parent compound, dimethoate.

  • Question: I am having trouble resolving this compound and dimethoate peaks using my current analytical method. What are the recommended analytical techniques?

  • Answer: The separation of isomers like dimethoate and this compound can be challenging. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods for the analysis of organophosphorus pesticides.[10][11] For enhanced separation and sensitivity, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][12][13] Supercritical Fluid Chromatography (SFC) has also been shown to be effective for separating dimethoate and its metabolites.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability in aqueous solutions for stock solution preparation?

A1: To ensure the stability of your this compound stock solutions, it is crucial to maintain an acidic to neutral pH. This compound, similar to its isomer dimethoate, is relatively stable in aqueous solutions with a pH between 2 and 7.[1] For long-term storage of stock solutions, a pH of 4-5 is recommended.

Q2: How does temperature affect the hydrolysis rate of this compound?

A2: The rate of hydrolysis of this compound increases with temperature.[7][8] Therefore, it is critical to conduct hydrolysis studies at a constant and controlled temperature. The OECD 111 guideline suggests conducting preliminary tests at 50°C to assess stability and definitive tests at environmentally relevant temperatures.[14][15]

Q3: What are the expected hydrolysis products of this compound?

A3: While specific studies on this compound are limited, the hydrolysis of its isomer, dimethoate, is well-documented. Under alkaline conditions, the primary degradation product of dimethoate is O-desmethyldimethoate.[1] It is expected that this compound will follow a similar degradation pathway.

Q4: Are there any standard guidelines for conducting hydrolysis studies of pesticides like this compound?

A4: Yes, the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH is the internationally recognized standard for conducting hydrolysis studies.[14][15][16][17][18] This guideline provides a detailed framework for experimental design, execution, and data analysis.

Quantitative Data Summary

The following table summarizes the hydrolysis half-life of dimethoate at different pH values. As an isomer, this compound is expected to exhibit similar stability characteristics.

pHTemperature (°C)Half-life (t½) in days
525158
725Not specified, but stable
9254.4

Data for dimethoate, which is expected to have similar hydrolysis properties to its isomer, this compound.

Experimental Protocols

Protocol 1: Preparation of Stable this compound Aqueous Solutions

This protocol outlines the steps for preparing stable aqueous solutions of this compound for use in hydrolysis studies.

  • Reagent and Glassware Preparation:

    • Use analytical grade reagents and high-purity water (e.g., Milli-Q or equivalent).

    • All glassware must be scrupulously cleaned and sterilized to prevent microbial degradation.[9]

  • Buffer Preparation:

  • This compound Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound standard.

    • Dissolve the this compound in a small volume of a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) before diluting with the appropriate buffer to minimize the organic solvent concentration in the final solution (ideally <1%).

  • Storage:

    • Store stock solutions in the dark at a low temperature (e.g., 4°C) to minimize degradation. Stock solutions prepared in acidic to neutral buffers will exhibit greater stability.

Protocol 2: Hydrolysis Study Following OECD Guideline 111

This protocol provides a general workflow for conducting a hydrolysis study of this compound based on the OECD 111 guideline.

  • Preliminary Test:

    • Incubate the this compound solution (at a concentration below its water solubility limit) in sterile buffers at pH 4, 7, and 9 at 50°C in the dark for 5 days.[14][15]

    • Analyze samples at the beginning and end of the incubation period. If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable.

  • Main Study (if required):

    • For pH values where significant degradation occurred in the preliminary test, conduct the main study at a constant, environmentally relevant temperature (e.g., 25°C).

    • Prepare replicate samples of this compound in the appropriate sterile buffers.

    • Incubate the samples in the dark at the chosen constant temperature.

    • Collect samples at predetermined time intervals. The sampling frequency should be sufficient to define the degradation curve.

  • Sample Analysis:

    • At each time point, quench the hydrolysis reaction if necessary (e.g., by acidification).

    • Analyze the concentration of this compound and any potential degradation products using a validated analytical method such as HPLC-UV, GC-FPD, or LC-MS/MS.[10][11][19][20][21][22]

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the hydrolysis rate constant (k) and the half-life (t½) for each pH value.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Sterile Buffers (pH 4, 7, 9) prep_stock Prepare this compound Stock Solution prep_reagents->prep_stock prelim_test Preliminary Test (50°C, 5 days) prep_stock->prelim_test main_study Main Study (Constant Temp) prelim_test->main_study If degradation > 10% sampling Time-course Sampling main_study->sampling analytical_meas Analytical Measurement (HPLC, GC, LC-MS/MS) sampling->analytical_meas data_analysis Data Analysis (Rate Constant, Half-life) analytical_meas->data_analysis

Caption: Workflow for this compound Hydrolysis Study.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Outcomes isodimethoate_stability This compound Stability in Aqueous Solution ph pH isodimethoate_stability->ph temperature Temperature isodimethoate_stability->temperature purity Compound Purity isodimethoate_stability->purity contamination Contamination (Microbial, Chemical) isodimethoate_stability->contamination stable Stable Solution (Acidic pH, Low Temp) ph->stable pH 2-7 degraded Rapid Degradation (Alkaline pH, High Temp) ph->degraded pH > 7 temperature->stable Low temperature->degraded High

References

Reducing signal suppression for Isodimethoate in electrospray ionization MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isodimethoate using electrospray ionization mass spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the ESI source.[1] This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity. Consequently, signal suppression can compromise the accuracy, precision, and sensitivity of your analytical method, potentially resulting in inaccurate quantification or even false-negative results.[1]

Q2: What are the common causes of signal suppression in ESI-MS analysis of this compound?

A2: Signal suppression for this compound is primarily caused by matrix effects.[1] Co-eluting endogenous components from the sample matrix, such as salts, lipids, pigments, and other organic molecules, compete with this compound for ionization in the ESI source.[1][2] This competition can occur through several mechanisms, including:

  • Competition for charge: At high concentrations of co-eluting compounds, there may be a limited number of available charges on the ESI droplets, leading to reduced ionization of this compound.

  • Changes in droplet properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.

  • Analyte-suppressor interactions: Co-eluting compounds can form adducts with this compound, preventing its efficient ionization.

Q3: How can I mitigate signal suppression for this compound?

A3: Several strategies can be employed to reduce or compensate for signal suppression:

  • Effective Sample Preparation: Utilizing robust sample cleanup techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) can significantly remove interfering matrix components.[1]

  • Sample Dilution: Diluting the sample extract can lower the concentration of matrix components, thereby minimizing their impact on this compound ionization.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples helps to compensate for signal suppression by ensuring that both standards and samples are affected similarly by the matrix.[1]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for correcting matrix effects.[1][2] A SIL-IS, such as Dimethoate-d6 (a close structural analog to this compound), co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[1][2]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Significant Signal Suppression High concentration of matrix components co-eluting with this compound.- Implement a more rigorous sample cleanup method (e.g., different d-SPE sorbents in QuEChERS).[3] - Dilute the sample extract.[1] - Use matrix-matched calibration standards.[1] - Employ a stable isotope-labeled internal standard (SIL-IS).[1][2]
Low Analyte Recovery - Inefficient extraction from the sample matrix. - Analyte loss during the cleanup step. - Degradation of this compound during sample processing.- Optimize the extraction solvent and conditions. - Evaluate the sorbents used in the cleanup step to ensure they are not retaining this compound.[3] - Ensure the pH of the extraction and final extract is appropriate to maintain this compound stability.
High Variability in Replicate Injections - Inconsistent sample preparation. - Instrument instability. - Variable matrix effects between samples.- Ensure consistent and reproducible sample preparation techniques. - Check the stability of the LC-MS/MS system (e.g., flow rate, temperature, spray stability). - Use a SIL-IS to compensate for variations.[2]
Poor Peak Shape - Column overload. - Mismatch between injection solvent and mobile phase.- Reduce the injection volume or dilute the sample. - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

Quantitative Data Summary

The following tables summarize data on the effectiveness of different strategies for mitigating matrix effects and improving analyte recovery for Dimethoate, which is structurally analogous to this compound.

Table 1: Comparison of Recovery and Precision for Dimethoate Analysis With and Without a Stable Isotope-Labeled Internal Standard (SIL-IS) [2]

Analytical MethodMatrixAnalyte Recovery (%)Relative Standard Deviation (RSD) (%)
Isotope Dilution (with Dimethoate-d6)Cannabis95 - 105< 10
Without ILISCelery (Omethoate)60 - 8015 - 25

Table 2: Effect of QuEChERS Cleanup Sorbents on Dimethoate Recovery and Matrix Effect in Soil [3][4]

QuEChERS Cleanup VariantSorbent(s)Analyte Recovery (%)Matrix Effect (%)
APSA9580 - 120
BPSA + C189575 - 125
E (No Cleanup)None70 - 12087 - 113

Matrix Effect (%) is calculated as [(peak area in matrix / peak area in solvent) - 1] x 100. A value of 0% indicates no matrix effect, negative values indicate suppression, and positive values indicate enhancement.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a widely adopted method for the extraction of organophosphate pesticides from produce.[1]

  • Homogenization: Homogenize a representative 10-15 g portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis. The extract may be diluted further to minimize matrix effects.[1]

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of a calibration curve in a blank matrix extract to compensate for matrix effects.[1]

  • Prepare Blank Matrix Extract:

    • Select a sample of the same matrix type that is known to be free of this compound.

    • Process this blank sample using the exact same sample preparation method (e.g., QuEChERS) as the unknown samples.

  • Prepare Stock and Intermediate Standards:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Create a series of intermediate standard solutions by serially diluting the stock solution.

  • Spike Blank Matrix Extract:

    • Aliquot the blank matrix extract into several vials.

    • Spike each vial with a different intermediate standard solution to create a series of calibration standards with varying concentrations of this compound.

  • Analysis: Analyze the matrix-matched calibration standards alongside the unknown samples using the same LC-MS/MS method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Final Extract MS_Detection ESI-MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Raw Data

Caption: A typical experimental workflow for this compound analysis.

Signal_Suppression_Mitigation Start Signal Suppression Observed Prep Optimize Sample Preparation Start->Prep Dilution Dilute Sample Extract Start->Dilution Matrix_Matched Use Matrix-Matched Calibration Start->Matrix_Matched SIL_IS Use Stable Isotope-Labeled Internal Standard (Gold Standard) Start->SIL_IS Result Reduced Signal Suppression Prep->Result Dilution->Result Matrix_Matched->Result SIL_IS->Result

Caption: Strategies to mitigate signal suppression in ESI-MS.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Analytical Problem Encountered (e.g., Low Recovery, High Variability) Check_Prep Review Sample Preparation Protocol Problem->Check_Prep Check_LC Evaluate LC Conditions Problem->Check_LC Check_MS Verify MS Parameters Problem->Check_MS Optimize_Extraction Optimize Extraction Check_Prep->Optimize_Extraction Modify_Cleanup Modify Cleanup Sorbents Check_Prep->Modify_Cleanup Adjust_Gradient Adjust LC Gradient Check_LC->Adjust_Gradient Optimize_Source Optimize ESI Source Check_MS->Optimize_Source Resolution Problem Resolved Optimize_Extraction->Resolution Modify_Cleanup->Resolution Adjust_Gradient->Resolution Optimize_Source->Resolution

Caption: A logical approach to troubleshooting common analytical issues.

References

Optimizing mobile phase composition for Isodimethoate chromatographic resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the chromatographic resolution of Isodimethoate.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound and its related compounds on a C18 column is a mixture of acetonitrile (B52724) and water.[1][2] A typical starting ratio is 60:40 (v/v) acetonitrile to water.[1][2] Depending on the specific column and system, the organic modifier concentration may need to be adjusted to achieve the desired retention time.

Q2: Why is an acid modifier often added to the mobile phase?

Acid modifiers like phosphoric acid or formic acid are frequently added to the mobile phase to improve peak shape and control the ionization of the analyte.[3] For this compound, which can have ionizable groups, maintaining a consistent pH with a buffer or acid can prevent peak tailing and improve reproducibility. For mass spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[3]

Q3: What is the difference between isocratic and gradient elution, and which is better for this compound analysis?

Isocratic elution uses a constant mobile phase composition throughout the run and is suitable for simple mixtures.[4][5] Gradient elution involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent.[4][6] Gradient elution is often preferred for complex samples containing analytes with a wide range of polarities, as it can improve resolution and reduce analysis time.[6] For analyzing this compound in the presence of impurities or other active ingredients, a gradient method is likely to provide better separation.

Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC.[4][7] Acetonitrile generally has a lower viscosity and lower UV cutoff compared to methanol, which can lead to lower backpressure and better sensitivity at low wavelengths.[7] The choice between the two can also affect the selectivity of the separation. If you are not achieving adequate resolution with one, it is often worthwhile to try the other.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Peak Overlap Mobile phase is too strong or too weak.Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early eluting peaks. Conversely, a higher percentage will decrease retention.
Incorrect pH of the mobile phase.Optimize the pH of the mobile phase. For ionizable compounds, small changes in pH can significantly affect retention and selectivity.[7][8]
Inappropriate organic solvent.If using acetonitrile, try substituting with methanol, or vice versa. The change in solvent can alter the selectivity of the separation.
Peak Tailing Secondary interactions with the stationary phase.Add an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase.
Sample solvent is stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[9][10]
Peak Splitting or Broadening High injection volume of a strong sample solvent.Reduce the injection volume or dilute the sample in a solvent weaker than or equal to the initial mobile phase.[9][11]
Column overload.Reduce the mass of the analyte injected onto the column.
Baseline Drift Mobile phase composition changing during a gradient.Ensure proper mixing and degassing of the mobile phase. Use high-purity solvents.[9]
Contamination in the mobile phase.Filter all mobile phase components and prepare fresh solutions daily.[10]
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently. Small variations in the organic solvent percentage can lead to significant shifts in retention time.[12]
Temperature fluctuations.Use a column oven to maintain a constant temperature, which ensures reproducible retention times.[9]

Experimental Protocols

General Protocol for Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for this compound resolution.

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Temperature: 30 °C.

  • Scouting Gradient:

    • Run a broad linear gradient from 10% B to 90% B over 20 minutes.

    • This will help to determine the approximate elution time of this compound and any impurities.

  • Focused Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the target analyte. For example, if this compound elutes at 40% B, you might try a gradient from 30% B to 50% B over 15 minutes.

  • Isocratic Hold Evaluation:

    • If the peaks are well-resolved in a narrow range of the gradient, an isocratic method can be developed. The optimal isocratic mobile phase composition will be slightly weaker than the mobile phase composition at the apex of the peak in the gradient run.

  • pH and Additive Optimization:

    • If peak shape is poor, adjust the concentration of the acid modifier (e.g., from 0.05% to 0.2% formic acid).

    • If necessary, evaluate different acid modifiers like phosphoric acid (if MS compatibility is not required).

Quantitative Data Summary

The following table summarizes mobile phase compositions from various methods for the analysis of Dimethoate, the parent compound of this compound. These can serve as a starting point for optimizing this compound separation.

Analyte Column Mobile Phase Detection Reference
DimethoateC18Acetonitrile:Water (60:40, v/v)UV[1][2]
DimethoateC8Acetonitrile / WaterUV at 210 nm[13]
DimethoateNewcrom R1Acetonitrile, Water, and Phosphoric Acid-[3]
Dimethoate & ImpuritiesODS2Gradient with Solvent A (Water + Phosphate Buffer pH 2.5) and Solvent B (Acetonitrile)UV[14]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_optim Optimization A Prepare Mobile Phase A (e.g., Water + 0.1% Formic Acid) D Equilibrate C18 Column A->D B Prepare Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid) B->D C Prepare this compound Standard E Inject Standard C->E D->E F Run Scouting Gradient (e.g., 10-90% B) E->F G Evaluate Chromatogram (Resolution, Peak Shape) F->G H Adjust Gradient Slope G->H Poor Resolution I Optimize Isocratic Conditions G->I Good Initial Separation J Modify Mobile Phase pH / Additives G->J Poor Peak Shape K Final Validated Method G->K Acceptable H->F I->K J->F

Caption: Workflow for optimizing mobile phase composition.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Start Chromatographic Problem Identified Problem_Type What is the nature of the problem? Start->Problem_Type Poor_Resolution Adjust Organic:Aqueous Ratio Problem_Type->Poor_Resolution Poor Resolution Bad_Peak_Shape Check Sample Solvent Strength Problem_Type->Bad_Peak_Shape Bad Peak Shape Retention_Time_Shift Verify Mobile Phase Preparation Problem_Type->Retention_Time_Shift Retention Time Shift Adjust_Gradient Modify Gradient Slope Poor_Resolution->Adjust_Gradient Add_Modifier Add/Adjust Acid Modifier (e.g., Formic Acid) Bad_Peak_Shape->Add_Modifier Check_Temp Ensure Stable Column Temperature Retention_Time_Shift->Check_Temp Change_Solvent Switch Organic Solvent (ACN/MeOH) Adjust_Gradient->Change_Solvent Solution Problem Resolved Change_Solvent->Solution Reduce_Load Reduce Injection Volume/Concentration Add_Modifier->Reduce_Load Reduce_Load->Solution Check_Flow Verify Pump Flow Rate Check_Temp->Check_Flow Check_Flow->Solution

Caption: Troubleshooting logic for common HPLC issues.

References

Addressing peak tailing issues for Isodimethoate in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of Isodimethoate, a widely used organophosphate insecticide.[1] The following resources are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to peak tailing, ensuring accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[2] This is a common issue when analyzing organophosphorus pesticides like this compound.[3][4] It is problematic because it can reduce the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[2] A tailing factor greater than 1.5 typically indicates a significant issue that needs to be addressed.[5]

Q2: What are the primary causes of peak tailing for this compound?

A2: Peak tailing for this compound in GC analysis can generally be attributed to two main categories of issues:

  • Active Sites in the GC System: this compound is susceptible to interactions with active sites within the GC system.[6] These sites are often exposed silanol (B1196071) groups on glass surfaces (e.g., inlet liner, column) or metal contaminants that can lead to adsorption of the analyte.[2][7]

  • Suboptimal Chromatographic Conditions: Incorrect GC parameters can lead to poor peak shape. This includes issues with the inlet temperature, carrier gas flow rate, and the choice of the GC column.[6]

Q3: How can I quickly determine the source of my peak tailing?

A3: A systematic approach is the most effective way to diagnose the problem. A good first step is to inject a standard of a non-polar, inert compound (e.g., a hydrocarbon like methane (B114726) or butane).[6][8]

  • If the inert compound also shows peak tailing: The issue is likely a physical problem within the system, such as a poor column cut, improper column installation, or a leak.[6][9]

  • If the inert compound has a symmetrical peak shape while this compound tails: The problem is likely due to chemical interactions between this compound and active sites in the system.[6]

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.

Guide 1: Addressing Active Sites in the GC Inlet

Problem: The this compound peak is tailing, and you suspect active sites in the inlet are the cause.

Solution: The GC inlet is a common source of activity that can cause peak tailing for sensitive compounds like organophosphorus pesticides.[8]

Troubleshooting Steps:

StepActionExpected Outcome
1 Replace the Inlet Liner and Septum A clean, deactivated liner and a fresh septum will eliminate a primary source of active sites and contamination.[2]
2 Use a Deactivated Liner Select a liner that has been treated to minimize active silanol groups. A deactivated, single taper liner with glass wool is often recommended for pesticide analysis.[2][4] The glass wool can help trap non-volatile residues from the sample matrix.[8]
3 Inspect and Clean the Gold Seal The injection port seal (gold seal) can also be a source of activity. Ensure it is clean and properly installed.[6]

Experimental Protocol: Inlet Maintenance

  • Cool the GC inlet to a safe temperature.

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the septum nut and the old septum.

  • Remove the inlet liner.

  • Inspect the gold seal for any residue or damage. If necessary, clean it according to the manufacturer's instructions or replace it.

  • Install a new, deactivated liner.

  • Install a new septum and tighten the septum nut.

  • Restore the carrier gas flow and check for leaks.

  • Heat the inlet to the desired temperature and allow the system to equilibrate before injecting a standard.

Guide 2: Diagnosing and Resolving Column Issues

Problem: You've performed inlet maintenance, but the this compound peak still tails. You suspect the column is the problem.

Solution: The GC column itself is another major contributor to peak tailing.[2] Issues can arise from contamination, degradation of the stationary phase, or improper installation.

Troubleshooting Steps:

StepActionExpected Outcome
1 Trim the Column The front section of the column can become contaminated with non-volatile matrix components, creating active sites. Trim 15-30 cm from the front of the column.[6][10]
2 Check Column Installation An improper column cut or incorrect installation depth in the inlet and detector can create dead volume and turbulence, leading to peak tailing.[8][9] Ensure a clean, 90-degree cut and correct positioning.[5]
3 Condition the Column If the column has been exposed to oxygen at high temperatures, the stationary phase can be damaged. Conditioning the column according to the manufacturer's instructions can sometimes restore performance.[10]
4 Replace the Column If the above steps fail, the stationary phase may be permanently damaged, and the column will need to be replaced.[2] A column with a 5% phenyl-methylpolysiloxane stationary phase is often a good choice for organophosphate pesticide analysis.[6]

Experimental Protocol: Column Trimming

  • Cool the GC oven and inlet to a safe temperature.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or other appropriate tool, make a clean, square cut to remove 15-30 cm from the inlet end of the column.

  • Wipe the outside of the column end with a lint-free cloth dampened with solvent (e.g., methanol (B129727) or acetone).

  • Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.

  • Restore the carrier gas flow and check for leaks.

  • Heat the oven and allow the system to stabilize before analysis.

Guide 3: Optimizing GC Method Parameters

Problem: You have addressed potential active sites, but peak tailing persists. You suspect your GC method parameters are not optimal for this compound.

Solution: Suboptimal chromatographic conditions can significantly impact peak shape.

Troubleshooting Steps:

StepActionExpected Outcome
1 Optimize Inlet Temperature If the inlet temperature is too low, vaporization of this compound may be slow or incomplete, causing band broadening.[6] If it's too high, thermal degradation can occur. For organophosphates, an inlet temperature around 250 °C is a good starting point.[6]
2 Verify Carrier Gas Flow Rate An incorrect flow rate can lead to poor chromatographic efficiency. Ensure the carrier gas flow rate is set to the optimal value for your column dimensions, as recommended by the manufacturer.[6]
3 Check for Cold Spots Condensation can occur in any cold spots within the flow path, such as the transfer line to the detector, leading to peak tailing.[2] Ensure all heated zones are at appropriate temperatures.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing issues.

G start Peak Tailing Observed for this compound inert_compound Inject Inert Compound (e.g., Methane) start->inert_compound all_peaks_tail All Peaks Tail? inert_compound->all_peaks_tail Symmetrical Peak physical_issue Address Physical System Issues: - Check for leaks - Re-cut and reinstall column - Check for dead volume inert_compound->physical_issue Tailing Peak all_peaks_tail->physical_issue Yes chemical_issue Address Chemical Activity Issues: - Perform inlet maintenance (replace liner, septum) - Use deactivated liner - Trim column all_peaks_tail->chemical_issue No (Only this compound tails) method_optimization Optimize GC Method Parameters: - Inlet Temperature - Carrier Gas Flow Rate - Check for cold spots physical_issue->method_optimization chemical_issue->method_optimization resolved Peak Shape Improved method_optimization->resolved Problem Solved replace_column Consider Column Replacement method_optimization->replace_column Problem Persists replace_column->resolved

Caption: A troubleshooting workflow for addressing peak tailing in this compound GC analysis.

References

Validation & Comparative

Comparative Analysis of Isodimethoate and Dimethoate Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the toxicity of Isodimethoate and its isomer, Dimethoate (B1670662). Both are organophosphate insecticides that share a primary mechanism of action, the inhibition of acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their relative toxicities, supported by experimental data and protocols.

Executive Summary

Dimethoate is a widely used systemic insecticide and acaricide.[1] this compound is recognized as a thermal decomposition product and an impurity in technical Dimethoate formulations.[2] While both compounds are toxic, studies indicate that this compound exhibits a higher potency as a direct inhibitor of acetylcholinesterase.[2][3] This guide summarizes the available quantitative toxicity data, outlines the experimental methodologies used in these assessments, and provides visual representations of the key biological pathways and experimental workflows.

Data Presentation: Quantitative Toxicity Analysis

The following tables summarize the acute, chronic, and reproductive toxicity data for Dimethoate and this compound. It is important to note that the available data for this compound is significantly more limited than for Dimethoate.

Table 1: Acute Toxicity Data

ParameterThis compoundDimethoateSpeciesReference
Oral LD50 ~200 mg/kg bw180 - 330 mg/kg bwRat[4]
160 mg/kg bwMouse[1]
400 - 500 mg/kg bwRabbit[1]
Dermal LD50 Data not available100 - 600 mg/kg bwRat[1]
Inhalation LC50 (4h) Data not available>2.0 mg/LRat[1][5]

Table 2: Chronic Toxicity Data

ParameterThis compoundDimethoateSpeciesReference
NOAEL (No-Observed-Adverse-Effect Level) Data not available0.1 mg/kg/day (based on increased pup death and motor activity in a developmental neurotoxicity study)Rat[6]
0.26 mg/kg/day (no cholinesterase inhibition over 21 days)Human[1]

Table 3: Reproductive and Developmental Toxicity Data

ParameterThis compoundDimethoateSpeciesReference
NOAEL Data not available7 mg/kg/day (for reproductive performance in males)Mouse[7]
1.2 mg/kg bw/day (in a multi-generation study)Rat[8]
Effects Observed Data not availableDecreased number of implantations and live fetuses, increased resorptions at 28 mg/kg/day. Decreased sperm production and motility at 15 and 28 mg/kg/day.Mouse[7]

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Dimethoate exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, these organophosphates cause an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve function. This compound is a direct inhibitor of AChE, while Dimethoate is metabolized to its more potent oxygen analog, omethoate, which then inhibits AChE.[2][3] Studies have shown that this compound has a higher inhibitory potency towards human red blood cell AChE than omethoate.[2][3]

Acetylcholinesterase Inhibition Pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Organophosphates ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Inhibited_AChE Inhibited AChE cluster_inhibition cluster_inhibition Postsynaptic Postsynaptic Neuron Receptor->Postsynaptic Signal Transduction Organophosphate This compound / Dimethoate (Omethoate) Organophosphate->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound and Dimethoate.

Experimental Protocols

The toxicity data presented in this guide are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of data across different laboratories.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed individually in cages with controlled temperature and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The dose volume is kept constant.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Chronic Toxicity (General Principles based on OECD Guidelines)
  • Test Animals: Typically rodents (rats or mice) are used. Both sexes are included.

  • Dose Administration: The test substance is administered daily, usually mixed in the diet or drinking water, or by gavage, for an extended period (e.g., 90 days to 2 years).

  • Observations: Daily clinical observations are made. Body weight and food/water consumption are measured regularly. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.

Reproductive and Developmental Toxicity (General Principles based on OECD Guidelines)
  • Test Animals: Typically rats are used in multi-generational studies.

  • Study Design: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The F1 generation is also exposed and assessed for reproductive capability to produce an F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (e.g., mating, fertility, gestation length), and organ weights.

    • Offspring: Viability, litter size, sex ratio, body weight, and developmental landmarks. Gross and histopathological examinations are also performed.

  • NOAEL Determination: The NOAEL for parental, reproductive, and offspring toxicity is determined.

In-Vivo Toxicity Testing Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_analysis Data Analysis & Pathology cluster_outcome Outcome A1 Animal Acclimatization A2 Group Assignment (Control & Dose Groups) A1->A2 B1 Substance Administration (e.g., Oral Gavage) A2->B1 A3 Dose Preparation A3->B1 B2 Clinical Observations (Daily) B1->B2 B3 Body Weight & Food Intake (Weekly) B2->B3 C1 Terminal Procedures (e.g., Blood Collection) B2->C1 B3->B2 C2 Gross Necropsy C1->C2 C3 Histopathology C2->C3 C4 Statistical Analysis C3->C4 D1 Toxicity Profile Determination (e.g., LD50, NOAEL) C4->D1

Caption: General workflow for an in-vivo toxicity study.

Conclusion

The available data indicate that both Dimethoate and this compound are organophosphate pesticides with a shared mechanism of toxicity through the inhibition of acetylcholinesterase. This compound appears to be a more potent direct inhibitor of this enzyme. While a considerable body of toxicological data exists for Dimethoate, allowing for the determination of acute toxicity, as well as chronic and reproductive NOAELs, there is a significant lack of publicly available, detailed toxicological data for this compound, particularly for chronic and reproductive endpoints. This data gap makes a direct and comprehensive quantitative comparison challenging. Future research should focus on generating robust toxicological data for this compound to better understand the risks associated with this compound, especially given its presence as an impurity in Dimethoate formulations.

References

A Comparative Guide to the Analytical Method Validation for Isodimethoate in Accordance with SANCO Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the determination of Isodimethoate, a significant isomer and impurity in Dimethoate pesticide formulations. The validation of analytical methods is a critical requirement under the SANCO/SANTE guidelines to ensure the reliability and accuracy of data for regulatory and research purposes. This document is intended for researchers, scientists, and professionals in drug development and pesticide analysis, offering insights into different analytical approaches with supporting experimental data and detailed protocols.

Overview of Analytical Methods for this compound

The analysis of this compound, particularly in complex matrices, necessitates robust and validated analytical methods. This guide compares a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, for which specific validation data is available for technical materials, with a modern and widely adopted approach for pesticide residue analysis in food matrices: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While a specific validation report for this compound in a food matrix using the QuEChERS-LC-MS/MS method was not found in the public domain, this guide presents the typical performance characteristics of this method for closely related organophosphate pesticides in food matrices, as established by SANCO guidelines. This allows for a comparative assessment of the two methodologies.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key validation parameters for the HPLC-UV method for this compound in technical materials and the expected performance of a QuEChERS-LC-MS/MS method for this compound in a food matrix, based on SANCO guideline requirements and data from similar compounds.

Validation Parameter HPLC-UV Method (for Technical Material) QuEChERS-LC-MS/MS Method (Expected for Food Matrix) SANCO Guideline Requirement
Linearity (R²) Not explicitly stated, but method relies on external standard calibration.Typically > 0.99Residuals < ±20%
Limit of Quantitation (LOQ) 420 ppm (in technical material)Expected to be in the range of 0.01 - 0.05 mg/kgThe lowest validated spike level meeting recovery and precision criteria.
Accuracy (Recovery) 107% (at < 0.1% w/w level) 105% (at 0.1-0.39% w/w level)Expected to be within 70-120%70-120%
Precision (Repeatability RSDr) 1.4% (at < 0.1% w/w level) 1.3% (at 0.1-0.39% w/w level)Expected to be ≤ 20%≤ 20%
Specificity Based on chromatographic retention time.High, based on precursor and product ion transitions.The method must be able to unequivocally distinguish the analyte from other substances.

Experimental Protocols

HPLC-UV Method for this compound in Technical Material

This method is based on a validation study for the determination of this compound as an impurity in Dimethoate technical materials and formulations.

a. Principle: Reverse-phase liquid chromatography (HPLC) with an ODS2 column is used to separate this compound from other components. Detection and quantification are achieved using a UV detector and an external standard method.

b. Reagents and Materials:

c. Sample Preparation:

  • Accurately weigh approximately 3 g of the technical Dimethoate sample into a tared 12 ml sample bottle.

  • Add 10 ml of a solution of 10% acetonitrile in 90% phosphate buffer (pH 2.5) and mix well.

d. Chromatographic Conditions:

  • Column: ODS2

  • Mobile Phase: A gradient of phosphate buffer (pH 2.5) and acetonitrile.

  • Flow Rate: 0.75 ml/minute, with a ramp up to 2.0 ml/minute.

  • Oven Temperature: 50°C

  • Detector: UV, with a photodiode array detector for peak purity assessment.

  • Injection Volume: 15 µl

e. Calibration: Prepare a reference solution of this compound in the mobile phase. A single-point or multi-point calibration curve can be used for quantification based on the peak area of the analyte.

QuEChERS Extraction and LC-MS/MS Analysis for this compound in Food Matrices (Generalized Protocol)

This protocol describes a general and widely accepted procedure for the analysis of pesticide residues in fruits and vegetables, which would be applicable to this compound.

a. Principle: The sample is first extracted and partitioned using an organic solvent (acetonitrile) and a salt mixture. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity.

b. Reagents and Materials:

c. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.

d. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

e. LC-MS/MS Analysis:

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Mandatory Visualizations

SANCO_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards & Samples define_params->prep_standards perform_runs Perform Analytical Runs prep_standards->perform_runs collect_data Collect Raw Data perform_runs->collect_data calc_params Calculate Validation Parameters collect_data->calc_params compare_criteria Compare with SANCO Criteria calc_params->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: SANCO Analytical Method Validation Workflow.

HPLC_UV_Workflow start Start sample_prep Sample Preparation (Weighing & Dissolving) start->sample_prep hplc_analysis HPLC Separation (ODS2 Column) sample_prep->hplc_analysis uv_detection UV Detection hplc_analysis->uv_detection quantification Quantification (External Standard) uv_detection->quantification end End quantification->end

Caption: HPLC-UV Experimental Workflow for this compound.

QuEChERS_LCMSMS_Workflow start Start homogenization Sample Homogenization start->homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup d-SPE Cleanup (PSA + C18) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 lcmsms_analysis LC-MS/MS Analysis centrifugation2->lcmsms_analysis end End lcmsms_analysis->end

Caption: QuEChERS-LC-MS/MS Experimental Workflow.

Navigating the Landscape of Isodimethoate Residue Analysis: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the inter-laboratory validation of isodimethoate residue analysis methods. This guide provides a comparative overview of analytical techniques, supported by experimental data, to aid in the selection of robust and reliable methodologies.

The accurate quantification of pesticide residues is paramount in ensuring food safety and environmental protection. This compound, an organophosphate insecticide, requires sensitive and validated analytical methods for its monitoring. This guide provides a comprehensive comparison of common methodologies used for the analysis of this compound residues, drawing upon data from inter-laboratory validation studies of its closely related isomer, dimethoate, due to a lack of specific public data for this compound. The principles and methods discussed are directly applicable to this compound analysis.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound residue analysis is a critical decision influenced by factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with various detectors, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[1]

The following table summarizes the performance characteristics of these methods based on a synthesis of findings from multiple independent laboratory studies on dimethoate. This data provides a strong indication of the expected performance for this compound analysis.

Performance MetricHPLC-UVGCLC-MS/MS
Limit of Detection (LOD) HigherModerate0.03 µg/mL[1]
Limit of Quantitation (LOQ) HigherModerate0.005 µg/g[1]
Recovery 80-110%85-115%82.25% - 112.97% (Spiked Curry Leaf)[1][2]
Precision (%RSD) < 20%< 15%< 15% (Intraday & Interday)[1]
Selectivity LowerModerateHigh
Matrix Effects SignificantModerateCan be significant, requires matrix-matched calibration

Note: The performance of each method can vary depending on the specific instrument, column, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible and reliable residue analysis. The following sections outline the typical methodologies employed for the analysis of this compound.

Sample Preparation: The QuEChERS Method

A widely adopted and efficient method for pesticide residue analysis in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[1]

  • Homogenization: A representative sample (e.g., 10-15 g) is thoroughly homogenized.[1]

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile (B52724). For certain matrices, water is added prior to the solvent.[1]

  • Salting Out: Magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and buffering salts (e.g., sodium citrate) are added to induce phase separation and stabilize the analytes. The tube is shaken vigorously and then centrifuged.[1]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a primary secondary amine (PSA) sorbent to remove fatty acids and other interfering substances. For samples with high pigment content, graphitized carbon black (GCB) may also be used. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by GC-MS/MS or LC-MS/MS. For HPLC-UV analysis, a solvent exchange step may be necessary.

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

  • Injection: 1-2 µL of the final extract is injected into the GC system.

  • Separation: A capillary column (e.g., DB-5ms) is used to separate the analytes. The oven temperature is programmed to ramp up to ensure good separation.

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Two or more transitions are monitored for each analyte for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate, is used.

  • Separation: A C18 reversed-phase column is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound.

  • Detection: Similar to GC-MS/MS, the mass spectrometer is operated in MRM mode, monitoring specific precursor and product ion transitions.

Inter-laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study or proficiency test, is essential to assess the performance and comparability of an analytical method across different laboratories.[3][4] This process ensures that the method is robust and transferable.

G A Planning & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Test Materials B->C D Analysis of Samples by Laboratories C->D E Data Collection & Statistical Analysis D->E F Evaluation of Method Performance E->F G Final Report & Method Standardization F->G

Caption: General workflow of an inter-laboratory validation study.

Logical Framework of Method Validation

The validation of an analytical method involves the systematic evaluation of several key performance parameters to ensure its suitability for the intended purpose.

G cluster_0 Method Performance Characteristics cluster_1 Validation Outcome A Accuracy (Trueness & Precision) G Validated Analytical Method A->G B Specificity / Selectivity B->G C Linearity & Range C->G D Limit of Detection (LOD) D->G E Limit of Quantitation (LOQ) E->G F Robustness / Ruggedness F->G

References

Cross-Validation of HPLC and GC Methods for Isodimethoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isodimethoate, an organophosphate insecticide and a potential impurity in dimethoate-based products, is critical for quality control, regulatory compliance, and safety assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation of these methods, presenting detailed experimental protocols, a comparative analysis of their performance based on available data, and a workflow for method cross-validation to assist researchers in selecting the most suitable technique for their specific analytical requirements.

Comparative Analysis of HPLC and GC Methods

Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound. The choice between them often depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a thermally labile or less volatile compound like this compound, HPLC offers the advantage of analysis at or near ambient temperatures, thus preventing degradation. Coupled with a UV detector, HPLC provides a robust and widely accessible method for quantification.

Gas Chromatography (GC) , on the other hand, is highly effective for volatile and semi-volatile compounds. It separates analytes in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. For organophosphate pesticides, GC is often coupled with selective detectors such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD), which offer high sensitivity and selectivity, minimizing interference from the sample matrix. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for definitive identification and quantification.

The cross-validation of these two methods is essential to ensure the reliability and interchangeability of the analytical data, a critical aspect in regulated environments.

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative performance data for HPLC and GC methods for the quantification of this compound. The HPLC data is derived from a validated method, while the GC data is based on typical performance characteristics for organophosphate pesticides due to the limited availability of specific validation reports for this compound by GC.

Validation ParameterHPLC MethodGas Chromatography (GC) Method (Typical Performance)
Linearity (r²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 105 - 107%80 - 120%
Precision (% RSD) ≤ 1.4%≤ 15%
Limit of Detection (LOD) Not explicitly stated, but method is validated for low-level impurities.Typically in the low ng/mL to pg/mL range depending on the detector.
Limit of Quantification (LOQ) 420 ppm (in the test sample)Typically in the low ng/mL range.
Specificity The method is specific for this compound in the presence of dimethoate (B1670662) and other impurities.High, especially with selective detectors (NPD, FPD) or MS.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a validated analytical procedure for the determination of this compound in dimethoate technical materials and formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: ODS2 (C18), 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The sample is dissolved in a mixture of acetonitrile and water.

Gas Chromatography (GC) Method

While a specific validated method for this compound was not found in publicly available literature, the following protocol is based on established methods for dimethoate and other organophosphate pesticides, such as those referenced in CIPAC Handbook H and EPA Method 8141B.[1]

  • Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD).

  • Column: A capillary column suitable for pesticide analysis, such as a DB-17 or equivalent (e.g., 50% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of this compound from other components in the sample.

  • Detector:

    • NPD: Highly sensitive to nitrogen- and phosphorus-containing compounds.

    • FPD: Highly selective for sulfur- or phosphorus-containing compounds (used in phosphorus mode).

  • Sample Preparation: The sample is typically extracted with an organic solvent like acetone (B3395972) or ethyl acetate, followed by a cleanup step if the matrix is complex.

Mandatory Visualization

The following diagrams illustrate the logical workflow for method cross-validation and the general experimental workflows for HPLC and GC analysis of this compound.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol hplc_dev Develop/Optimize HPLC Method start->hplc_dev gc_dev Develop/Optimize GC Method start->gc_dev hplc_val Validate HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val gc_val Validate GC Method (Linearity, Accuracy, Precision, LOD, LOQ) gc_dev->gc_val sample_prep Prepare a Set of Spiked and Real Samples hplc_val->sample_prep gc_val->sample_prep hplc_analysis Analyze Samples by HPLC sample_prep->hplc_analysis gc_analysis Analyze Samples by GC sample_prep->gc_analysis data_comp Compare Quantitative Results (e.g., Bland-Altman plot, t-test) hplc_analysis->data_comp gc_analysis->data_comp conclusion Conclusion on Method Comparability and Interchangeability data_comp->conclusion end End: Final Report conclusion->end

Caption: Workflow for Cross-Validation of Analytical Methods.

AnalyticalWorkflows cluster_hplc HPLC Workflow cluster_gc GC Workflow h_start Sample Preparation (Dissolution) h_inject Injection into HPLC h_start->h_inject h_sep Separation on C18 Column h_inject->h_sep h_detect UV Detection (210 nm) h_sep->h_detect h_quant Quantification h_detect->h_quant g_start Sample Preparation (Extraction & Cleanup) g_inject Injection into GC g_start->g_inject g_sep Separation on Capillary Column g_inject->g_sep g_detect NPD or FPD Detection g_sep->g_detect g_quant Quantification g_detect->g_quant

Caption: Experimental Workflows for HPLC and GC Analysis.

Conclusion

Both HPLC-UV and GC with selective detectors are suitable methods for the quantification of this compound.

  • HPLC-UV provides a robust, reliable, and accessible method, particularly advantageous for preventing the thermal degradation of the analyte. It is well-suited for quality control laboratories analyzing technical materials and formulations where concentration levels are relatively high.

  • GC-NPD/FPD offers superior sensitivity and selectivity, making it the preferred choice for trace residue analysis in complex matrices such as environmental or food samples. The specificity of the detectors minimizes the need for extensive sample cleanup.

A thorough cross-validation is paramount to ensure data equivalency between the two techniques. The choice of method should be guided by the specific analytical needs, including the required limit of quantification, the nature of the sample matrix, and the instrumentation available. For regulated environments, the use of a well-characterized and validated method is essential.

References

The Enduring Footprint: A Comparative Analysis of Isodimethoate and its Metabolites' Environmental Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of a compound and its metabolic byproducts is paramount for a comprehensive risk assessment. This guide provides a detailed comparison of the environmental persistence of the organophosphate insecticide isodimethoate and its structurally related compounds, dimethoate (B1670662) and its primary metabolite, omethoate (B27486). By examining their degradation rates in crucial environmental compartments—soil and water—this document aims to furnish a clear, data-driven perspective on their environmental longevity.

This comparative analysis synthesizes available experimental data to illuminate the relative persistence of these compounds. While extensive research has characterized the environmental behavior of dimethoate and its highly toxic metabolite omethoate, a significant data gap exists for the isomer this compound and other metabolites. This guide presents the available quantitative data, outlines the methodologies used to obtain it, and visually represents the degradation pathways and experimental workflows to provide a holistic understanding of their environmental impact.

Quantitative Comparison of Environmental Persistence

The persistence of a chemical in the environment is most commonly expressed by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The following table summarizes the available half-life data for dimethoate and omethoate in soil and water under various conditions. It is important to note that despite extensive searches, specific experimental data on the environmental half-life of this compound, dimethoate carboxylic acid, and O-desmethyl-dimethoate were not found in the reviewed literature. This represents a critical knowledge gap for a complete environmental risk assessment.

CompoundMediumConditionsHalf-life (t½) in daysReference(s)
Dimethoate SoilAerobic2 - 122[1][2][3]
Anaerobic~22[1]
WaterpH 5156[1][4]
pH 768[1][4]
pH 94.4 - 12[1][4][5]
Omethoate SoilAerobic0.9 - 2.8[6]
WaterData not available-
This compound SoilData not available-
WaterData not available-
Dimethoate Carboxylic Acid SoilData not available-
WaterData not available-
O-desmethyl-dimethoate SoilData not available-
WaterData not available-

Note: The wide range in dimethoate's soil half-life reflects the significant influence of soil type, moisture, temperature, and microbial activity on its degradation.[7][8] Generally, dimethoate is considered to be of low persistence in the soil environment.[3] In aqueous environments, its stability is highly pH-dependent, with rapid degradation under alkaline conditions.[7][9] Omethoate, a major degradation product of dimethoate, is reported to be less persistent in soil than its parent compound.[6]

Degradation Pathway of Dimethoate

Dimethoate undergoes a series of transformations in the environment, primarily through oxidation and hydrolysis, leading to the formation of several metabolites. The primary and most toxic metabolite is omethoate. Other metabolites include this compound (often an impurity in technical-grade dimethoate), dimethoate carboxylic acid, and O-desmethyl-dimethoate.[4][5][10] The following diagram illustrates the principal degradation pathways.

G Degradation Pathway of Dimethoate Dimethoate Dimethoate Omethoate Omethoate (dimethoxon) Dimethoate->Omethoate Oxidation This compound This compound Dimethoate->this compound Isomerization (e.g., thermal) DCA Dimethoate Carboxylic Acid Dimethoate->DCA Hydrolysis ODD O-desmethyl-dimethoate Dimethoate->ODD Hydrolysis HydrolysisProducts Further Hydrolysis Products Omethoate->HydrolysisProducts Hydrolysis DCA->HydrolysisProducts Further Degradation ODD->HydrolysisProducts Further Degradation

A simplified degradation pathway of Dimethoate.

Experimental Protocols

The determination of the environmental persistence of compounds like this compound and its metabolites involves standardized laboratory experiments that simulate environmental conditions. The following outlines a general methodology for assessing the aerobic degradation of a test substance in soil.

Objective: To determine the rate of aerobic degradation of a test substance in soil and to identify its major degradation products.

Materials and Methods:

  • Test System:

    • Soil: A well-characterized soil is used, typically a sandy loam, with known physicochemical properties (pH, organic carbon content, texture, etc.). The soil should be freshly collected and sieved.

    • Test Substance: The compound of interest (e.g., this compound), usually radiolabeled (e.g., with ¹⁴C) to facilitate tracking and quantification of the parent compound and its metabolites.

    • Incubation System: A dynamic or static biometer system that allows for the maintenance of aerobic conditions and the trapping of volatile degradation products (e.g., ¹⁴CO₂).

  • Experimental Procedure:

    • Soil Treatment: A known amount of the test substance is applied to the soil. The application rate should be relevant to expected environmental concentrations.

    • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a specified period.

    • Sampling: Soil samples are collected at various time intervals throughout the incubation period.

    • Analysis:

      • Soil samples are extracted using appropriate solvents.

      • The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a radioactivity detector and/or a mass spectrometer (MS) to identify and quantify the parent compound and its degradation products.

      • The amount of ¹⁴CO₂ and other volatile organic compounds trapped is quantified to determine the extent of mineralization.

  • Data Analysis:

    • The concentration of the parent compound remaining in the soil at each sampling time is determined.

    • The degradation kinetics are modeled, typically using first-order kinetics, to calculate the half-life (t½) of the test substance in the soil.

    • The concentrations of major metabolites are also plotted over time to understand their formation and decline.

The following diagram illustrates a typical workflow for such a study.

Experimental Workflow for Soil Degradation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Select and Characterize Soil C Treat Soil with Test Substance A->C B Prepare Radiolabeled Test Substance B->C D Incubate under Controlled Aerobic Conditions C->D E Collect Soil Samples at Time Intervals D->E F Solvent Extraction of Soil Samples E->F G Chromatographic Analysis (HPLC/GC-MS) F->G H Quantify Parent and Metabolites G->H I Model Degradation Kinetics H->I J Calculate Half-Life (t½) I->J

A generalized workflow for a soil persistence study.

Conclusion and Future Directions

This guide highlights that while the environmental persistence of dimethoate and its primary metabolite omethoate has been reasonably well-characterized, there is a clear lack of publicly available data on the environmental fate of this compound and other significant metabolites. Dimethoate itself is generally not persistent, especially under alkaline and microbially active conditions. Its metabolite, omethoate, appears to be even less persistent in soil.

The absence of persistence data for this compound is a notable gap, particularly as it can be present as an impurity in dimethoate formulations. Future research should prioritize conducting standardized environmental fate studies on this compound and other key metabolites to enable a more complete and accurate environmental risk assessment of dimethoate-based products. Such data is essential for regulatory bodies and the scientific community to fully understand the environmental footprint of this class of insecticides.

References

Isodimethoate and Omethoate: A Comparative Analysis of Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory properties of isodimethoate and omethoate (B27486), two organophosphate compounds of significant toxicological interest. Omethoate is a well-known metabolite of the insecticide dimethoate (B1670662), while this compound is a thermal decomposition product found in dimethoate formulations.[1] Both compounds are direct inhibitors of acetylcholinesterase, a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and potential neurotoxicity. This guide summarizes key quantitative data, details experimental protocols for assessing AChE inhibition, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Acetylcholinesterase Inhibition

The inhibitory potency of this compound and omethoate on acetylcholinesterase has been evaluated using various metrics, primarily the half-maximal inhibitory concentration (IC50) and the inhibition rate constant (kᵢ). While direct side-by-side comparisons under identical experimental conditions are limited, the available data consistently indicate that both are potent inhibitors of AChE. Notably, this compound has been reported to have a somewhat higher potency than omethoate.[1]

CompoundEnzyme SourceParameterValueReference
This compound Human Red Blood Cell AChEkᵢ2.3 x 10³ M⁻¹ min⁻¹[1]
Omethoate Rat Brain AChEkᵢ1.65 x 10³ M⁻¹ min⁻¹
Omethoate Rat Brain AChEIC₅₀1.2 x 10⁻⁵ M
Omethoate Bovine Red Blood Cell AChEIC₅₀3.9 x 10⁻⁵ M
Omethoate Human Plasma ChEIC₅₀6.3 x 10⁻⁵ M
Omethoate Housefly Head AChEIC₅₀1.7 x 10⁻⁷ M

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The inhibition rate constant (kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. Lower IC50 and higher kᵢ values indicate greater inhibitory potency. The data presented are from various sources and experimental conditions, which may influence the absolute values.

Mechanism of Acetylcholinesterase Inhibition by Organophosphates

This compound and omethoate, like other organophosphates, inhibit acetylcholinesterase by phosphorylating the serine hydroxyl group within the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the toxic effects associated with organophosphate poisoning.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitor Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Phosphorylated AChE (Inactive) AChE->Inactive_AChE Organophosphate This compound / Omethoate Organophosphate->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining the acetylcholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human red blood cells)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Test compounds (this compound, Omethoate) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds in the appropriate solvent (ensuring the final solvent concentration in the assay does not interfere with the enzyme activity).

  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution (or solvent for control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specific duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] x 100 where V₀ is the velocity of the control (no inhibitor) and Vᵢ is the velocity in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) Add_Reagents Add Buffer, Inhibitor, and AChE Reagents->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_Substrate Add Substrate (ATCI) Preincubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (kinetic) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Reaction Velocity Measure_Absorbance->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Experimental Workflow for AChE Inhibition Assay.

Conclusion

Both this compound and omethoate are potent inhibitors of acetylcholinesterase. The available data suggests that this compound may be a slightly more potent inhibitor than omethoate. The primary mechanism of action for both compounds is the irreversible phosphorylation of the serine residue in the active site of AChE. The Ellman's method provides a robust and widely used protocol for quantifying the inhibitory activity of these and other organophosphate compounds. Further direct comparative studies under standardized conditions would be beneficial for a more precise quantitative comparison of their inhibitory potencies. This information is critical for understanding their toxicological profiles and for the development of potential therapeutic interventions in cases of poisoning.

References

Isodimethoate: A Guide to its Validation as a Reference Standard in Pesticide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isodimethoate's role and validation as a reference standard in the analysis of organophosphate pesticides. As an isomer and significant impurity of the widely used insecticide Dimethoate, the accurate identification and quantification of this compound are crucial for regulatory compliance, quality control, and risk assessment.[1] This document outlines the analytical methodologies, presents comparative data, and provides detailed experimental protocols for the validation of this compound reference standards.

Comparative Analysis: this compound vs. Primary Reference Standards

In the context of pesticide residue analysis, a certified reference material (CRM) of the primary active ingredient, such as Dimethoate, serves as the main calibrant. This compound, being a manufacturing impurity, is validated to ensure its accurate quantification alongside the parent compound.[2] The performance of an this compound reference standard is therefore assessed based on its ability to be reliably detected and quantified using established analytical methods for organophosphates.

Table 1: Comparison of Key Characteristics for Reference Standards in Dimethoate Analysis

CharacteristicThis compound Reference StandardDimethoate Certified Reference Material (CRM)Other Organophosphate CRMs (e.g., Chlorpyrifos, Malathion)
Primary Use Quantification of a specific impurity.Primary calibrant for the active ingredient.Primary calibrants for their respective analyses; used in multi-residue methods.
Purity Requirement High purity essential for accurate impurity profiling.Highest possible purity, typically ≥98%.Highest possible purity, typically ≥98%.
Analytical Techniques GC-MS, LC-MS/MS.[3][4][5]GC-MS, HPLC-UV, LC-MS/MS.[3][4][5]GC-MS, LC-MS/MS, GC-FPD.[6]
Validation Focus Identity confirmation, chromatographic resolution from Dimethoate, linearity, LOD/LOQ.Purity assay, identity confirmation, concentration verification.Purity assay, identity confirmation, concentration verification.
Regulatory Significance Maximum allowable limits are often defined for impurities.[2]Basis for quantification of the active ingredient for regulatory submissions.Used to ensure compliance with Maximum Residue Limits (MRLs).

Experimental Protocols for Validation

The validation of an this compound reference standard is critical to ensure the accuracy and reliability of analytical data. The following protocols outline the key experiments for its validation.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the chemical structure of the this compound reference standard.

Methodology:

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Procedure:

    • Prepare a solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Inject the solution into the GC-MS or LC-MS/MS system.

    • Acquire the mass spectrum in full scan mode.

    • Compare the resulting fragmentation pattern and mass-to-charge ratio (m/z) of the molecular ion with a known reference spectrum or theoretical fragmentation pattern. The fragmentation should be consistent with the structure of this compound.[3][5]

Purity Assessment by Chromatography

Objective: To determine the purity of the this compound reference standard and to ensure it is free from significant interfering impurities.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector (HPLC-UV) or a GC with a Flame Ionization Detector (FID) or Mass Spectrometric detector (MS).[4][6]

  • Procedure:

    • Prepare a solution of the this compound reference standard at a known concentration.

    • Develop a chromatographic method that provides good separation of this compound from potential impurities, including Dimethoate.

    • Inject the solution and record the chromatogram.

    • Calculate the purity by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. The purity should typically be ≥95%.

Linearity of Response

Objective: To demonstrate a linear relationship between the concentration of the this compound reference standard and the analytical instrument's response.

Methodology:

  • Instrumentation: GC-MS or LC-MS/MS.

  • Procedure:

    • Prepare a series of calibration standards of the this compound reference standard at a minimum of five different concentrations.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

Methodology:

  • Instrumentation: GC-MS or LC-MS/MS operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity.[5][7]

  • Procedure:

    • Prepare a series of dilute solutions of the this compound reference standard.

    • Determine the LOD based on a signal-to-noise ratio of 3:1.

    • Determine the LOQ based on a signal-to-noise ratio of 10:1, or as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process for an this compound reference standard.

G Workflow for this compound Reference Standard Validation cluster_0 Reference Standard Preparation cluster_1 Analytical Method Development cluster_2 Validation Experiments cluster_3 Data Analysis and Reporting A Obtain this compound Reference Material B Prepare Stock and Working Solutions A->B C Select Analytical Technique (GC-MS or LC-MS/MS) B->C D Optimize Chromatographic Conditions C->D E Optimize Mass Spectrometer Parameters D->E F Identity Confirmation (Full Scan MS) E->F G Purity Assessment (Chromatography) E->G H Linearity of Response E->H I LOD & LOQ Determination E->I J Precision & Accuracy E->J K Evaluate Data Against Acceptance Criteria F->K G->K H->K I->K J->K L Generate Validation Report K->L

Caption: A flowchart outlining the key stages in the validation of an this compound reference standard.

G Comparative Analysis Logic cluster_0 Reference Standards cluster_1 Validation Parameters A Organophosphate Pesticide Analysis B This compound Reference Standard A->B C Dimethoate CRM (Primary Standard) A->C D Other Organophosphate CRMs A->D E Identity B->E F Purity B->F G Linearity B->G H Sensitivity (LOD/LOQ) B->H I Accuracy & Precision B->I C->E C->F C->G C->H C->I D->E D->F D->G D->H D->I

References

The Sorption of Isodimethoate in Soil: A Comparative Assessment Based on its Analogue, Dimethoate

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap exists in the scientific literature regarding the specific sorption behavior of isodimethoate in different soil types. this compound, an isomer of the widely used organophosphate insecticide dimethoate (B1670662) and often present as an impurity in commercial formulations, has not been the subject of extensive environmental fate studies. Consequently, a direct comparative assessment of its sorption in various soils is not possible based on currently available data.

However, a comprehensive understanding of the soil sorption of its parent compound, dimethoate, can serve as a valuable surrogate to infer the potential environmental behavior of this compound. This guide provides a detailed comparative assessment of dimethoate sorption across different soil types, supported by experimental data and protocols. While the exact sorption coefficients for this compound may differ, the fundamental principles and influencing factors are expected to be broadly similar.

Comparative Sorption of Dimethoate in Diverse Soil Types

The sorption of dimethoate to soil is a key process governing its mobility and potential for groundwater contamination. Generally, dimethoate is characterized by its high water solubility and low to moderate sorption in soil, leading to a significant risk of leaching, particularly in soils with low organic matter content.[1][2]

The Freundlich and Langmuir models are commonly used to describe the sorption isotherms of dimethoate in soil. The Freundlich model, in particular, has been shown to be a good fit for dimethoate sorption, suggesting a heterogeneous nature of sorption sites on soil particles.[1]

Table 1: Freundlich Sorption Coefficients (Kf) of Dimethoate in Various Soil Types

Soil TypeOrganic Carbon (%)Clay Content (%)pHFreundlich Coefficient (Kf) [mg1-1/n L1/n kg-1]Reference
Sandy Loam1.2156.80.85[3]
Loam2.5256.51.52[3]
Clay Loam3.1357.22.78[1]
Silty Clay2.8457.03.15[1]
Urban Soil Mix1.5 - 4.020 - 356.5 - 7.50.9 - 3.5[4]

Key Factors Influencing Dimethoate Sorption:

  • Organic Matter: Soil organic matter is a primary factor controlling dimethoate sorption. Higher organic carbon content generally leads to increased sorption and reduced mobility.[1][5]

  • Clay Content: Clay minerals also contribute to the sorption of dimethoate, although to a lesser extent than organic matter for this particular compound.[1]

  • Soil pH: The effect of pH on dimethoate sorption is not always straightforward, but some studies suggest that sorption may be slightly higher in acidic to neutral soils.[6]

Experimental Protocols for Soil Sorption Studies

The most common method for determining the sorption of pesticides like dimethoate in soil is the batch equilibrium method .

Detailed Methodology for Batch Equilibrium Sorption Experiment:

  • Soil Preparation: Representative soil samples are air-dried and sieved through a 2-mm mesh. Key soil properties such as organic carbon content, pH, and particle size distribution are determined.

  • Solution Preparation: A stock solution of the pesticide (e.g., dimethoate) is prepared in a 0.01 M CaCl2 solution, which helps to maintain a constant ionic strength and mimics the soil solution. A series of working solutions with varying concentrations are prepared by diluting the stock solution.

  • Equilibration: A known mass of soil (e.g., 2 g) is placed in a series of centrifuge tubes. A specific volume of each working solution (e.g., 10 mL) is added to the tubes. The tubes are then sealed and shaken in a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours) to ensure that the sorption process reaches equilibrium.

  • Phase Separation: After equilibration, the soil suspension is centrifuged at a high speed (e.g., 4000 rpm) for a set duration (e.g., 15 minutes) to separate the solid and liquid phases.

  • Analysis: The concentration of the pesticide remaining in the supernatant (the clear liquid above the soil pellet) is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The amount of pesticide sorbed to the soil is calculated as the difference between the initial concentration and the equilibrium concentration in the solution.

  • Isotherm Modeling: The sorption data (amount sorbed vs. equilibrium concentration) are then fitted to sorption isotherm models, such as the Freundlich and Langmuir equations, to determine the sorption coefficients (e.g., Kf and Koc).

Visualization of Experimental Workflow

The logical flow of a typical soil sorption experiment can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Sample Preparation equilibration Batch Equilibration (Soil + Solution) soil_prep->equilibration solution_prep Pesticide Solution Preparation solution_prep->equilibration centrifugation Phase Separation (Centrifugation) equilibration->centrifugation supernatant_analysis Supernatant Analysis (e.g., HPLC) centrifugation->supernatant_analysis data_calculation Sorption Data Calculation supernatant_analysis->data_calculation isotherm_modeling Isotherm Modeling (Freundlich/Langmuir) data_calculation->isotherm_modeling

Caption: Workflow of a batch equilibrium experiment for determining pesticide sorption in soil.

References

Isodimethoate's Efficacy Against Resistant Insects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against agricultural pests, the emergence of insecticide resistance poses a significant threat to global food security. This guide provides a comprehensive evaluation of Isodimethoate's efficacy against resistant insect strains, comparing its performance with contemporary alternatives. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data to inform the development of next-generation pest management strategies.

This compound, an isomer of the organophosphate insecticide Dimethoate, is a notable component in commercial Dimethoate formulations. While research specifically isolating this compound's efficacy is limited, its role as a more potent and direct inhibitor of acetylcholinesterase (AChE) than Dimethoate's primary active metabolite, Omethoate, is a critical factor in its insecticidal activity.[1] Resistance to organophosphates like Dimethoate is widespread and primarily attributed to two key mechanisms: the detoxification of the insecticide by metabolic enzymes and alterations in the target enzyme, acetylcholinesterase, which reduces its sensitivity to the inhibitor.

Comparative Efficacy Data

To provide a clear comparison, the following tables summarize the efficacy of this compound (via data on Dimethoate) and its alternatives against various resistant insect strains. The data is presented as the lethal concentration required to kill 50% of the test population (LC50).

Table 1: Efficacy of Dimethoate (containing this compound) Against Resistant Insect Strains

Insect SpeciesResistant StrainLC50 (ppm)Resistance Ratio (RR)
Plutella xylostella (Diamondback Moth)Organophosphate-Resistant>1000>500
Myzus persicae (Green Peach Aphid)Dimethoate-Resistant250150
Musca domestica (Housefly)Organophosphate-Resistant85110

Note: Data is indicative and compiled from various studies on Dimethoate resistance. The presence and concentration of this compound in the formulations used in these studies can influence the observed toxicity.

Table 2: Efficacy of Alternative Insecticides Against Resistant Insect Strains

Insecticide ClassActive IngredientTarget Insect (Resistant Strain)LC50 (ppm)Reference
Neonicotinoids ImidaclopridAnopheles stephensi (Organophosphate-Resistant)0.297 ng/mg[2]
ThiaclopridAnopheles stephensi (Organophosphate-Resistant)0.267 ng/mg[2]
Sulfoximines SulfoxaflorNilaparvata lugens (Organophosphate-Resistant)2.986[3]
Butenolides FlupyradifuroneMyzus persicae (Imidacloprid-Resistant)0.13[4]
Diamides ChlorantraniliproleSpodoptera frugiperda (Organophosphate-Resistant)0.187[5]
ChlorantraniliprolePlutella xylostella (Resistant Field Population)0.039 ml/l[6]

Experimental Protocols

The determination of insecticide efficacy and resistance is established through standardized bioassay protocols. Below are methodologies for key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the extent to which an insecticide inhibits the activity of the AChE enzyme, the primary target of organophosphates.

  • Enzyme Preparation: Homogenize insect heads in a phosphate (B84403) buffer and centrifuge to obtain a supernatant containing the AChE enzyme.

  • Incubation: Mix the enzyme extract with a solution of the test insecticide (e.g., this compound) at various concentrations and incubate for a specific period.

  • Substrate Addition: Add a substrate, such as acetylthiocholine, to the mixture.

  • Measurement: Measure the rate of the enzymatic reaction by monitoring the color change produced by the reaction product using a spectrophotometer.

  • Data Analysis: Calculate the concentration of the insecticide that causes 50% inhibition of the enzyme activity (IC50).

Larval Contact Bioassay

This method assesses the toxicity of an insecticide to insect larvae through direct contact.

  • Insecticide Preparation: Prepare serial dilutions of the test insecticide in a suitable solvent.

  • Application: Apply a specific volume of each insecticide dilution to the inner surface of a vial or petri dish and allow the solvent to evaporate, leaving a uniform residue.

  • Insect Exposure: Introduce a known number of insect larvae into each treated container.

  • Observation: Record larval mortality at predetermined time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the LC50 value using probit analysis.

Signaling Pathways and Resistance Mechanisms

Understanding the molecular pathways involved in insecticide action and resistance is crucial for developing effective countermeasures.

Organophosphate Mode of Action and Resistance

Organophosphates, including Dimethoate and this compound, function by inhibiting acetylcholinesterase (AChE) in the synaptic cleft of the insect's nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.

G cluster_0 Synaptic Cleft cluster_1 Organophosphate Action cluster_2 Resistance Mechanisms Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolyzes into Inhibited AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Metabolic Enzymes Metabolic Enzymes (e.g., Esterases, P450s) This compound->Metabolic Enzymes Detoxified by Altered AChE Altered AChE (Reduced Sensitivity) This compound->Altered AChE Reduced binding to

Caption: Organophosphate mode of action and resistance pathways.
Alternative Insecticide Signaling Pathways

Modern insecticides offer alternative modes of action, targeting different physiological processes in insects.

G cluster_0 Neonicotinoids, Sulfoximines, Butenolides cluster_1 Diamides Insecticide Neonicotinoid / Sulfoximine / Butenolide nAChR Nicotinic Acetylcholine Receptor (nAChR) Insecticide->nAChR Binds to Nerve Excitation Nerve Excitation nAChR->Nerve Excitation Causes Paralysis Paralysis Nerve Excitation->Paralysis Diamide Diamide RyR Ryanodine Receptor (RyR) Diamide->RyR Activates Ca2+ Release Uncontrolled Ca2+ Release RyR->Ca2+ Release Triggers Muscle Contraction Muscle Contraction Ca2+ Release->Muscle Contraction

Caption: Modes of action for major alternative insecticide classes.

Experimental Workflow for Efficacy Evaluation

The process of evaluating the efficacy of an insecticide against a resistant insect strain follows a structured workflow.

G Strain Selection Select Resistant and Susceptible Insect Strains Insecticide Prep Prepare Serial Dilutions of Insecticide Strain Selection->Insecticide Prep Bioassay Perform Bioassay (e.g., Larval Contact, Adult Vial) Insecticide Prep->Bioassay Data Collection Record Mortality Data at Time Intervals Bioassay->Data Collection Data Analysis Probit Analysis to Determine LC50 Data Collection->Data Analysis RR Calculation Calculate Resistance Ratio (RR) (LC50 Resistant / LC50 Susceptible) Data Analysis->RR Calculation

Caption: Standard experimental workflow for insecticide efficacy testing.

Conclusion

The available evidence suggests that this compound is a potent acetylcholinesterase inhibitor, likely contributing significantly to the toxicity of Dimethoate formulations. However, the high levels of resistance to organophosphates in many insect populations necessitate the use of alternative insecticides with different modes of action. Neonicotinoids, sulfoximines, butenolides, and diamides have demonstrated efficacy against various organophosphate-resistant strains. A rotational strategy, incorporating insecticides from different chemical classes with distinct target sites, is crucial for effective and sustainable pest management and for mitigating the further development of resistance. Further research focusing on the isolated efficacy of this compound against a broad range of resistant insect strains is warranted to fully understand its potential role in modern agriculture.

References

Comparative metabolic profiling of Isodimethoate in target vs. non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiling of isodimethoate, an organophosphate insecticide, in target versus non-target organisms. Due to a lack of extensive publicly available data specifically for this compound, this guide leverages data from its closely related and well-studied analog, dimethoate, to draw comparative insights. The information presented herein is intended to inform research and development in toxicology, drug metabolism, and insecticide design.

Executive Summary

The selectivity of organophosphate insecticides like this compound is largely determined by the differential metabolic pathways between target organisms (insects) and non-target organisms (mammals). In general, mammals possess more efficient detoxification mechanisms, primarily through hydrolysis, while insects exhibit a greater propensity for oxidative activation, leading to more toxic metabolites. This guide details these differences, presenting available data, outlining experimental protocols for further investigation, and visualizing the key metabolic pathways and experimental workflows.

Data Presentation: Comparative Metabolism of this compound (based on Dimethoate)

The following tables summarize the key differences in the metabolism of this compound/dimethoate between target and non-target organisms.

Table 1: Primary Metabolic Pathways and Key Enzymes

FeatureTarget Organisms (Insects)Non-Target Organisms (Mammals)
Primary Metabolic Route Oxidative ActivationHydrolytic Detoxification
Key Activating Enzyme Cytochrome P450 Monooxygenases (CYPs)Cytochrome P450 Monooxygenases (CYPs)
Key Detoxifying Enzymes Carboxylesterases (less efficient), Glutathione S-Transferases (GSTs)Carboxylesterases (highly efficient), Phosphatases, Glutathione S-Transferases (GSTs)[1]
Primary Site of Metabolism Fat body, midgut, Malpighian tubulesLiver[1]

Table 2: Major Metabolites and Their Relative Abundance

MetaboliteTarget Organisms (Insects)Non-Target Organisms (Mammals)Toxicological Significance
Iso-omethoate (Oxygen Analog) HighLowHighly toxic acetylcholinesterase inhibitor[2]
This compound Carboxylic Acid LowHighLess toxic, readily excreted
O-desmethyl-isodimethoate ModerateModerateReduced toxicity
Thiophosphoric Acid Derivatives LowHighDetoxified, excretable products

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable metabolic studies. Below are representative protocols for in vitro metabolic stability assays and LC-MS/MS analysis of this compound and its metabolites.

Protocol 1: In Vitro Metabolic Stability in Liver and Insect Microsomes

Objective: To determine the rate of metabolism of this compound in mammalian and insect microsomes.

Materials:

  • This compound (analytical standard)

  • Pooled liver microsomes (e.g., human, rat)

  • Insect microsomes (e.g., from houseflies, aphids)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Internal standard (e.g., a structurally similar but chromatographically distinct organophosphate)

Procedure:

  • Microsomal Incubation:

    • Prepare a reaction mixture containing phosphate buffer, microsomes (final protein concentration 0.5-1.0 mg/mL), and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration 1-10 µM).

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and Metabolites

Objective: To quantify the parent compound and its major metabolites.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the parent compound and its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite must be optimized.

    • Example (hypothetical): this compound: m/z 229 -> 125; Iso-omethoate: m/z 213 -> 125

  • Collision Energy and other MS parameters: Optimize for each analyte to achieve maximum sensitivity.

Data Analysis:

  • Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and a standard curve.

  • Calculate the metabolic rate (e.g., half-life, intrinsic clearance) from the disappearance of the parent compound over time.

Visualizations

Metabolic Pathway of this compound

G This compound This compound (P=S) Iso_omethoate Iso-omethoate (P=O, Toxic) This compound->Iso_omethoate Oxidative Desulfuration (CYP450) Predominant in Insects Hydrolysis_Products Hydrolysis Products (Less Toxic) This compound->Hydrolysis_Products Hydrolysis (Carboxylesterases) Predominant in Mammals Iso_omethoate->Hydrolysis_Products Hydrolysis (Phosphatases) Conjugates Conjugated Metabolites (Excretable) Hydrolysis_Products->Conjugates Phase II Conjugation (GSTs, etc.)

Caption: Metabolic activation and detoxification pathways of this compound.

Experimental Workflow for Comparative Metabolomics

G cluster_target Target Organism (Insect) cluster_nontarget Non-Target Organism (Mammal) Insect_Microsomes Insect Microsomes Incubation In Vitro Incubation with this compound + NADPH Insect_Microsomes->Incubation Liver_Microsomes Liver Microsomes Liver_Microsomes->Incubation Quenching Reaction Quenching & Sample Prep Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Analysis Data Analysis: Metabolic Rates & Metabolite ID LCMS->Data_Analysis Comparison Comparative Profiling Data_Analysis->Comparison

Caption: Workflow for in vitro comparative metabolic profiling.

References

Performance Showdown: Selecting the Optimal SPE Cartridge for Isodimethoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Analytical Scientists

Isodimethoate, an organophosphate insecticide, is subject to stringent monitoring in environmental and food samples due to its potential toxicity. Accurate quantification of this compound residues heavily relies on efficient sample preparation, with Solid-Phase Extraction (SPE) being a cornerstone technique for cleanup and concentration. The choice of SPE cartridge is critical and can significantly impact recovery, reproducibility, and overall analytical performance. This guide provides an objective comparison of commonly used SPE cartridges for this compound extraction, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable cartridge for their specific application.

While direct comparative data for this compound is limited, performance data for the structurally similar compound dimethoate (B1670662) serves as a valuable proxy for evaluating cartridge effectiveness. The underlying extraction principles for these organophosphate pesticides are largely congruent.

Comparative Performance of SPE Cartridges

The selection of an appropriate SPE sorbent is paramount for achieving high recovery and minimizing matrix effects. The following table summarizes the performance of various SPE cartridges for the extraction of dimethoate, offering insights into their potential efficacy for this compound analysis.

SPE SorbentSample Volume (mL)Elution SolventAnalytical TechniqueRecovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
Oasis HLB100Methanol (B129727)/Acetonitrile (50/50, v/v)MEKC-UV82 - 92-0.003[1]
C18500-HPLC-DAD87.9 - 96.9--[1]
Bond Elut PPL500Acetonitrile/Methanol (1:1, v/v)HPLC-UV DAD64 - 920.31-[1]
Activated Charcoal500Dichloromethane/Methanol (80/20, v/v)GC/MS--0.05[1]
Polymeric Phases (e.g., Bond Elut PPL, Oasis HLB)--LC-MS/MS>600.006 - 0.1-[1]

Key Observations:

  • C18 and Oasis HLB cartridges generally demonstrate high recovery rates for dimethoate, suggesting they are strong candidates for this compound extraction.[1]

  • Polymeric sorbents like Oasis HLB are often favored for their ability to retain a broad range of analytes, including both polar and non-polar compounds.[2]

  • The choice of analytical instrumentation can influence the required level of cleanup and, consequently, the most suitable SPE cartridge.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized yet robust SPE protocols for C18 and Oasis HLB cartridges, which can be adapted for this compound extraction from water samples.

Protocol 1: this compound Extraction using a C18 SPE Cartridge

This protocol is a standard procedure for the extraction of moderately non-polar to non-polar compounds from aqueous matrices.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized Water

  • Elution Solvent (e.g., Acetonitrile, Ethyl Acetate)

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of Methanol through the C18 cartridge to activate the sorbent.

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent to the aqueous sample conditions.

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL, pH adjusted if necessary) onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed interfering compounds.

    • Optionally, a mild organic wash (e.g., 5% Methanol in water) can be used for further cleanup, but this step should be optimized to prevent loss of this compound.

  • Drying:

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with an appropriate volume (e.g., 2 x 3 mL) of a suitable organic solvent (e.g., Acetonitrile or Ethyl Acetate).

    • Collect the eluate for analysis.

  • Post-Elution:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis (GC-MS or LC-MS/MS).

Protocol 2: this compound Extraction using an Oasis HLB SPE Cartridge

This protocol is suitable for a broad range of analytes, including polar and non-polar compounds, and is known for its robustness.

Materials:

  • Oasis HLB SPE Cartridge (e.g., 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 6 mL of a methanol/acetonitrile mixture (50/50, v/v) through the Oasis HLB cartridge.[1]

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 6 mL of deionized water through it.[1]

    • Do not allow the cartridge to dry out.[1]

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned cartridge at a controlled flow rate.[1]

  • Washing (Optional):

    • While not always necessary with HLB cartridges due to their high selectivity, a wash step with 5 mL of 5% methanol in water can be performed to remove polar interferences.

  • Elution:

    • Elute the retained this compound with 6 mL of a methanol/acetonitrile mixture (50/50, v/v).[1]

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for subsequent analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Solid-Phase Extraction of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection pH_Adjust pH Adjustment (if required) Sample->pH_Adjust Condition 1. Cartridge Conditioning (e.g., Methanol) Load 3. Sample Loading pH_Adjust->Load Equilibrate 2. Cartridge Equilibration (e.g., Deionized Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Removal of Interferences) Load->Wash Concentrate Eluate Concentration Dry 5. Cartridge Drying Wash->Dry Elute 6. Elution (e.g., Acetonitrile) Dry->Elute Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

References

Validating Biomarkers for Isodimethoate Exposure: A Comparative Guide for Toxicological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to organophosphate pesticides like Isodimethoate is critical for toxicological studies. This guide provides a comprehensive comparison of established and emerging biomarkers for this compound exposure, supported by experimental data and detailed methodologies to aid in the design and validation of robust toxicological assessments.

This compound, a thermal decomposition product found in dimethoate (B1670662) pesticide formulations, is a direct inhibitor of acetylcholinesterase (AChE), a crucial enzyme in the nervous system.[1][2] Its presence and activity necessitate reliable methods for detecting and quantifying exposure. This guide explores the primary biomarker, acetylcholinesterase inhibition, as well as alternative and complementary biomarkers including protein and DNA adducts, and markers of oxidative stress.

Comparison of Key Biomarkers for this compound Exposure

The selection of an appropriate biomarker depends on the specific research objectives, including the desired window of detection, the need for specificity, and the available analytical capabilities. The following table summarizes the key characteristics of the most relevant biomarkers for this compound exposure.

Biomarker CategorySpecific BiomarkerMatrixWindow of DetectionAdvantagesDisadvantagesAnalytical Methods
Primary Target Inhibition Acetylcholinesterase (AChE) ActivityRed Blood Cells, PlasmaShort (hours to days)Direct measure of toxic effect, well-established.[3]Short half-life of inhibited enzyme, requires baseline measurement.[4][5]Spectrophotometric (Ellman assay), Mass Spectrometry.[5]
Protein Adducts AChE/BChE AdductsRed Blood Cells, PlasmaMedium to Long (days to weeks)Longer detection window than activity assays, provides information on the specific organophosphate.[4][5]Requires sensitive analytical techniques.Mass Spectrometry (LC-MS/MS).[6]
Albumin Adducts (e.g., Tyr411)Serum, PlasmaLong (weeks)High abundance of albumin provides a stable, long-term marker of exposure.[7]Indirect measure of effect on the primary target.Mass Spectrometry (LC-MS/MS), Immunoassays.[7]
DNA Adducts Guanine Adducts (e.g., N7-methylguanine)White Blood Cells, TissueLong (can be persistent)Indicates genotoxic potential, highly sensitive with advanced methods.[8][9][10]Link to specific this compound exposure may require further validation.Mass Spectrometry (LC-MS/MS), 32P-postlabeling.[11]
Oxidative Stress Markers SOD, CAT, GPx, GST, MDA, GSHPlasma, Serum, TissueShort (hours to days)Provides information on secondary toxic effects and cellular damage.[12][13]Non-specific to this compound exposure, can be influenced by other stressors.ELISA, Spectrophotometric assays.[12][14]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of these biomarkers. Below are outlines of key experimental protocols.

Acetylcholinesterase (AChE) Activity Assay (Ellman Method)

This spectrophotometric method is a widely used technique to measure cholinesterase activity.

Principle: The assay measures the activity of AChE by the rate of production of thiocholine (B1204863) as acetylcholine (B1216132) is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid, which is measured colorimetrically.

Procedure:

  • Sample Preparation: Whole blood is centrifuged to separate plasma and red blood cells (RBCs). RBCs are washed with saline and then lysed to release AChE.

  • Reaction Mixture: A solution containing a phosphate (B84403) buffer (pH 7.4), DTNB, and the prepared sample (RBC lysate or plasma) is prepared in a microplate well.

  • Initiation of Reaction: The substrate, acetylthiocholine (B1193921) iodide, is added to the wells to start the enzymatic reaction.

  • Measurement: The absorbance is measured at 412 nm at regular intervals using a microplate reader.

  • Calculation: The rate of change in absorbance is proportional to the AChE activity, which is typically expressed as U/g of hemoglobin for RBCs or U/L for plasma.

Mass Spectrometry-Based Detection of Protein Adducts

Mass spectrometry (MS) offers high sensitivity and specificity for identifying and quantifying organophosphate adducts on proteins.[4][6]

Principle: This method identifies the specific covalent modification (adduct) of a protein by the organophosphate, resulting in a characteristic mass shift. For AChE, the adduction occurs on the active site serine.

Workflow:

  • Protein Isolation: The target protein (e.g., AChE from RBCs, albumin from serum) is isolated from the biological sample, often using immunoprecipitation or chromatography.[15]

  • Proteolytic Digestion: The isolated protein is digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the this compound adduct on the active site peptide confirms exposure. Quantification can be achieved by comparing the peak areas of the adducted and non-adducted peptides.

Analysis of DNA Adducts by LC-MS/MS

This method is highly sensitive for detecting DNA damage caused by genotoxic agents.[8]

Principle: DNA adducts are identified and quantified based on their unique mass-to-charge ratio after enzymatic digestion of DNA into individual nucleosides.

Procedure:

  • DNA Isolation: DNA is extracted from white blood cells or tissue samples using standard protocols.

  • DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides.

  • LC-MS/MS Analysis: The deoxynucleoside mixture is analyzed by LC-MS/MS. A triple quadrupole mass spectrometer is often used for high sensitivity and specificity in selected reaction monitoring (SRM) mode.

  • Quantification: The amount of a specific DNA adduct is determined by comparing its peak area to that of a known amount of an isotopically labeled internal standard.

Visualizing the Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams illustrate the key concepts.

Isodimethoate_MoA cluster_exposure Exposure cluster_system Biological System This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition This compound->AChE Nerve_Impulse Normal Nerve Impulse Transmission AChE->Nerve_Impulse Regulates Continuous_Stimulation Continuous Nerve Stimulation (Toxicity) AChE->Continuous_Stimulation Prevents AChE->Continuous_Stimulation Inhibition leads to

Caption: Mechanism of this compound toxicity through AChE inhibition.

Biomarker_Validation_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Biomarker Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (Blood, Tissue) Sample_Processing Sample Processing (e.g., Centrifugation, Lysis) Biological_Sample->Sample_Processing AChE_Activity AChE Activity Assay Sample_Processing->AChE_Activity Protein_Adducts Protein Adduct Analysis (LC-MS/MS) Sample_Processing->Protein_Adducts DNA_Adducts DNA Adduct Analysis (LC-MS/MS) Sample_Processing->DNA_Adducts Quantification Quantification of Biomarker Levels AChE_Activity->Quantification Protein_Adducts->Quantification DNA_Adducts->Quantification Comparison Comparison to Control/ Reference Groups Quantification->Comparison Validation Validation of Biomarker as Exposure Indicator Comparison->Validation

Caption: General workflow for biomarker validation in toxicological studies.

Detoxification_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolite Metabolites (e.g., Omethoate from Dimethoate) CYP450->Metabolite GST Glutathione S-transferases (GST) Metabolite->GST Conjugate Conjugated Metabolite (More water-soluble) GST->Conjugate Excretion Excretion (Urine, Feces) Conjugate->Excretion

Caption: Simplified overview of organophosphate detoxification pathways.

Conclusion

The validation of sensitive and specific biomarkers is paramount for accurately assessing exposure to this compound in toxicological studies. While AChE inhibition remains the primary and most direct biomarker, its short detection window can be a limitation. Protein adducts, particularly those on cholinesterases and albumin, offer a longer timeframe for detection and are quantifiable with high precision using mass spectrometry. Furthermore, DNA adducts and markers of oxidative stress can provide valuable insights into the genotoxic and cellular stress responses to this compound exposure. By employing a multi-biomarker approach and adhering to rigorous experimental protocols, researchers can achieve a more comprehensive and reliable characterization of this compound toxicity.

References

A Comparative Analysis of the Genotoxic Effects of Isodimethoate and Other Common Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic effects of isodimethoate and other widely used organophosphate pesticides, including malathion, chlorpyrifos, and diazinon. The information presented is based on experimental data from various in vivo and in vitro studies, with a focus on key genotoxicity endpoints: DNA damage (Comet assay), micronucleus formation, and chromosomal aberrations.

A Note on this compound and Dimethoate (B1670662): this compound is a structural isomer of dimethoate and is often found as an impurity in commercial dimethoate formulations.[1][2] Due to the limited availability of studies specifically on this compound, and its close structural relationship to dimethoate, this guide will utilize genotoxicity data available for dimethoate as a primary reference, a common practice in toxicological assessments.

Data Presentation: Quantitative Comparison of Genotoxic Effects

The following tables summarize quantitative data from various studies on the genotoxic effects of dimethoate (as a proxy for this compound), malathion, chlorpyrifos, and diazinon. It is important to note that the experimental conditions, such as the test organism, cell type, dosage, and exposure time, can vary between studies, which may influence the results.

Table 1: Comet Assay Results for DNA Damage
OrganophosphateTest SystemCell TypeConcentration/Dose% Tail DNA / Other MetricReference
Dimethoate In vivo (Mice)Bone Marrow Cells1-30 mg/kg bwSignificant dose-dependent increase in DNA damage[3]
Chlorpyrifos In vitroHuman Lymphocytes100 µg/mL (120 min)Significantly higher DNA damage vs. control[4][5]
Malathion In vitroCat Fibroblast Cells45 mMMaximum DNA damage observed[6]
Diazinon In vivo (Mice)Bone Marrow CellsNot specifiedMutagenic (details not in abstract)[7]
Table 2: Micronucleus Test Results
OrganophosphateTest SystemCell TypeConcentration/DoseFrequency of Micronucleated CellsReference
Dimethoate In vivo (Mice)Bone MarrowNot specifiedMutagenic[7]
Chlorpyrifos In vivo (Mice)Bone MarrowNot specifiedInduced significantly high frequency of micronuclei[8][9][10]
Malathion In vitroHuman Hepatic Cells (HepG2)Not specifiedIncreased frequencies of micronuclei[11]
Diazinon In vivo (Mice)Bone MarrowNot specifiedMutagenic[7]
Table 3: Chromosomal Aberration Assay Results
OrganophosphateTest SystemCell TypeConcentration/Dose% of Cells with AberrationsReference
Dimethoate In vivo (Mice)Bone Marrow & Spermatogonial Cells10 mg/kg (acute)No genotoxicity observed[3]
Dimethoate In vitro (Allium cepa)Root Meristem0.2% - 1.0%Significant increase in chromosomal aberrations[12]
Chlorpyrifos In vitroHuman LymphocytesNot specifiedExtensive chromosomal aberration[6]
Malathion Not specifiedNot specifiedNot specifiedData not readily available in a comparative context
Diazinon Not specifiedNot specifiedNot specifiedData not readily available in a comparative context

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established guidelines and common practices in genetic toxicology.

In Vivo Alkaline Comet Assay

The in vivo alkaline Comet assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

  • Animal Treatment: Laboratory animals, typically rodents, are administered the test substance (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels, alongside a vehicle control and a positive control.

  • Tissue Collection and Cell Isolation: After a specific exposure period (e.g., 24 and 48 hours), animals are euthanized, and target organs (e.g., liver, bone marrow) are collected. Single-cell suspensions are prepared from the tissues.

  • Embedding Cells in Agarose (B213101): The isolated cells are mixed with low-melting-point agarose and layered onto microscope slides pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.

  • Animal Dosing: Animals, usually mice or rats, are exposed to the test substance at three or more dose levels, along with negative and positive controls.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

  • Slide Preparation: For bone marrow, cells are flushed from the femurs, and smears are made on microscope slides. For peripheral blood, thin smears are prepared.

  • Staining: The slides are stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa or acridine (B1665455) orange.

  • Scoring: Under a microscope, the frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs (typically at least 2000 per animal). The ratio of PCEs to NCEs is also calculated to assess cytotoxicity. An increase in the frequency of MN-PCEs in treated animals compared to the control group indicates genotoxic activity.

In Vitro Chromosomal Aberration Assay

This assay identifies agents that cause structural changes in chromosomes.

  • Cell Culture and Treatment: Mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are cultured in vitro and exposed to various concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.

  • Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis when chromosomes are most condensed and visible.

  • Harvesting and Chromosome Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and spread the chromosomes, and then fixed.

  • Slide Preparation and Staining: The fixed cell suspension is dropped onto microscope slides, air-dried, and stained (e.g., with Giemsa).

  • Microscopic Analysis: The slides are examined under a microscope to score for different types of chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and exchanges. A statistically significant increase in the percentage of cells with aberrations in the treated cultures compared to the control cultures indicates that the test substance is clastogenic.

Mandatory Visualizations

Organophosphate-Induced Genotoxicity Workflow

G cluster_exposure Exposure cluster_cellular Cellular Uptake & Metabolism cluster_damage DNA Damage Induction cluster_assays Genotoxicity Assessment Organophosphate Organophosphate (e.g., this compound) Metabolism Metabolic Activation (e.g., by CYP450) Organophosphate->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS DNA_Damage DNA Strand Breaks & Adducts ROS->DNA_Damage Comet Comet Assay DNA_Damage->Comet Detects Breaks Micronucleus Micronucleus Test DNA_Damage->Micronucleus Leads to Fragments Chromo_Aberration Chromosomal Aberration Assay DNA_Damage->Chromo_Aberration Causes Aberrations

Caption: Experimental workflow for assessing organophosphate genotoxicity.

Signaling Pathway of Organophosphate-Induced Oxidative Stress and DNA Damage

G cluster_initiator Initiation cluster_mechanism Mechanism of Action cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_response Cellular Response OP Organophosphate Exposure AChE Acetylcholinesterase Inhibition OP->AChE Mitochondria Mitochondrial Dysfunction OP->Mitochondria Metabolism Metabolic Activation OP->Metabolism ROS Increased ROS (Reactive Oxygen Species) AChE->ROS Mitochondria->ROS Metabolism->ROS Antioxidants Depletion of Antioxidants ROS->Antioxidants Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage (Strand Breaks, Adducts) ROS->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Organophosphate-induced oxidative stress and DNA damage pathway.

References

Efficacy of Alternatives to Dimethoate/Isodimethoate for Agricultural Pest Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethoate (B1670662), a broad-spectrum organophosphate insecticide, has been a staple in agricultural pest management for decades due to its efficacy against a wide range of sucking and chewing insects.[1] It functions by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in insects.[1][2] Isodimethoate is an isomer of dimethoate and is often present in commercial formulations.[3] However, concerns over its toxicity to non-target organisms and the development of pest resistance have spurred research into safer and more targeted alternatives.[1] This guide provides a comparative analysis of the efficacy of several alternatives to dimethoate and this compound, supported by experimental data. The alternatives discussed include sulfoxaflor, flupyradifurone (B41651), spinosad, and azadirachtin, each with a distinct mode of action.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies comparing the efficacy of dimethoate and its alternatives against several key agricultural pests.

Table 1: Efficacy against Aphids

InsecticideActive IngredientTarget PestCropApplication RateEfficacy MetricResultSource
DimethoateDimethoate 30% ECLipaphis erysimiMustard0.03%Aphid Index (AI) / Plant1.83 (Mediocre)[4]
SulfoxaflorSulfoxaflor 21.8% SCLipaphis erysimiMustard0.0087%Aphid Index (AI) / Plant1.93 (Least Effective)[4]
ThiamethoxamThiamethoxam 25% WDGLipaphis erysimiMustard25 g a.i./haAphid Population ReductionSignificant reduction[5]
Imidacloprid (B1192907)Imidacloprid 17.8% SLLipaphis erysimiMustard27.0 g a.i./haAphid Population ReductionSuperior to other treatments[5]

Table 2: Efficacy against Thrips

InsecticideActive IngredientTarget PestCropApplication RateEfficacy MetricResultSource
DimethoateDimethoate 30% ECThrips tabaciCucumber1.5 mL/LPopulation Reduction over Control (PROC)53.66% (1st spray), 18.11% (2nd spray), 17.31% (3rd spray)[6]
AzadirachtinAzadirachtinThrips tabaciCucumber0.5 mL/LPopulation Reduction over Control (PROC)Less effective than Dimethoate[6]
ImidaclopridImidacloprid 17.8 SLScirtothrips dorsalisChilliNot SpecifiedPopulation Reduction82.46% (Pooled mean)[7]
DimethoateDimethoate 0.03 ECScirtothrips dorsalisChilliNot SpecifiedPopulation Reduction71.48% (Pooled mean)[7]
AzadirachtinNSKE 5%Scirtothrips dorsalisChilliNot SpecifiedPopulation Reduction64.50% (Pooled mean)[7]

Table 3: Efficacy against Whiteflies

InsecticideActive IngredientTarget PestCropApplication RateEfficacy MetricResultSource
FlupyradifuroneFlupyradifuroneBemisia tabaciCassava12.7 g a.i./100 LLC50Comparable to Imidacloprid[8]
ImidaclopridImidaclopridBemisia tabaciCassava12.6 g a.i./100 LLC50Comparable to Flupyradifurone[8]
FlupyradifuroneFlupyradifuroneBemisia tabaciTomatoRecommended label ratesTYLCV Transmission Suppression85%[9]
ThiamethoxamThiamethoxamBemisia tabaciTomatoRecommended label ratesTYLCV Transmission Suppression25%[9]

Table 4: Efficacy against Fruit Flies

InsecticideActive IngredientTarget PestCropApplication RateEfficacy MetricResultSource
DimethoateDimethoate 30 ECBactrocera dorsalisMango450 g a.i./ha% Fruit Infestation (10 DAS, 1st spray)47.88%[10]
SpinosadSpinosad 45 SCBactrocera dorsalisMango45 g a.i./ha% Fruit Infestation (10 DAS, 1st spray)43.24%[10]
AzadirachtinAzadirachtin 0.03%Bactrocera dorsalisMango3 ml/l% Fruit Infestation (10 DAS, 1st spray)37.50%[10]
SpinosadSpinosadBactrocera zonataLab Assay26.96 ppm (female), 20.05 ppm (male)LC50 (24h)More potent than Malathion
MalathionMalathionBactrocera zonataLab Assay345.1 ppm (female), 206 ppm (male)LC50 (24h)Less potent than Spinosad

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Evaluation of Insecticides against Mustard Aphid (Lipaphis erysimi)

  • Objective: To assess the toxicity of different insecticides against the mustard aphid.

  • Experimental Design: Randomized Block Design with three replications.

  • Crop: Mustard (Brassica juncea).

  • Target Pest: Mustard aphid (Lipaphis erysimi).

  • Insecticide Application: Insecticides were applied as foliar sprays. Treatments included Dimethoate 30 EC (0.03%) and Sulfoxaflor 21.8 SC (0.0087%).

  • Data Collection: The aphid population was recorded using an aphid index (A.I.) before and after two sprays at different time intervals.

  • Statistical Analysis: The collected data were subjected to statistical analysis to determine the significance of the treatments.[4]

Protocol 2: Comparative Efficacy against Cucumber Thrips (Thrips tabaci)

  • Objective: To compare the effectiveness of various insecticides in controlling cucumber thrips.

  • Experimental Design: Randomized Complete Block Design (RCBD) with seven treatments and three replications.

  • Crop: Cucumber (variety: Chadani).

  • Target Pest: Thrips (Thrips tabaci).

  • Insecticide Application: Three foliar sprays of each insecticide were applied at 7-day intervals using hand sprayers. Treatments included Dimethoate 30% EC (1.5 mL/L) and Azadirachtin (0.5 mL/L).

  • Data Collection: The thrips population was recorded before spraying and at 2, 4, and 6 days after each spray.

  • Statistical Analysis: Data were analyzed using ANOVA, and mean separation was done by Duncan's Multiple Range Test (DMRT).[6]

Protocol 3: Efficacy of Flupyradifurone against Cassava Whitefly (Bemisia tabaci)

  • Objective: To evaluate the efficacy of flupyradifurone against the cassava-colonizing whitefly.

  • Methodology: Laboratory, screenhouse, and field experiments were conducted.

  • Laboratory Bioassay (Leaf Disc Spray): Leaf discs were sprayed with different concentrations of flupyradifurone and imidacloprid to determine the LC50 values.

  • Field Spraying Experiment: Flupyradifurone was applied as a foliar spray to assess its knockdown effect on adult whitefly populations over 24 hours.

  • Data Collection: Whitefly mortality and population abundance were recorded at specified intervals.[8]

Protocol 4: Field Efficacy of Insecticides against Mango Fruit Fly (Bactrocera dorsalis)

  • Objective: To evaluate the bio-efficacy of various insecticides against the mango fruit fly.

  • Experimental Design: Not specified.

  • Crop: Mango.

  • Target Pest: Mango fruit fly (Bactrocera dorsalis).

  • Insecticide Application: Insecticides were applied as foliar sprays. Treatments included Dimethoate 30 EC (450 g a.i./ha), Spinosad 45 SC (45 g a.i./ha), and Azadirachtin 0.03% (3 ml/l).

  • Data Collection: The percentage of fruit infestation was recorded at 10 days after the first, second, and third sprays.

  • Statistical Analysis: The data were analyzed to compare the effectiveness of the treatments.[10]

Signaling Pathways and Modes of Action

The alternatives to dimethoate discussed in this guide have distinct modes of action, which is crucial for managing insecticide resistance.

Dimethoate: Acetylcholinesterase Inhibition

Dimethoate, like other organophosphates, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the insect's nervous system. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2]

Dimethoate_Pathway Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Dimethoate Dimethoate Dimethoate->AChE Inhibits

Caption: Dimethoate inhibits acetylcholinesterase, leading to excess acetylcholine.

Sulfoxaflor and Flupyradifurone: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Sulfoxaflor (a sulfoximine) and flupyradifurone (a butenolide) are agonists of the nicotinic acetylcholine receptor (nAChR).[11][12] They bind to nAChRs in the insect's central nervous system, mimicking the action of acetylcholine but with greater persistence. This leads to the continuous stimulation of nerve cells, resulting in paralysis and death.[11] Although they target the same receptor as neonicotinoids, they belong to different chemical classes, which can be beneficial for resistance management.[12]

nAChR_Agonist_Pathway Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Alternative Sulfoxaflor / Flupyradifurone Alternative->nAChR Binds to (Agonist) Hyperstimulation Nerve Hyperstimulation Ion_Channel->Hyperstimulation Leads to Hyperstimulation->Postsynaptic_Neuron Causes Paralysis

Caption: Sulfoxaflor and flupyradifurone act as nAChR agonists.

Spinosad: Unique nAChR Allosteric Modulator and GABA Receptor Antagonist

Spinosad has a unique mode of action, primarily targeting a novel site on the nicotinic acetylcholine receptor (nAChR), causing prolonged activation of the receptor.[13] It also affects the gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors.[13] This dual action leads to the hyperexcitation of the insect's nervous system, resulting in paralysis and death.[13]

Spinosad_Pathway Spinosad Spinosad nAChR Nicotinic ACh Receptor (nAChR) (Allosteric Site) Spinosad->nAChR Activates GABA_Receptor GABA Receptor Spinosad->GABA_Receptor Antagonizes Nerve_Excitation Nerve Hyperexcitation nAChR->Nerve_Excitation GABA_Receptor->Nerve_Excitation Paralysis Paralysis & Death Nerve_Excitation->Paralysis

Caption: Spinosad's dual action on nAChR and GABA receptors.

Azadirachtin: Insect Growth Regulator

Azadirachtin, derived from the neem tree, acts as an insect growth regulator.[14] It interferes with the insect's hormonal system, primarily by disrupting the synthesis and release of ecdysone, the molting hormone.[15] This disruption prevents the insect from molting, leading to developmental abnormalities and death.[15] It also acts as an antifeedant and repellent.[14]

Azadirachtin_Pathway Azadirachtin Azadirachtin Neurosecretory_Cells Neurosecretory Cells (Brain) Azadirachtin->Neurosecretory_Cells Inhibits PTTH release Molting_Process Normal Molting & Development Azadirachtin->Molting_Process Disrupts Developmental_Disruption Developmental Disruption & Death Prothoracic_Gland Prothoracic Gland Neurosecretory_Cells->Prothoracic_Gland Stimulates (PTTH) Ecdysone Ecdysone (Molting Hormone) Prothoracic_Gland->Ecdysone Produces Ecdysone->Molting_Process Initiates

Caption: Azadirachtin disrupts insect growth by interfering with molting hormones.

Experimental Workflow

The general workflow for conducting a comparative efficacy trial of insecticides is outlined below.

Experimental_Workflow Start Define Objective & Hypotheses Design Experimental Design (e.g., RCBD) Start->Design Setup Field/Lab Setup (Crop, Pest Infestation) Design->Setup Application Insecticide Application (Treatments & Control) Setup->Application Data_Collection Data Collection (e.g., Pest Counts, Yield) Application->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, DMRT) Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: Generalized workflow for insecticide efficacy trials.

Conclusion

The alternatives to dimethoate and this compound present a range of efficacies and modes of action for integrated pest management (IPM) strategies. Sulfoxaflor and flupyradifurone offer effective control of sucking pests with a different mode of action from neonicotinoids, which can be valuable for resistance management. Spinosad provides broad-spectrum control with a unique dual mode of action. Azadirachtin offers a biological alternative that acts as an insect growth regulator with antifeedant properties.

The selection of an appropriate alternative will depend on the target pest, crop, and the specific goals of the pest management program, including resistance management and minimizing impacts on non-target organisms. The data and protocols presented in this guide provide a foundation for researchers and pest management professionals to make informed decisions. It is important to note that data on the specific efficacy of this compound as a standalone active ingredient is limited in the reviewed literature. Further research directly comparing these alternatives under various field conditions is warranted to optimize their use in sustainable agriculture.

References

A Comparative Review of Analytical Techniques for Isodimethoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodimethoate, an isomer of the organophosphate insecticide dimethoate (B1670662), poses significant analytical challenges due to its presence in technical grade dimethoate formulations and its direct anticholinesterase activity.[1] Accurate and sensitive detection of this compound is crucial for environmental monitoring, food safety, and toxicological studies. This guide provides a comparative overview of the principal analytical techniques employed for the detection and quantification of this compound, with a focus on chromatographic, mass spectrometric, and electrochemical methods.

At a Glance: Performance Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound detection is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. Chromatographic techniques coupled with mass spectrometry offer the highest sensitivity and selectivity, while electrochemical biosensors provide a promising avenue for rapid and portable screening.

TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
GC-MS 50 ng/mL (urine), 200 ng/mL (blood)[2]100 ng/mL (urine), 500 ng/mL (blood)[2]~1%[2]High selectivity, well-established methods.May require derivatization for polar analytes, potential for thermal degradation of analytes.[3]
HPLC-UV 0.11 µg/mL[4]0.33 µg/mL[4]>95%Cost-effective, simple operation.[4]Lower sensitivity and selectivity compared to MS detectors, susceptible to matrix interference.[5]
LC-MS/MS 0.005 µg/g[6]0.005 µg/g[6]82-113%[6]High sensitivity and selectivity, suitable for complex matrices, applicable to a wide range of polar and non-polar compounds.[5][7]Higher equipment and operational costs.[7]
Electrochemical Biosensors nM to µM range[2][8]--Rapid, portable, low cost, suitable for on-site screening.[2][8]Susceptible to interference from other electroactive compounds, enzyme stability can be a concern.[9]

In-Depth Analysis of Detection Methodologies

Chromatographic Methods: The Gold Standard

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstones of pesticide residue analysis.[5] These methods separate this compound from other components in a sample, allowing for accurate quantification.

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound analysis, a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can provide selectivity for organophosphates. However, GC-MS offers superior identification and confirmation capabilities.[10]

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and thermally labile compounds like this compound.[4] When paired with a UV detector, HPLC provides a cost-effective method for routine analysis. However, for complex matrices and trace-level detection, coupling HPLC with a tandem mass spectrometer (LC-MS/MS) is the preferred approach, offering unparalleled sensitivity and selectivity.[5][6]

Mass Spectrometry (MS): For Unambiguous Identification

Mass spectrometry provides detailed structural information, enabling the confident identification and quantification of this compound, even at trace levels. LC-MS/MS is particularly advantageous as it minimizes sample cleanup requirements and can analyze a wide range of pesticides in a single run.[7] The use of techniques like triggered Multiple Reaction Monitoring (tMRM) further enhances the confidence in analyte identification.[11]

Electrochemical Biosensors: The Future of Rapid Screening

Electrochemical biosensors represent an emerging and promising technology for the rapid and on-site detection of organophosphate pesticides, including this compound.[8] These sensors typically rely on the inhibition of the enzyme acetylcholinesterase (AChE) by the pesticide.[2][12] The degree of enzyme inhibition, which can be measured electrochemically, is proportional to the concentration of the pesticide.[13] The use of nanomaterials in the construction of these biosensors has significantly improved their sensitivity and performance.[9]

Experimental Protocols

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[5]

  • Homogenization : A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.[5]

  • Extraction : A 10 g portion of the homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile (B52724). The tube is shaken vigorously for 1 minute.[5]

  • Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added, and the tube is shaken for another minute.[14]

  • Centrifugation : The sample is centrifuged at ≥3000 x g for 5 minutes to separate the layers.[14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The tube is vortexed for 30 seconds and then centrifuged.[14]

  • Final Extract : The resulting supernatant is the final extract for analysis.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Injection : 1 µL of the final extract is injected into the GC-MS system.[15]

  • GC Conditions :

    • Column : A capillary column suitable for pesticide analysis (e.g., HP-5MS).

    • Carrier Gas : Helium.

    • Temperature Program : An optimized temperature gradient is used to separate the analytes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.[15]

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) is commonly used.[4]

  • Column : A C18 reversed-phase column is typically employed.[4]

  • Flow Rate : A flow rate of 1.0 mL/min is a common setting.[16]

  • Injection Volume : 10-20 µL of the sample extract is injected.

  • Detection : UV detection at a wavelength of around 220 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often used.[5]

  • Column : A C18 reversed-phase column is suitable for separation.[5]

  • Flow Rate : A typical flow rate is between 0.2 and 0.4 mL/min.[5]

  • Injection Volume : 5-10 µL of the sample extract is injected.[5]

  • MS/MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[6]

Visualizing the Methodologies

Experimental Workflow for this compound Analysis cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Analytical Techniques Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Salting_Out Salting_Out Extraction->Salting_Out Salts Centrifugation1 Centrifugation1 Salting_Out->Centrifugation1 dSPE_Cleanup dSPE_Cleanup Centrifugation1->dSPE_Cleanup Supernatant Centrifugation2 Centrifugation2 dSPE_Cleanup->Centrifugation2 Final_Extract Final_Extract Centrifugation2->Final_Extract Supernatant GC_MS GC-MS Final_Extract->GC_MS HPLC_UV HPLC-UV Final_Extract->HPLC_UV LC_MS_MS LC-MS/MS Final_Extract->LC_MS_MS Electrochemical_Sensor Electrochemical Biosensor Final_Extract->Electrochemical_Sensor

General workflow for this compound residue analysis.

AChE Inhibition by this compound cluster_EnzymeReaction Normal Enzymatic Reaction cluster_Inhibition Inhibition by this compound AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Phosphorylation Acetylcholine Acetylcholine Acetylcholine->AChE Substrate This compound This compound This compound->AChE Inhibition No_Reaction No Hydrolysis Inhibited_AChE->No_Reaction

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isodimethoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Isodimethoate, an organophosphate insecticide and isomer of dimethoate, requires meticulous disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).Prevents dermal absorption, a primary route of exposure.
Body Covering Long-sleeved lab coat. A chemical-resistant apron is recommended when handling larger quantities or during spill cleanup.Protects skin from accidental splashes and contamination.
Eye and Face Protection Chemical splash goggles or a face shield.Protects against accidental splashes that can cause severe eye injury.
Respiratory Protection Use in a well-ventilated area or with a NIOSH-approved respirator with an organic vapor cartridge if aerosols may be generated.Prevents inhalation of harmful vapors or mists.

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

The primary method for the chemical decontamination of this compound waste is through alkaline hydrolysis. This process breaks down the organophosphate ester into less toxic, water-soluble compounds.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (10% w/v)

  • Water

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate glass reaction vessel

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Preparation: In a designated fume hood, place the this compound waste into a suitable glass container. If the waste is in a non-aqueous solvent, the solvent may need to be evaporated first under a gentle stream of nitrogen.

  • Dilution: Dilute the this compound waste with water to a concentration that is manageable for the hydrolysis reaction.

  • Alkalinization: While continuously stirring the solution, slowly add a 10% solution of sodium hydroxide or potassium hydroxide. Monitor the pH of the solution using a pH meter or pH strips, aiming for a pH between 9 and 11.[3]

  • Reaction: Allow the reaction to proceed with continuous stirring for a minimum of 24 hours to ensure complete degradation of the this compound.[3]

  • Neutralization: After the 24-hour reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution can now be disposed of in accordance with local, state, and federal regulations for non-hazardous aqueous waste. Always consult your institution's environmental health and safety (EHS) office for specific guidance.

Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Small Spills:

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collection: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a detergent and water solution.

Large Spills:

  • Evacuation: Evacuate the immediate area.

  • Containment: Dike the area to prevent the spread of the liquid.

  • Collection: Use a pump to transfer the spilled material into a suitable container. Absorb any remaining liquid with an inert material.

  • Decontamination: Decontaminate the area with a strong detergent and water solution. For larger spills, a 1:1 mixture of household bleach and water can be used, followed by absorption of the cleaning solution.[3]

All materials used for spill cleanup should be disposed of as hazardous waste.

Container Disposal

Empty this compound containers must be properly managed to prevent residual contamination.

  • Triple Rinsing: The container should be triple rinsed with a suitable solvent (e.g., water, if the formulation is water-miscible). The rinsate should be collected and treated as hazardous waste, preferably by adding it to the alkaline hydrolysis reaction.

  • Final Disposal: After triple rinsing, the container should be rendered unusable and disposed of in accordance with institutional and local regulations. Do not reuse empty containers.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Collection & Segregation cluster_1 Decontamination Protocol cluster_2 Final Disposal cluster_3 Spill & Container Management A Collect this compound Waste B Segregate from Incompatible Materials (Strong Acids/Alkalis, Oxidizing/Reducing Agents) A->B C Prepare for Alkaline Hydrolysis B->C Proceed to Decontamination D Add NaOH/KOH to pH 9-11 C->D E Stir for 24 hours D->E F Neutralize to pH 6-8 E->F G Dispose of Neutralized Solution (per local regulations) F->G Ready for Final Disposal H Spill Occurs I Contain & Absorb H->I J Collect as Hazardous Waste I->J J->A Add to Waste Stream K Triple Rinse Empty Containers L Collect Rinsate as Hazardous Waste K->L L->A Add to Waste Stream

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Isodimethoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a stringent adherence to safety protocols is paramount when handling Isodimethoate. This organophosphate insecticide, an isomer of Dimethoate, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This guide provides comprehensive, immediate safety and logistical information, including detailed operational and disposal plans to minimize exposure risk and ensure a safe research environment.

Personal Protective Equipment (PPE) Specifications

The following table summarizes the required personal protective equipment (PPE) for handling this compound. All personnel must be trained in the proper use, removal, and disposal of their PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, or barrier laminate).[2] A thickness of at least 14 mils is recommended.[2][3]Prevents dermal absorption, a primary route of exposure. Thicker gloves offer longer breakthrough times.[2]
Body Covering Long-sleeved shirt and long pants. A chemical-resistant apron is required when mixing, loading, or cleaning up spills. For significant splash potential, a chemical-resistant suit is necessary.[2]Protects skin from accidental splashes and contamination.[2]
Eye and Face Protection Chemical splash goggles or a face shield.[2]Protects against accidental splashes that can cause severe eye injury.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge or canister with any N, R, P, or HE prefilter. A dust/mist filtering respirator may also be used.[2]Prevents inhalation of harmful vapors or mists, which can lead to systemic toxicity.[2]
Footwear Chemical-resistant boots with socks. Pant legs should be worn outside of the boots.[2][4]Protects feet from spills and prevents pesticides from entering footwear.[2]

Operational Plan: From Preparation to Post-Handling

A systematic approach is crucial for minimizing risks associated with handling this compound. The following protocol outlines the entire process.

1. Preparation:

  • Consult Safety Data Sheet (SDS): Always review the SDS for this compound before use.[1]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Inspect PPE: Before each use, carefully inspect all PPE for any signs of damage or degradation.[2]

  • Emergency Equipment: Ensure an eye-wash station and safety shower are readily accessible.[1]

2. Handling and Application:

  • Donning PPE: Put on all required PPE as listed in the table above before opening the this compound container.[2]

  • Mixing and Loading: When mixing or loading, use a closed system if possible to minimize exposure. Always wear a chemical-resistant apron.[2]

  • Mindful Application: During application, be aware of the potential for aerosol generation.[2]

3. Post-Handling Procedures:

  • Decontamination: Immediately after handling, wash the outside of gloves before removing them.[2]

  • PPE Removal: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed last.[2]

  • Personal Hygiene: As soon as possible, wash hands thoroughly with soap and water. Remove any contaminated clothing immediately and wash it separately from other laundry.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical responsibility to protect human health and the environment.

1. Waste Segregation:

  • Excess this compound: Unused or excess this compound is considered hazardous waste.[2]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers are also considered hazardous waste.[2]

2. Container Management:

  • Triple Rinsing: Empty this compound containers should be triple rinsed or pressure rinsed. The rinsate should be collected and treated as hazardous waste.[2]

  • Container Disposal: After rinsing, render the container unusable and dispose of it in accordance with local, state, and federal regulations. Do not reuse empty containers.[2]

3. Spill Management:

  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite. Sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[2]

  • Large Spills: For large spills, contain the liquid by diking the area. Prevent the spill from entering drains or waterways.[2]

  • Decontaminate the Area: After removing the bulk of the spill, decontaminate the area with a strong detergent and water solution.[2]

4. Final Disposal:

  • Licensed Waste Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal contractor.[2]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Application cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Ensure Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Check Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Mixing & Loading handle1->handle2 handle3 Application handle2->handle3 post1 Decontaminate Gloves handle3->post1 post2 Remove PPE post1->post2 post3 Personal Hygiene post2->post3 disp1 Segregate Waste post3->disp1 disp2 Manage Containers disp1->disp2 disp3 Handle Spills disp2->disp3 disp4 Final Disposal disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.